Val-Cit-PABC-DOX
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C46H56N6O16 |
|---|---|
Peso molecular |
949.0 g/mol |
Nombre IUPAC |
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate |
InChI |
InChI=1S/C46H56N6O16/c1-20(2)36(47)43(61)51-26(8-6-14-49-44(48)62)42(60)50-23-12-10-22(11-13-23)19-66-45(63)52-27-15-31(67-21(3)37(27)55)68-29-17-46(64,30(54)18-53)16-25-33(29)41(59)35-34(39(25)57)38(56)24-7-5-9-28(65-4)32(24)40(35)58/h5,7,9-13,20-21,26-27,29,31,36-37,53,55,57,59,64H,6,8,14-19,47H2,1-4H3,(H,50,60)(H,51,61)(H,52,63)(H3,48,49,62)/t21-,26-,27-,29-,31-,36-,37+,46-/m0/s1 |
Clave InChI |
ULIDPLDJAHQACZ-MRCVXJENSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Val-Cit-PABC-DOX in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of the Valine-Citrulline-p-aminobenzylcarbamate-Doxorubicin (Val-Cit-PABC-DOX) linker-payload system within the context of Antibody-Drug Conjugates (ADCs). This system is a cornerstone of ADC technology, designed for enhanced stability in circulation and specific intracellular release of the potent cytotoxic agent, doxorubicin (B1662922).
Introduction to the this compound Linker System
The this compound linker system is a sophisticated chemical bridge that connects a monoclonal antibody (mAb) to the chemotherapeutic drug, doxorubicin. The design of this linker is critical to the success of the ADC, as it must remain stable in the systemic circulation to prevent premature drug release and associated off-target toxicity, while ensuring efficient cleavage and release of the active payload within the target cancer cells.[1] The key components of this system are:
-
Valine-Citrulline (Val-Cit): A dipeptide specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[]
-
p-Aminobenzylcarbamate (PABC): A self-immolative spacer that, upon cleavage of the Val-Cit dipeptide, undergoes a spontaneous 1,6-elimination reaction to release the active drug.[3]
-
Doxorubicin (DOX): A potent topoisomerase II inhibitor that induces cell death by intercalating into DNA and inhibiting the progression of the cell cycle.[4]
Mechanism of Action: From Systemic Circulation to Cytotoxicity
The therapeutic effect of an ADC equipped with the this compound linker is achieved through a multi-step process that ensures targeted delivery and activation of the cytotoxic payload.
Circulation and Tumor Targeting
Once administered, the ADC circulates in the bloodstream. The monoclonal antibody component of the ADC directs it to the surface of cancer cells that express the specific target antigen. This targeted binding is the first step in achieving specificity and minimizing exposure of healthy tissues to the cytotoxic drug.
Internalization and Lysosomal Trafficking
Upon binding to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis. The internalized complex is then trafficked through the endosomal-lysosomal pathway. The acidic environment of the late endosome and lysosome, coupled with the presence of a high concentration of proteases, provides the ideal conditions for linker cleavage.
Enzymatic Cleavage of the Val-Cit Linker
Within the lysosome, the Val-Cit dipeptide is recognized and cleaved by lysosomal proteases, primarily Cathepsin B.[] The amide bond between citrulline and the PABC spacer is hydrolyzed, initiating the drug release cascade.[3] While Cathepsin B is the primary enzyme responsible, other cathepsins like S, L, and F have also been shown to be involved in the cleavage mechanism, providing a degree of redundancy.[5]
Self-Immolation of the PABC Spacer and Doxorubicin Release
The cleavage of the Val-Cit linker triggers the spontaneous and rapid self-immolation of the PABC spacer. This 1,6-elimination reaction results in the release of the unmodified, fully active doxorubicin molecule, along with carbon dioxide and azaquinone methide as byproducts.[6]
Induction of Cell Death
The released doxorubicin can then diffuse from the lysosome into the cytoplasm and nucleus, where it exerts its cytotoxic effect by intercalating into the DNA and inhibiting topoisomerase II. This leads to DNA damage and ultimately triggers apoptosis, or programmed cell death, of the cancer cell.[4]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes described above, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of a this compound ADC.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Quantitative Data
The stability and potency of ADCs are critical parameters evaluated during development. The following tables summarize key quantitative data related to the Val-Cit-PABC linker system.
Table 1: In Vitro Plasma Stability of Val-Cit Linker-Based ADCs
| Species | Plasma Stability (Half-life) | Key Enzyme | Reference |
| Human | Stable (>200 hours) | - | [7] |
| Mouse | Unstable (~20-50 hours) | Carboxylesterase 1C (Ces1c) | [7][8] |
Note: The instability in mouse plasma is a critical consideration for preclinical studies, as it can lead to premature drug release and may not be representative of human pharmacokinetics.[8]
Table 2: In Vitro Cytotoxicity (IC50) of a Cetuximab-VC-DOX ADC
| Cell Line | IC50 (µg/mL) |
| RKO (colorectal cancer) | ~1.5 |
| LS174T (colorectal cancer) | >10 |
Data extracted from a study on Cetuximab-vc-DOX immunoconjugates loaded on BSA nanoparticles.IC50 values can vary significantly based on the specific antibody, target antigen expression levels, and experimental conditions.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation of ADC performance. Below are methodologies for key in vitro assays.
In Vitro Cathepsin B Cleavage Assay
Objective: To determine the rate of payload release from the ADC upon enzymatic cleavage by Cathepsin B.
Materials:
-
ADC with this compound linker
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile with an internal standard
-
HPLC-MS/MS system
Protocol:
-
Prepare a stock solution of the ADC in an appropriate buffer.
-
Activate the recombinant Cathepsin B according to the manufacturer's instructions.
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate the reaction by adding the activated Cathepsin B solution to the ADC mixture. A typical final concentration is in the nanomolar range for the enzyme and micromolar range for the ADC.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.
-
Analyze the samples by HPLC-MS/MS to quantify the amount of released doxorubicin.
-
Plot the concentration of released doxorubicin over time to determine the cleavage rate.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC in plasma and determine the rate of premature drug release.
Materials:
-
ADC with this compound linker
-
Human and mouse plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of the ADC.
-
Add the ADC to pre-warmed human and mouse plasma at a final concentration typically in the µg/mL range.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96, 168 hours), collect aliquots of the plasma samples.
-
Process the plasma samples to extract the ADC and the released payload. This may involve protein precipitation or immuno-affinity capture.
-
Analyze the samples using LC-MS/MS to quantify the concentration of the intact ADC and the released doxorubicin.
-
Plot the percentage of intact ADC remaining over time to determine the half-life of the ADC in plasma.
In Vitro Cytotoxicity (MTT) Assay
Objective: To determine the potency of the ADC in killing target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC with this compound linker
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in complete cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Conclusion
The this compound linker-payload system represents a highly effective strategy for the targeted delivery of doxorubicin to cancer cells. Its mechanism of action, which relies on specific enzymatic cleavage within the lysosome, ensures that the potent cytotoxic drug is released preferentially at the site of the tumor, thereby enhancing the therapeutic window. A thorough understanding of this mechanism, coupled with robust in vitro and in vivo characterization using standardized protocols, is paramount for the successful development of novel and effective ADCs for cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 3. Drug: Cetuximab - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. EGFR Targeted Cetuximab-Valine-Citrulline (vc)-Doxorubicin Immunoconjugates- Loaded Bovine Serum Albumin (BSA) Nanoparticles for Colorectal Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Precision Cut: An In-depth Technical Guide to Cathepsin B Cleavage of the Val-Cit Linker
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of modern antibody-drug conjugates (ADCs), offering a sophisticated mechanism for the targeted release of cytotoxic payloads within cancer cells.[1][2] Its efficacy lies in its remarkable balance of stability in plasma and selective cleavage by lysosomal proteases, particularly cathepsin B, which is often upregulated in the tumor microenvironment.[1][2][] This technical guide provides a comprehensive examination of the core mechanism, quantitative data, and detailed experimental protocols relevant to the enzymatic cleavage of the Val-Cit linker.
The Core Mechanism: A Multi-Step Process for Targeted Drug Release
The liberation of a potent cytotoxic payload from a Val-Cit linker-based ADC is not a singular event but a carefully orchestrated sequence that begins with the ADC binding to its target antigen on a cancer cell. This process ensures that the highly toxic drug remains tethered to the antibody during systemic circulation, thereby minimizing off-target toxicity, and is efficiently released only within the lysosomal compartment of the target cell.[2][4]
The key stages of this process are:
-
Internalization: An ADC first binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, pulling it into the cell.[2][5]
-
Lysosomal Trafficking: Once inside the cell, the ADC-antigen complex is transported to the lysosome.[2] The lysosome is a cellular organelle that contains a variety of hydrolytic enzymes and maintains an acidic environment (pH 4.5-5.5), which is optimal for the activity of proteases like cathepsin B.[4]
-
Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes the Val-Cit dipeptide as a substrate.[1][] The enzyme's active site, which contains a Cys-His catalytic dyad, hydrolyzes the amide bond between the C-terminus of the citrulline residue and a self-immolative spacer, most commonly p-aminobenzyl carbamate (B1207046) (PABC).[4][6] The specificity of this cleavage is driven by favorable interactions: the S2 subsite of cathepsin B accommodates the hydrophobic valine residue, while the S1 subsite binds to citrulline.[4]
-
Self-Immolation and Payload Release: The cleavage of the Cit-PABC bond is the trigger for the payload release. The resulting p-aminobenzyl alcohol intermediate is electronically unstable and undergoes a rapid, spontaneous 1,6-elimination reaction.[4][6] This "self-immolative" cascade fragments the spacer, releasing the unmodified, active cytotoxic payload, along with carbon dioxide and an aromatic remnant.[4] This ensures a clean and traceless release of the drug.
While the Val-Cit linker was initially designed for cleavage by cathepsin B, further research has shown that other lysosomal cysteine proteases, such as cathepsin L, S, and F, can also contribute to its cleavage.[4] This redundancy can be advantageous, as it makes the development of resistance to these ADCs due to the loss of a single protease less likely.[4]
Quantitative Data on Val-Cit Linker Cleavage
While direct kinetic parameters (Km, kcat) for the cleavage of full ADCs are not widely published, comparative studies using model substrates and stability assays provide valuable insights into the efficiency and stability of dipeptide linkers.
| Parameter | Linker | Condition | Result | Reference |
| Stability | Val-Cit | Mouse Plasma | Unstable due to susceptibility to extracellular carboxylesterase 1C (Ces1C). | [5][7][8][9] |
| Stability | Val-Cit | Human Plasma | Generally stable. | [5][7][9][] |
| Cleavage | Val-Cit-PABC analogues | Cathepsin B | Modifications to the PABC linker were well tolerated, with 100% cleavage by cathepsin B. | [11][12] |
| Cleavage | Linker with Arginine at P1 | Cathepsin B | Replacing citrulline with arginine at the P1 position improved cleavage by nine-fold. | [7] |
| Stability | Glutamic acid-valine-citrulline (Glu-Val-Cit) | Rodent Plasma | The addition of a glutamic acid at the P3 position markedly reduces susceptibility to Ces1c, preventing premature payload release. | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments used to study the cathepsin B-mediated cleavage of the Val-Cit linker.
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This protocol outlines a typical experiment to measure the release of a payload from an ADC in the presence of purified cathepsin B.[4]
Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human cathepsin B.
Materials:
-
Antibody-Drug Conjugate (ADC) with Val-Cit linker
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 25 mM MES, pH 5.0)[14]
-
Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[14]
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
HPLC system with a suitable column and detector
Procedure:
-
ADC Preparation: Prepare a stock solution of the ADC in an appropriate buffer.
-
Cathepsin B Activation: Incubate the recombinant cathepsin B stock solution in the activation buffer at room temperature for 15 minutes. This step is crucial for enzyme activation.[14]
-
Reaction Initiation: In a microcentrifuge tube, combine the ADC solution and the activated cathepsin B in the assay buffer. The final concentrations should be optimized for the specific ADC and enzyme lot.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution. This will stop the enzymatic reaction.
-
Analysis: Analyze the quenched samples by reverse-phase HPLC to separate and quantify the released payload, the intact ADC, and any intermediates.
-
Data Analysis: Plot the concentration of the released payload against time to determine the initial rate of cleavage.
In Vitro Cathepsin B Cleavage Assay (Fluorogenic Substrate-Based)
This protocol describes a high-throughput method to assess cathepsin B activity using a fluorogenic substrate.[14]
Objective: To measure the enzymatic activity of cathepsin B using a fluorogenic peptide substrate.
Materials:
-
Recombinant Human Cathepsin B
-
Fluorogenic Substrate (e.g., Z-Arg-Arg-AMC)[14]
-
Assay Buffer (e.g., 25 mM MES, pH 5.0)[14]
-
Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[14]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the assay buffer, activation buffer, and fluorogenic substrate.
-
Cathepsin B Activation: Activate the recombinant cathepsin B as described in the HPLC-based protocol.
-
Assay Setup: Add the assay buffer to the wells of the 96-well microplate. Then, add the activated cathepsin B solution to the appropriate wells. Include a substrate blank control containing assay buffer without the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate working solution to all wells.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Data Analysis: Determine the rate of the reaction (initial velocity) from the linear portion of the fluorescence versus time plot. The rate of cleavage is directly proportional to the enzyme's activity.[14]
Visualizing the Process
To better understand the signaling pathways and experimental workflows, the following diagrams are provided.
Caption: ADC internalization and payload release pathway.
Caption: Mechanism of Val-Cit-PABC linker cleavage.
Caption: Experimental workflow for an HPLC-based cleavage assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
- 6. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structure and Components of Val-Cit-PABC-DOX
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the Val-Cit-PABC-DOX drug-linker conjugate, a key component in the development of Antibody-Drug Conjugates (ADCs). We will delve into its molecular structure, the function of each component, its mechanism of action, and provide illustrative experimental protocols for its synthesis and evaluation.
Core Structure and Components
This compound is a sophisticated chemical entity designed for targeted cancer therapy. It comprises four key components: a dipeptide linker (Val-Cit), a self-immolative spacer (PABC), and a potent cytotoxic agent (Doxorubicin). This construct is engineered to be stable in systemic circulation and to release its cytotoxic payload specifically within target tumor cells.
Component Breakdown:
-
Valine (Val): An amino acid that, in conjunction with Citrulline, forms the dipeptide linker. The Val-Cit sequence is specifically recognized and cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1][2]
-
Citrulline (Cit): A non-proteinogenic amino acid that is crucial for the enzymatic recognition by Cathepsin B.[1][3]
-
p-Aminobenzyl Carbamate (PABC): A self-immolative spacer. Following the enzymatic cleavage of the Val-Cit linker, the PABC moiety undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the active Doxorubicin payload in an unmodified form.[3][4][5] This "traceless" release is a critical feature of this linker system.
-
Doxorubicin (DOX): A well-characterized and potent anthracycline antibiotic used as a chemotherapeutic agent.[6][7] It functions primarily by intercalating DNA and inhibiting topoisomerase II, leading to cell cycle arrest and apoptosis.[7][8]
The following diagram illustrates the chemical structure of this compound.
Mechanism of Action: Targeted Drug Release
The efficacy of an ADC utilizing the this compound linker system is predicated on a sequence of events initiated by the binding of the antibody component to its target antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically via receptor-mediated endocytosis, and trafficked to the lysosome.[8]
-
Enzymatic Cleavage: The acidic environment of the lysosome and the presence of highly active proteases, such as Cathepsin B, facilitate the cleavage of the Val-Cit dipeptide linker.[1][9] Cathepsin B specifically hydrolyzes the amide bond between Citrulline and the PABC spacer.[4]
-
Self-Immolation and Payload Release: The cleavage of the dipeptide triggers the spontaneous 1,6-elimination of the PABC spacer, leading to the release of the unmodified, active Doxorubicin payload into the cytoplasm.[3][5]
-
Cytotoxicity: The released Doxorubicin can then exert its cytotoxic effects by intercalating with DNA and inhibiting topoisomerase II, ultimately inducing apoptosis in the cancer cell.[7][8]
The following diagram illustrates the signaling pathway of drug release.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively published in a consolidated format, the stability and cleavage kinetics of the Val-Cit-PABC linker system have been evaluated with other payloads. The following table summarizes representative data for the linker's stability.
| Parameter | Condition | Result | Reference |
| Linker Stability | Human Plasma | Generally stable | [10] |
| Mouse Plasma | Unstable due to carboxylesterase activity | [10][11] | |
| Cleavage Efficiency | In the presence of Cathepsin B | Rapid Cleavage | [12] |
| In the absence of Cathepsin B | Minimal Cleavage | [12] |
Experimental Protocols
The following are detailed methodologies for the synthesis of the Val-Cit-PABC linker and a general protocol for an in vitro cleavage assay.
Synthesis of Fmoc-Val-Cit-PAB-OH
This protocol describes the synthesis of the protected linker, a key intermediate for conjugation to Doxorubicin.
Materials:
-
Fmoc-Val-Cit-OH
-
p-Aminobenzyl alcohol (PABOH)
-
N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether
-
Ethyl acetate
Procedure:
-
Dissolve p-aminobenzyl alcohol (1.0 equivalent) in a mixture of DCM and MeOH.
-
Add EEDQ (1.0 equivalent) to the solution and stir for 5 minutes at room temperature.
-
Add Fmoc-Val-Cit-OH (0.5 equivalents) in one portion to the reaction mixture.
-
Stir the resulting solution for 18 hours at room temperature.
-
Remove the solvents under reduced pressure.
-
Triturate the residue with diethyl ether and wash sequentially with diethyl ether, ethyl acetate, and again with diethyl ether to yield Fmoc-Val-Cit-PAB-OH as a solid.
In Vitro Cathepsin B Cleavage Assay
This protocol outlines a general procedure to evaluate the enzymatic cleavage of the this compound conjugate.
Materials:
-
This compound conjugate
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
96-well microplate
-
Incubator (37°C)
-
HPLC system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of Cathepsin B in pre-warmed assay buffer.
-
In a 96-well plate, add the assay buffer to each well.
-
Add the this compound stock solution to each well to achieve the desired final concentration.
-
Initiate the reaction by adding the Cathepsin B working solution to the wells. Include control wells without the enzyme.
-
Incubate the plate at 37°C.
-
At various time points, quench the reaction in designated wells (e.g., by adding a strong acid or organic solvent).
-
Analyze the samples by reverse-phase HPLC to quantify the amount of remaining conjugate and the released Doxorubicin.
The following diagram provides a general workflow for the synthesis and evaluation of the drug-linker conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Val-cit-PAB-OH synthesis - chemicalbook [chemicalbook.com]
- 4. FMoc-Val-Cit-PAB synthesis - chemicalbook [chemicalbook.com]
- 5. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
- 10. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Hinge: An In-depth Technical Guide to Cleavable Linkers in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the potent payload is a linchpin determining efficacy and safety.[1] Cleavable linkers, designed to be stable in systemic circulation and liberate the cytotoxic agent under specific physiological conditions within the target microenvironment, are central to this paradigm.[2][3] This targeted release mechanism is paramount for maximizing on-target toxicity to cancerous cells while minimizing collateral damage to healthy tissues.[2] This technical guide provides a comprehensive examination of the core principles of cleavable linkers, their mechanisms of action, comparative quantitative data, and detailed experimental protocols for their characterization.
The Triad of Targeted Release: Mechanisms of Cleavable Linkers
Cleavable linkers are engineered to exploit the distinct physiological and biochemical differences between the systemic circulation and the tumor microenvironment or intracellular compartments of cancer cells.[4] They can be broadly classified into three primary categories based on their cleavage trigger: pH-sensitive, enzyme-sensitive, and redox-sensitive linkers.[]
pH-Sensitive Linkers: Exploiting the Acidic Milieu
The tumor microenvironment is often characterized by a lower pH (6.5-6.9) compared to the physiological pH of blood (7.4).[6] Furthermore, upon internalization into a cell, the ADC is trafficked through endosomes and lysosomes, where the pH progressively drops to 5.0-6.5 and 4.5-5.0, respectively.[6][7] pH-sensitive linkers are designed to hydrolyze and release their payload in these acidic environments while remaining stable at neutral pH.[4]
The most common examples of pH-sensitive linkers are those containing hydrazone or acetal (B89532) bonds.[4][] For instance, hydrazone linkers exhibit pH-dependent hydrolysis, leading to the release of the conjugated drug.[4] The stability and cleavage kinetics of these linkers can be tuned by modifying their chemical structure.[9]
Enzyme-Sensitive Linkers: Unlocking Payloads with Biological Scissors
Enzyme-sensitive linkers are designed to be substrates for enzymes that are overexpressed in the tumor microenvironment or within cancer cells, particularly in lysosomes.[2][10] Proteases, such as cathepsins, are frequently exploited for this purpose as they are highly active in the lysosomal compartment.[1]
Dipeptide sequences, most notably valine-citrulline (Val-Cit), are widely used in enzyme-cleavable linkers.[1][11] Following internalization of the ADC and its transport to the lysosome, cathepsin B recognizes and cleaves the amide bond within the dipeptide, initiating the release of the payload, often through a self-immolative spacer.[1][11] Other enzymes like β-glucuronidase and phosphatases are also being explored for targeted drug release.[12][]
Redox-Sensitive Linkers: A Response to the Intracellular Reducing Environment
The intracellular environment, particularly the cytoplasm, has a significantly higher concentration of reducing agents, such as glutathione (B108866) (GSH), compared to the extracellular space (1-10 mM intracellularly vs. ~5 µM in blood).[][] Redox-sensitive linkers incorporate disulfide bonds that are stable in the oxidative environment of the bloodstream but are readily cleaved in the reducing intracellular milieu.[][16] This differential in reducing potential provides a selective trigger for payload release inside the target cells.[] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to prevent premature cleavage.[17]
Quantitative Comparison of Cleavable Linkers
The selection of an appropriate cleavable linker is a critical determinant of an ADC's therapeutic index. The following tables provide a summary of key quantitative data for different linker technologies to facilitate comparison.
Table 1: Plasma Stability of Various Cleavable Linkers
| Linker Type | Specific Linker | Half-life in Human Plasma | Notes |
| pH-Sensitive | Hydrazone | ~2 days[4] | Can exhibit instability in circulation, leading to premature drug release.[4] Silyl ethers have shown longer half-lives of over 7 days.[18] |
| Enzyme-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days[19] | Highly stable in human plasma but can be less stable in mouse plasma due to carboxylesterase activity.[4][20] |
| Enzyme-Sensitive | Valine-Alanine (Val-Ala) | Stable[4] | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[4] |
| Enzyme-Sensitive | β-Glucuronide | Highly Stable[4][21] | Shows high stability and efficacy in vivo.[4] |
| Redox-Sensitive | Disulfide | Variable[4] | Stability can be enhanced by introducing steric hindrance near the disulfide bond.[17] |
Note: The data presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers
| Linker Type | Specific Linker | Payload | Target Antigen | IC50 (ng/mL) | Key Findings |
| Enzyme-Sensitive | Valine-Citrulline (Val-Cit) | MMAE | HER2+ | 14.3[4] | Demonstrates potent cytotoxicity, but efficacy can be influenced by the level of protease expression in tumor cells.[4] |
| Enzyme-Sensitive | Valine-Alanine (Val-Ala) | MMAE | HER2+ | Similar to Val-Cit[4] | Offers comparable in vitro activity to Val-Cit with potentially lower hydrophobicity.[4] |
| Enzyme-Sensitive | β-Galactosidase-cleavable | MMAE | HER2+ | 8.8[4] | Showed higher in vitro potency compared to a Val-Cit ADC.[4] |
| pH-Sensitive | Hydrazone | Doxorubicin | Various | Variable[4] | Generally less potent in direct comparisons with protease-sensitive linker-ADCs.[4] |
| Redox-Sensitive | Azobenzene-disulfide | MMAE | HER2+ | Potent[22] | Exhibited potent and selective cytotoxicity against HER2-positive cell lines.[22] |
Note: Lower IC50 values indicate higher potency. The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.
Experimental Protocols for Linker Characterization
Robust and detailed experimental protocols are essential for the evaluation and selection of optimal cleavable linkers for ADC development.
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of an ADC in plasma, which is critical for predicting its in vivo performance and potential for off-target toxicity.[2][7]
Objective: To determine the rate of drug deconjugation from an ADC in plasma from various species (e.g., human, mouse, rat, cynomolgus monkey).[12][23]
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Plasma (human, mouse, etc.)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G affinity chromatography resin
-
LC-MS system
Procedure:
-
Incubate the ADC in plasma at 37°C.[23]
-
At various time points (e.g., 0, 24, 48, 96, 144 hours), collect aliquots of the plasma-ADC mixture.[23]
-
Immediately quench the reaction by diluting the sample in cold PBS.[3]
-
Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.[3]
-
Wash the captured ADC to remove plasma proteins.[3]
-
Elute the ADC from the affinity matrix.[3]
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).[3][7]
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.[3]
Protocol 2: In Vitro Cleavage Assay (Example: Cathepsin B)
This assay determines the rate of payload release from an ADC in the presence of a specific enzyme.[24]
Objective: To quantify the cleavage rate of a protease-sensitive linker (e.g., Val-Cit) by cathepsin B.[3]
Materials:
-
ADC with a protease-sensitive linker
-
Recombinant human cathepsin B[3]
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)[24]
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the ADC and activated cathepsin B in the assay buffer.[24]
-
Incubate the reaction mixture at 37°C.[24]
-
At various time points, withdraw an aliquot and quench the reaction by adding the quenching solution.[3]
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.[3]
-
Plot the concentration of the released payload over time to determine the cleavage rate.[3]
Protocol 3: In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay assesses the potency of an ADC in killing target cancer cells.[25]
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on an antigen-positive cancer cell line.[25]
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative control cell line
-
Cell culture medium and supplements
-
ADC, unconjugated antibody, and free payload
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.[26]
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.[3] Include untreated cells as a control.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).[1]
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[1]
-
Add the solubilization solution to dissolve the formazan crystals.[1]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.
Conclusion
The judicious design and selection of cleavable linkers are fundamental to the development of successful and safe targeted therapies. A deep understanding of the various cleavage mechanisms—pH-sensitivity, enzymatic cleavage, and redox-potential—is crucial for tailoring the linker to the specific therapeutic application. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers in the rational design and rigorous evaluation of next-generation antibody-drug conjugates and other targeted therapeutic agents. The continued innovation in linker technology will undoubtedly pave the way for more effective and better-tolerated cancer treatments.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. ADC Plasma Stability Assay [iqbiosciences.com]
- 16. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 20. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05824D [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
- 25. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Guide to Controlled Release: An In-depth Technical Whitepaper on Self-Immolative Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the potent payload is a critical determinant of efficacy and safety. Self-immolative linkers have emerged as a sophisticated and indispensable tool, enabling controlled and traceless release of the active drug at the target site. This technical guide provides a comprehensive overview of the core principles, mechanisms, and applications of self-immolative linkers in bioconjugation chemistry. It delves into the primary classes of these linkers, including those based on 1,6-elimination and cyclization reactions, with a focus on widely used systems like the valine-citrulline-p-aminobenzyloxycarbonyl (VC-PABC) linker. Detailed experimental protocols for the synthesis of key linker-drug intermediates, their conjugation to antibodies, and the subsequent characterization and in vitro evaluation of the resulting ADCs are presented. Furthermore, this guide summarizes key quantitative data to facilitate the comparison of different linker strategies, offering a valuable resource for researchers and drug developers in the rational design of next-generation bioconjugates.
Introduction: The Pivotal Role of Linkers in Bioconjugation
The efficacy of a bioconjugate, such as an ADC, hinges on a delicate balance: it must remain stable in systemic circulation to minimize off-target toxicity, yet efficiently release its active payload upon reaching the target cell.[1] The linker is the lynchpin in achieving this balance. Self-immolative linkers are elegant molecular constructs designed to undergo a spontaneous and irreversible fragmentation cascade upon a specific triggering event, leading to the release of an unmodified payload.[2][3] This "self-destruct" mechanism ensures that the released drug is in its most potent form, unencumbered by residual linker fragments that could impede its activity.
The activation of a self-immolative linker is typically initiated by a specific stimulus within the target cell or its microenvironment.[3] Common triggers include:
-
Enzymatic Cleavage: Enzymes that are overexpressed in tumor cells or are localized within lysosomes, such as cathepsin B or β-glucuronidase, can cleave a specific recognition site on the linker, initiating the self-immolation process.[3]
-
pH Sensitivity: The acidic environment of endosomes and lysosomes (pH 5.0-6.5) can be exploited to trigger the cleavage of acid-labile groups within the linker.
-
Redox Potential: The difference in redox potential between the extracellular and intracellular environments can be used to trigger the cleavage of disulfide-based linkers.
This guide will focus on the most prevalent mechanisms and provide practical guidance for their implementation.
Mechanisms of Self-Immolation: A Tale of Two Cascades
Self-immolative linkers primarily operate through two distinct chemical mechanisms: electron-driven elimination reactions and intramolecular cyclization reactions.
Elimination-Based Self-Immolation: The PABC System
The most well-established and widely utilized self-immolative system is based on 1,6-elimination of a p-aminobenzyl carbamate (B1207046) (PABC) spacer.[2] This system is exemplified by the valine-citrulline (Val-Cit) PABC linker, a cornerstone of many clinically approved ADCs.
The mechanism proceeds as follows:
-
Enzymatic Cleavage: Upon internalization of the ADC into a target cell, lysosomal proteases, such as cathepsin B, recognize and cleave the amide bond between the citrulline and the PABC spacer.[1]
-
1,6-Elimination: This cleavage event unmasks a free aniline (B41778) nitrogen on the PABC moiety. The lone pair of electrons on this nitrogen initiates a spontaneous 1,6-electronic cascade through the aromatic ring.
-
Payload Release: This electron cascade results in the fragmentation of the linker, releasing the unmodified drug, carbon dioxide, and aza-quinone methide.
Cyclization-Driven Self-Immolation
An alternative and powerful strategy for payload release involves intramolecular cyclization reactions. In these systems, the cleavage of a trigger group unmasks a nucleophile that is spatially positioned to attack an electrophilic center within the linker, leading to the formation of a stable cyclic molecule and concomitant release of the drug.
Common features of cyclization-driven linkers include:
-
Formation of 5- or 6-membered rings: The thermodynamic favorability of forming these stable ring structures is a key driving force for the reaction.
-
Versatile Triggers: Similar to elimination-based systems, cyclization can be initiated by enzymatic cleavage, pH changes, or other stimuli.
-
Tunable Release Rates: The rate of cyclization, and therefore drug release, can be modulated by altering the structure of the linker, such as by introducing gem-disubstitution (the Thorpe-Ingold effect), which can accelerate the reaction.
Key Classes of Self-Immolative Linkers
While the PABC system is prevalent, a diverse array of self-immolative linkers have been developed to address different therapeutic needs and payload characteristics.
| Linker Type | Trigger Mechanism | Key Features |
| Valine-Citrulline-PABC (VC-PABC) | Cathepsin B cleavage | Well-established, used in approved ADCs. Stable in human plasma but can show instability in rodent plasma. |
| Glucuronide Linkers | β-glucuronidase cleavage | Targets an enzyme highly expressed in the tumor microenvironment and lysosomes. |
| Disulfide Linkers | Reduction (e.g., by glutathione) | Exploits the high intracellular glutathione (B108866) concentration. |
| Cyclization-Based (e.g., aminobutyric acid derivatives) | Various (enzymatic, pH) | Release rates can be finely tuned through structural modifications. |
| Trimethyl Lock | Esterase cleavage or other triggers | Employs sterically driven lactonization for rapid drug release. |
Experimental Protocols
This section provides detailed methodologies for the synthesis, conjugation, and evaluation of bioconjugates featuring self-immolative linkers.
Synthesis of Fmoc-Val-Cit-PABC-PNP: A Key ADC Linker Intermediate
This protocol outlines a common route for the synthesis of the activated Val-Cit-PABC linker, ready for conjugation to a drug.[4][5]
Materials:
-
Fmoc-Val-Cit-OH
-
p-Aminobenzyl alcohol (PABOH)
-
N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether
-
Ethyl acetate
-
Bis(4-nitrophenyl) carbonate
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Synthesis of Fmoc-Val-Cit-PAB-OH:
-
To a solution of p-aminobenzyl alcohol (2.0 equivalents) in a mixture of DCM and MeOH (e.g., 2.5:1 v/v), add EEDQ (2.0 equivalents).
-
Stir the mixture for 5 minutes at room temperature.
-
Add Fmoc-Val-Cit-OH (1.0 equivalent) in one portion.
-
Stir the resulting solution at room temperature for 18 hours.
-
Remove the solvents under reduced pressure.
-
Triturate the residue with diethyl ether, and wash sequentially with diethyl ether, ethyl acetate, and then diethyl ether again to obtain Fmoc-Val-Cit-PAB-OH as a solid.
-
-
Synthesis of Fmoc-Val-Cit-PABC-PNP:
-
Under a nitrogen atmosphere, dissolve Fmoc-Val-Cit-PAB-OH (1.0 equivalent) in anhydrous DMF.
-
Add bis(4-nitrophenyl) carbonate (2.0 equivalents).
-
Add DIPEA (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Precipitate the product by adding diethyl ether.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford Fmoc-Val-Cit-PABC-PNP.
-
Characterization: The identity and purity of the synthesized compounds should be confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Antibody-Drug Conjugation via Maleimide (B117702) Chemistry
This protocol describes the conjugation of a thiol-containing drug-linker to an antibody through maleimide chemistry, a widely used method for cysteine-based conjugation.[6][7][][9]
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation buffer (e.g., PBS, pH 7.4, with EDTA)
-
Maleimide-functionalized drug-linker
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution in conjugation buffer.
-
Add a calculated amount of reducing agent (TCEP or DTT) to achieve the desired number of free thiols. The molar ratio of reducing agent to antibody will determine the final drug-to-antibody ratio (DAR).
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation:
-
Immediately add the maleimide-functionalized drug-linker (typically dissolved in a co-solvent like DMSO) to the reduced antibody solution. A slight molar excess of the drug-linker is generally used.
-
Incubate the reaction on ice or at room temperature for 1-2 hours.
-
-
Quenching:
-
Add a molar excess of the quenching reagent to cap any unreacted maleimide groups on the antibody.
-
Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration.
-
Characterization of Antibody-Drug Conjugates
Thorough characterization is essential to ensure the quality, homogeneity, and stability of the prepared ADC.
4.3.1. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for determining the DAR and the distribution of drug-loaded species.[10][11][12][13]
Typical HIC-HPLC Method:
-
Column: A stationary phase with low hydrophobicity (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer, pH 7.0, with a small percentage of isopropanol).
-
Gradient: A linear gradient from high salt to low salt to elute the different ADC species.
-
Detection: UV absorbance at 280 nm.
The different drug-loaded species (DAR 0, 2, 4, 6, 8 for a typical IgG1) will elute at different retention times, with higher DAR species being more hydrophobic and thus having longer retention times. The average DAR can be calculated from the peak areas of the different species.
4.3.2. Mass Spectrometry (MS) for Intact and Subunit Analysis
MS provides precise molecular weight information, confirming the successful conjugation and providing detailed information about the ADC's composition.[14][15][16][17][18]
-
Intact Mass Analysis: The ADC is analyzed under denaturing or native conditions to determine the molecular weight of the intact conjugate. This provides a direct measurement of the DAR distribution.
-
Subunit Analysis: The ADC is reduced to separate the light and heavy chains. Subsequent MS analysis reveals the drug distribution on each chain.
In Vitro Evaluation of ADC Efficacy
4.4.1. Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay to assess the cytotoxic potential of the ADC on target cancer cells.[19][20][21][22][23]
Procedure:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free drug. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
4.4.2. Bystander Killing Assay
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.[19][24][25][26][27]
Co-culture Method:
-
Cell Labeling: Label the antigen-negative bystander cells with a fluorescent marker (e.g., GFP).
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio in 96-well plates.
-
ADC Treatment: Treat the co-culture with the ADC.
-
Imaging and Analysis: After a defined incubation period, use fluorescence microscopy to specifically count the number of viable (fluorescent) bystander cells. A reduction in the number of bystander cells in the presence of antigen-positive cells and the ADC, compared to controls, indicates a bystander effect.
Quantitative Data Summary
The choice of a self-immolative linker can significantly impact the stability and release kinetics of the payload. The following table summarizes representative stability and release data for different linker types.
| Linker Type | System/Drug | Medium | Condition | Half-life (t½) / % Release | Reference |
| Val-Cit-PABC | Uncialamycin | Mouse Serum | 24 h | 100% release | [28] |
| Val-Cit-PABC | Uncialamycin | Human Serum | 24 h | Stable | [28] |
| m-amide-PABC | Uncialamycin | Mouse Serum | 24 h | Dramatically improved stability vs. Val-Cit-PABC | [28] |
| Sulfatase-cleavable | MMAE | Mouse Plasma | > 7 days | High stability | [29] |
| Sulfatase-cleavable | MMAE | Sulfatase enzyme | - | t½ = 24 min | [29] |
| Pyrophosphate | - | Mouse and Human Plasma | > 7 days | Extremely high stability | [29] |
| Hydrazone | - | Deuterated buffer | pH 5.0 | t½ = 4 h | [30] |
| Hydrazone | - | Deuterated buffer | pH 7.4 | t½ = 45 h | [30] |
Conclusion
Self-immolative linkers represent a cornerstone of modern bioconjugate design, enabling the development of highly selective and potent targeted therapeutics. A thorough understanding of their underlying mechanisms, coupled with robust experimental validation, is paramount for the successful translation of these complex molecules from the laboratory to the clinic. This technical guide has provided a comprehensive overview of the principles of self-immolative linker chemistry, detailed experimental protocols for their implementation, and a summary of key quantitative data to aid in the rational design of next-generation bioconjugates. As the field continues to evolve, the development of novel self-immolative strategies with enhanced stability, tunable release kinetics, and broader applicability will undoubtedly pave the way for even more effective and safer targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. FMoc-Val-Cit-PAB synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. learning.sepscience.com [learning.sepscience.com]
- 17. agilent.com [agilent.com]
- 18. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. benchchem.com [benchchem.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. agilent.com [agilent.com]
- 25. benchchem.com [benchchem.com]
- 26. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
The Precision Strike: A Technical Guide to Enzymatic Cleavage of Peptide Linkers in Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of potent cytotoxic agents to tumor cells, while sparing healthy tissues, represents a paradigm shift in cancer therapy. At the heart of this strategy lies the sophisticated design of drug conjugates, such as Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs), which rely on precisely engineered linkers for their efficacy. Among these, enzymatically cleavable peptide linkers have emerged as a cornerstone technology, harnessing the unique biochemical landscape of the tumor microenvironment to unleash therapeutic payloads with high specificity. This in-depth technical guide provides a comprehensive overview of the core principles, key enzymatic players, quantitative data, and experimental methodologies underpinning the enzymatic cleavage of peptide linkers in cancer cells.
The Enzymatic Arsenal of Cancer: Key Proteases for Linker Cleavage
Cancer cells and the surrounding tumor microenvironment are characterized by the aberrant expression and activity of various proteases. This enzymatic dysregulation provides a fertile ground for the design of selectively cleavable linkers. The following sections detail the major classes of enzymes exploited for this purpose.
Cathepsins: The Lysosomal Workhorses
Cathepsins, particularly the cysteine protease Cathepsin B, are highly overexpressed in the lysosomes of various tumor cells.[1][2] Upon internalization of an ADC or PDC, the conjugate is trafficked to the lysosome, where the acidic environment and high concentration of Cathepsin B facilitate the cleavage of specific peptide sequences.[1]
Commonly Used Cathepsin B-Cleavable Linker:
-
Valine-Citrulline (Val-Cit or vc): This dipeptide is the most widely used and successful Cathepsin B-cleavable linker in ADC development.[3] The cleavage occurs at the C-terminal side of the citrulline residue.[4]
Matrix Metalloproteinases (MMPs): Remodelers of the Extracellular Matrix
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are crucial for the degradation of the extracellular matrix (ECM), a process essential for tumor growth, invasion, and metastasis.[5][6] Certain MMPs, such as MMP-2 and MMP-9, are significantly upregulated in the tumor microenvironment, making them attractive targets for extracellular cleavage of linkers.[5][7]
Commonly Used MMP-Cleavable Linker:
-
Glycine-Proline-Leucine-Glycine (GPLG): This peptide sequence is a substrate for MMP-2 and has been incorporated into drug delivery systems for tumor-selective drug release.
Legumain: The Asparaginyl Endopeptidase
Legumain, an asparaginyl endopeptidase, is another lysosomal protease that is overexpressed in a variety of cancers.[8][9][10] It exhibits a strict specificity for cleaving peptide bonds C-terminal to asparagine residues.[9] Linkers designed to be cleaved by legumain offer an alternative to cathepsin-based strategies and may provide a better stability profile in plasma.[8]
Commonly Used Legumain-Cleavable Linker:
-
Alanine-Alanine-Asparagine (Ala-Ala-Asn): This sequence is an example of a legumain-cleavable linker.
Urokinase Plasminogen Activator (uPA): A Key Player in Invasion
Urokinase Plasminogen Activator (uPA) is a serine protease that plays a critical role in the activation of plasminogen to plasmin, a broad-spectrum protease involved in ECM degradation and tumor cell invasion.[3][11] uPA and its receptor (uPAR) are often overexpressed on the surface of cancer cells, presenting an opportunity for targeted extracellular linker cleavage.[11][12]
Prostate-Specific Antigen (PSA): A Prostate Cancer Biomarker
Prostate-Specific Antigen (PSA) is a serine protease produced at high levels by prostate cancer cells.[13][14] Its restricted expression profile makes it an ideal enzyme for the targeted release of drugs specifically within the prostate tumor microenvironment.[13]
Caspases: The Executioners of Apoptosis
Caspases are a family of cysteine proteases that are the central executioners of apoptosis (programmed cell death).[8][15][16] Caspase-3, in particular, is a key effector caspase.[17][18] Linkers that are cleaved by caspases can be designed to release a cytotoxic drug upon the initiation of apoptosis, potentially amplifying the therapeutic effect.[19]
Commonly Used Caspase-3-Cleavable Linker:
-
Aspartate-Glutamate-Valine-Aspartate (DEVD): This tetrapeptide is a specific recognition and cleavage sequence for caspase-3.[18]
Quantitative Data on Linker Performance
The efficacy and safety of drug conjugates with enzymatically cleavable linkers are critically dependent on factors such as cleavage efficiency, stability in circulation, and the resulting cytotoxicity of the released payload. The following tables summarize key quantitative data for different linker-enzyme systems.
| Linker Sequence | Target Enzyme | Drug/Payload | Cancer Cell Line | IC50 Value (nM) | Reference |
| Val-Cit | Cathepsin B | MMAE | U87MG (Glioblastoma) | 1.5 | [20] |
| Val-Cit | Cathepsin B | MMAE | SK-MEL-28 (Melanoma) | 2.5 | [20] |
| Val-Cit | Cathepsin B | MMAE | SK-OV-3 (Ovarian) | 3.0 | [20] |
| Val-Cit | Cathepsin B | MMAE | A549 (Lung) | >1000 | [20] |
| GGFG | Cathepsin B | DXd | KPL-4 (Breast) | 4.0 | [21] |
| Sulfatase-cleavable | Sulfatase | MMAE | HER2+ cells | 61 and 111 pM | [22] |
| β-galactosidase-cleavable | β-galactosidase | MMAE | - | 8.8 pM | [22] |
| Val-Cit | Cathepsin B | MMAE | - | 14.3 pM | [22] |
Table 1: In Vitro Cytotoxicity (IC50) of Drug Conjugates with Enzymatically Cleavable Linkers.
| Linker Sequence | Target Enzyme | Plasma Source | Half-life (t1/2) | Reference |
| Val-Cit | Cathepsin B | Mouse | < 1 hour | [22] |
| Sulfatase-cleavable | Sulfatase | Mouse | > 7 days | [22] |
| Tam-labeled peptide 1 | - | Human | 43.5 h | [13] |
| Tam-labeled peptide 2 | - | Human | 3.2 h | [13] |
| Tam-labeled peptide 3 | - | Human | 50.5 h | [13] |
Table 2: Plasma Stability of Peptide Linkers.
Experimental Protocols
The characterization of enzymatically cleavable linkers requires a suite of well-defined experimental protocols. This section provides detailed methodologies for key assays.
Enzyme Activity Assays
This assay measures the ability of uPA to activate plasminogen to plasmin, which then cleaves a chromogenic substrate.[7][23]
Materials:
-
Microplate reader capable of measuring absorbance at 405 nm
-
uPA standard
-
Plasminogen
-
Plasmin-specific chromogenic substrate (e.g., S-2251)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Samples containing uPA (e.g., cell lysates, conditioned media)
Procedure:
-
Prepare a standard curve of uPA.
-
Add samples and standards to the wells of a microplate.
-
Add plasminogen to all wells.
-
Incubate at 37°C for a specified time to allow for plasminogen activation.
-
Add the plasmin-specific chromogenic substrate to all wells.
-
Immediately read the absorbance at 405 nm at multiple time points.
-
Calculate the rate of change in absorbance (OD/min).
-
Determine the uPA activity in the samples by comparing their rates to the standard curve.
This assay utilizes a fluorogenic substrate that is specifically cleaved by active caspase-3, releasing a fluorescent molecule.[18][24]
Materials:
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~440-460 nm)
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Cell lysis buffer
-
Assay buffer
-
Apoptotic and non-apoptotic control cell lysates
Procedure:
-
Induce apoptosis in the experimental cell population.
-
Lyse the cells to release intracellular contents.
-
Add cell lysates to the wells of a black microplate.
-
Add the caspase-3 substrate to all wells.
-
Incubate at 37°C, protected from light, for 1-2 hours.
-
Measure the fluorescence intensity using the microplate reader.
-
The fluorescence intensity is directly proportional to the caspase-3 activity in the sample.
ADC Stability and Drug Release Assays
This assay assesses the stability of an ADC in plasma to predict its potential for premature drug release in circulation.[25][26][27][28]
Materials:
-
ADC of interest
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
Method for ADC capture (e.g., Protein A/G magnetic beads)
-
LC-MS system for analysis
Procedure:
-
Incubate the ADC in plasma at a defined concentration at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Isolate the ADC from the plasma using an appropriate capture method.
-
Analyze the captured ADC by LC-MS to determine the drug-to-antibody ratio (DAR).
-
A decrease in DAR over time indicates linker cleavage and drug release.
-
Alternatively, the plasma supernatant can be analyzed by LC-MS to quantify the amount of released free drug.
This assay measures the rate and extent of drug release from an ADC in the presence of the target enzyme.
Materials:
-
ADC of interest
-
Purified target enzyme (e.g., Cathepsin B)
-
Enzyme activation buffer (specific to the enzyme)
-
Incubator at 37°C
-
Method for separating the released drug from the ADC (e.g., precipitation, chromatography)
-
HPLC or LC-MS system for drug quantification
Procedure:
-
Incubate the ADC with the activated target enzyme in the appropriate buffer at 37°C.
-
Collect aliquots at various time points.
-
Stop the enzymatic reaction (e.g., by adding a specific inhibitor or by denaturation).
-
Separate the released drug from the intact ADC.
-
Quantify the concentration of the released drug using HPLC or LC-MS.
-
Plot the amount of released drug over time to determine the release kinetics.
Visualizing the Molecular Machinery: Signaling Pathways and Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways that lead to the upregulation of target enzymes in cancer cells and the general mechanism of enzymatic linker cleavage.
References
- 1. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Matrix Metalloproteinases Shape the Tumor Microenvironment in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overexpression of legumain in tumors is significant for invasion/metastasis and a candidate enzymatic target for prodrug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Urokinase Receptor in Tumor Progression and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prostate specific antigen gene regulation by androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Urokinase type Plasminogen Activator Human Chromogenic Activity Assay Kit (ab108915) | Abcam [abcam.com]
- 24. EnzChek™ Caspase-3 Activity Assay Kits AMC (7-amino-4-methylcoumarin) | Buy Online [thermofisher.com]
- 25. benchchem.com [benchchem.com]
- 26. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 28. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Intracellular Release Mechanisms of Doxorubicin from Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the critical intracellular processes that govern the release of doxorubicin (B1662922) from antibody-drug conjugates (ADCs). Understanding these mechanisms is paramount for the rational design and optimization of ADCs to enhance their therapeutic index. This document outlines the intracellular trafficking pathways, dissects the various linker chemistries and their corresponding release triggers, presents quantitative data on release kinetics, and provides detailed protocols for key experimental assays.
Chapter 1: The Intracellular Journey of a Doxorubicin ADC
The efficacy of a doxorubicin ADC is contingent upon a sequential series of events that transport the cytotoxic payload from the extracellular environment to its intracellular target, the nucleus. This journey begins with the specific recognition and binding of the ADC's monoclonal antibody component to a target antigen on the cancer cell surface.
Following binding, the ADC-antigen complex is internalized, most commonly through receptor-mediated endocytosis.[1] The process involves the formation of an endocytic vesicle that traffics the ADC into the cell. This vesicle matures into an early endosome, which serves as a primary sorting station.[2] From here, the ADC can either be recycled back to the cell surface or trafficked to late endosomes and subsequently to lysosomes.[2][3]
The lysosome is the primary site of payload release for most ADC designs.[3][4] Its unique microenvironment, characterized by low pH (around 4.8) and a high concentration of various hydrolytic enzymes, provides the necessary triggers for linker cleavage and subsequent doxorubicin liberation.[3][5][] Once released, free doxorubicin must then escape the lysosomal compartment to reach the cytoplasm and ultimately translocate to the nucleus to exert its DNA-intercalating cytotoxic effect.[1][7]
Chapter 2: Cleavable Linker Strategies for Doxorubicin Release
Cleavable linkers are designed to be stable in systemic circulation (pH ~7.4) but to break down in response to specific triggers within the target cell, leading to the release of unmodified doxorubicin.[8]
Acid-Sensitive Hydrazone Linkers
This strategy leverages the pH gradient between the bloodstream and the acidic compartments of the endosomal-lysosomal pathway.[9] Hydrazone linkers are relatively stable at physiological pH but undergo rapid hydrolysis under the acidic conditions (pH 4.5–6.5) found in endosomes and lysosomes.[][] This acid-catalyzed cleavage releases the doxorubicin payload.[] An early example of this technology is the BR96-doxorubicin ADC, which utilized an acid-labile hydrazone linker.[9][]
Protease-Sensitive Peptide Linkers
This class of linkers relies on the high concentration of specific proteases, such as Cathepsin B, within the lysosome.[][] Cathepsin B is a cysteine protease that is often overexpressed in tumor cells.[] These linkers typically incorporate a dipeptide sequence that is a substrate for the enzyme, with the valine-citrulline (Val-Cit) dipeptide being one of the most widely used due to its high stability in serum and efficient cleavage by Cathepsin B.[][12] For efficient release of an unmodified drug, a self-immolative spacer, such as p-aminobenzyloxycarbonyl (PABC), is often placed between the peptide sequence and doxorubicin.[][12][13] Upon enzymatic cleavage of the peptide, the PABC spacer spontaneously decomposes, liberating the free drug.[]
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal-mediated drug release and activation for cancer therapy and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
The Genesis and Evolution of Val-Cit-PABC-DOX: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted cancer therapy has been significantly shaped by the advent of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. A pivotal component in the design of effective ADCs is the linker that connects the antibody to the payload. This technical guide provides an in-depth exploration of the discovery and development history of a cornerstone in linker technology: the valine-citrulline-p-aminobenzyloxycarbonyl (Val-Cit-PABC) linker, specifically in the context of its conjugation with the widely-used chemotherapeutic agent, doxorubicin (B1662922) (DOX). We will delve into the foundational research that established this linker's utility, its mechanism of action, detailed experimental protocols for its synthesis and evaluation, and a summary of its preclinical performance.
Discovery and Development History
The development of the Val-Cit-PABC linker was a landmark in the quest for cleavable linkers that remain stable in systemic circulation but efficiently release their cytotoxic payload within the target tumor cell. Early efforts in ADC development were hampered by linkers that were either too labile, leading to premature drug release and off-target toxicity, or too stable, resulting in insufficient payload delivery.
The seminal work in this area was published by Dubowchik and colleagues in 2002, which laid the groundwork for the Val-Cit-PABC linker's prominence in the ADC field[1]. Their research focused on developing dipeptide linkers that could be selectively cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. The rationale was that upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, these proteases would recognize and cleave the dipeptide, initiating the release of the active drug.
The initial design incorporated a Phe-Lys dipeptide, which showed promise but was susceptible to cleavage by a broader range of proteases. The introduction of the Val-Cit dipeptide proved to be a significant advancement. Citrulline, a non-proteinogenic amino acid, in combination with valine, created a substrate with enhanced specificity for cathepsin B.
The inclusion of the p-aminobenzyloxycarbonyl (PABC) self-immolative spacer was another critical innovation. Following the enzymatic cleavage of the Val-Cit dipeptide, the PABC moiety undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the payload, in this case, doxorubicin, in its unmodified, active form. This "traceless" release mechanism is highly desirable as it ensures that the cytotoxic drug delivered to the tumor cell is identical to the parent compound.
The initial studies with the chimeric monoclonal antibody BR96, which targets the LewisY antigen expressed on various carcinomas, conjugated to doxorubicin via the Val-Cit-PABC linker (BR96-vc-PABC-DOX), demonstrated the viability of this approach. These early immunoconjugates showed excellent stability in human plasma and potent, antigen-specific cytotoxicity against tumor cell lines in vitro[1]. This foundational work paved the way for the widespread adoption of the Val-Cit-PABC linker in numerous ADCs currently in clinical development and on the market, albeit often with different payloads such as monomethyl auristatin E (MMAE).
Mechanism of Action
The efficacy of a Val-Cit-PABC-DOX ADC is contingent on a series of well-orchestrated molecular events, beginning with systemic administration and culminating in the targeted destruction of cancer cells.
Caption: Mechanism of action of a this compound antibody-drug conjugate.
Experimental Protocols
Synthesis of this compound Drug-Linker
The synthesis of the this compound drug-linker is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following is a representative protocol based on methodologies described in the literature[1][2].
Caption: General workflow for the synthesis of the MC-Val-Cit-PABC-DOX drug-linker.
Protocol:
-
Synthesis of Fmoc-Val-Cit-OH: L-Citrulline is reacted with an activated ester of Fmoc-L-valine (e.g., Fmoc-Val-OSu) in a suitable solvent system (e.g., a mixture of water and an organic solvent like dioxane) in the presence of a base (e.g., sodium bicarbonate) at room temperature. The reaction is monitored by a suitable analytical technique (e.g., TLC or HPLC). Upon completion, the product is isolated and purified.
-
Coupling to p-Aminobenzyl Alcohol (PABA): The synthesized Fmoc-Val-Cit-OH dipeptide is coupled to p-aminobenzyl alcohol using a peptide coupling reagent (e.g., EEDQ or HATU) in an anhydrous organic solvent (e.g., DMF or DCM). The reaction is typically carried out at room temperature overnight.
-
Activation of the PABA Hydroxyl Group: The hydroxyl group of the PABC moiety is activated to facilitate the subsequent conjugation with doxorubicin. This is often achieved by reacting the intermediate with p-nitrophenyl chloroformate in the presence of a base like pyridine (B92270) in an anhydrous solvent.
-
Conjugation of Doxorubicin: The activated Val-Cit-PABC intermediate is reacted with doxorubicin hydrochloride in the presence of a non-nucleophilic base (e.g., DIPEA) in an anhydrous polar aprotic solvent like DMF. The reaction is stirred at room temperature, protected from light, until completion.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treatment with a solution of piperidine (B6355638) in DMF.
-
Coupling of Maleimidocaproic Acid (MC): The deprotected dipeptide-PABC-doxorubicin is reacted with an activated ester of maleimidocaproic acid (e.g., MC-OSu) to introduce the maleimide (B117702) group, which will be used for conjugation to the antibody.
-
Purification: The final MC-Val-Cit-PABC-DOX product is purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the product are confirmed by analytical techniques such as LC-MS and NMR.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the potency of the ADC in killing target cancer cells.
Protocol:
-
Cell Seeding: Target cancer cells (e.g., those expressing the antigen recognized by the ADC's antibody) and control cells (antigen-negative) are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
ADC Treatment: The ADC is serially diluted in cell culture medium to a range of concentrations. The medium in the wells is replaced with the ADC-containing medium. Control wells with untreated cells and cells treated with the unconjugated antibody or free doxorubicin are also included.
-
Incubation: The plates are incubated for a period of 72-96 hours.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The data is then plotted as cell viability versus ADC concentration, and the half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound and related immunoconjugates.
Table 1: In Vitro Cytotoxicity of BR96-Val-Cit-PABC-DOX [1]
| Cell Line | Antigen Expression | IC50 (ng/mL as DOX) |
| L2987 (human lung carcinoma) | High | 10 |
| RCA (human colon carcinoma) | Moderate | 50 |
| MCF-7 (human breast carcinoma) | Low | >1000 |
| A375 (human melanoma) | Negative | >1000 |
Table 2: In Vivo Efficacy of a Cetuximab-vc-DOX Nanoparticle Formulation in a Colorectal Cancer Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Saline Control | 0 |
| IgG-vc-DOX-NPs | ~40 |
| Cetuximab-vc-DOX-NPs | ~75 |
Note: Data is estimated from graphical representations in the source publication.
Table 3: Preclinical Toxicity of BR96-Doxorubicin Conjugate in Rats
| Compound | Dose (mg/m²) | Key Toxicities Observed |
| Doxorubicin | 33.6 - 72 | Cardiotoxicity, glomerulonephropathy, myelosuppression |
| BR96-Doxorubicin | 508 - 2550 (14.7 - 74 as DOX) | Significantly reduced cardiotoxicity and glomerulonephropathy compared to free doxorubicin. Gastrointestinal toxicity was noted. |
Conclusion
The discovery and development of the Val-Cit-PABC linker represents a significant milestone in the field of antibody-drug conjugates. Its clever design, which leverages the enzymatic machinery of the lysosome for selective payload release, has provided a robust and versatile platform for the targeted delivery of potent cytotoxic agents like doxorubicin. The foundational studies on this compound demonstrated the potential of this technology to create highly specific and effective anti-cancer therapeutics with an improved safety profile compared to traditional chemotherapy. While much of the subsequent clinical development has focused on other payloads, the principles established with doxorubicin have had a lasting impact on the design of next-generation ADCs. This technical guide provides a comprehensive overview of the historical context, mechanism, and preclinical evaluation of this compound, offering valuable insights for researchers and drug developers continuing to innovate in the field of targeted cancer therapy.
References
- 1. Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Citrulline in Cathepsin B Substrate Recognition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the role of citrulline in the substrate recognition and cleavage by cathepsin B, a lysosomal cysteine protease implicated in various physiological and pathological processes. The conversion of arginine to citrulline, a post-translational modification known as citrullination, is catalyzed by peptidylarginine deiminases (PADs). This modification neutralizes the positive charge of the arginine residue, which can have profound effects on protein structure and enzyme-substrate interactions. This guide summarizes the current understanding of how citrullination affects cathepsin B activity, details relevant experimental protocols for studying these interactions, and presents signaling pathways where this interplay may be significant.
Introduction to Cathepsin B and Citrullination
Cathepsin B is a ubiquitously expressed lysosomal cysteine protease that plays a crucial role in intracellular protein turnover. Beyond its housekeeping functions, cathepsin B is involved in a variety of pathological processes, including cancer progression and inflammatory diseases like rheumatoid arthritis. Its enzymatic activity is not restricted to the acidic environment of the lysosome; it can also be active in the cytosol, nucleus, and the extracellular space. Cathepsin B exhibits both endopeptidase and exopeptidase (specifically peptidyldipeptidase) activities, with substrate specificity influenced by the pH of its environment.
Citrullination is a post-translational modification that converts a positively charged arginine residue to a neutral citrulline residue. This process is catalyzed by a family of calcium-dependent enzymes called peptidylarginine deiminases (PADs). The loss of a positive charge can lead to significant alterations in protein structure, function, and interactions. Dysregulated citrullination has been linked to the pathogenesis of several autoimmune diseases, notably rheumatoid arthritis, and is also implicated in cancer. Given that cathepsin B often has a preference for arginine residues in its substrates, the conversion of arginine to citrulline can logically be expected to impact its proteolytic activity.
Impact of Citrullination on Cathepsin B Substrate Cleavage
The recognition of substrates by cathepsin B is determined by the amino acid residues at various positions relative to the scissile bond (P-positions). Cathepsin B is known to have a preference for arginine at the P1 position of its substrates. The substitution of this preferred arginine with the neutral citrulline residue has been shown to influence the efficiency of proteolytic cleavage.
One study investigating the processing of citrullinated autoantigens in the context of rheumatoid arthritis found that cathepsin B's preference for arginine in the P1 position means that the presence of citrulline at this site reduces proteolytic efficiency. However, the same study also observed an increased cleavage directly adjacent to citrulline residues during their proteolytic mapping assay, suggesting a more complex interplay. This could imply that while the immediate cleavage at the citrulline residue might be less efficient, the overall conformational changes induced by citrullination in the substrate protein might expose other, previously cryptic, cleavage sites for cathepsin B or other proteases.
In the field of drug delivery, linkers containing a valine-citrulline (Val-Cit) motif are frequently used in antibody-drug conjugates (ADCs). These linkers are designed to be stable in circulation but are efficiently cleaved by lysosomal proteases, such as cathepsin B, upon internalization into tumor cells to release the cytotoxic payload. The successful application of these Val-Cit linkers provides strong evidence that cathepsin B can indeed recognize and cleave peptide bonds involving citrulline.
Quantitative Data on Substrate Cleavage
While direct comparative kinetic data (Km and kcat) for isogenic arginine- and citrulline-containing peptide substrates of cathepsin B are not extensively available in the public domain, the following table summarizes the kinetic parameters for commonly used arginine-containing fluorogenic substrates. This data serves as a baseline for understanding cathepsin B's affinity for its canonical substrates.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Reference |
| Z-Arg-Arg-AMC | 390 | - | - | 6.0 | |
| Z-Phe-Arg-AMC | - | - | Moderate | 4.6 & 7.2 | |
| Z-Nle-Lys-Arg-AMC | - | - | High | 4.6 & 7.2 |
Note: A direct comparison of kcat/Km values is challenging due to variations in experimental conditions across different studies. The terms "Moderate" and "High" are based on qualitative comparisons within the cited literature.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the interplay between citrullination and cathepsin B activity.
In Vitro Citrullination of a Peptide Substrate
This protocol describes the enzymatic conversion of an arginine-containing peptide to a citrullinated peptide using a recombinant PAD enzyme.
Materials:
-
Arginine-containing peptide of interest
-
Recombinant human PAD4 (or other PAD isoform)
-
Citrullination buffer: 100 mM Tris-HCl, 10 mM CaCl₂, 1 mM DTT, pH 7.5
-
PAD4 vehicle buffer (for control): 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM glutathione, 0.1 mM EDTA, 0.25 mM DTT, 0.1 mM PMSF, 25% glycerol
-
PAD inhibitor (e.g., Cl-amidine) for stopping the reaction
-
HPLC system for purification
Procedure:
-
Dissolve the arginine-containing peptide in the citrullination buffer to a final concentration of 8 µM.
-
Add recombinant PAD4 to
Lysosomal Proteases in Antibody-Drug Conjugate (ADC) Linker Cleavage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the critical role lysosomal proteases play in the mechanism of action of modern Antibody-Drug Conjugates (ADCs). A core principle of ADC design is the selective release of a cytotoxic payload within target cancer cells, a process frequently orchestrated by proteases within the lysosome. Understanding the interplay between linker chemistry, protease activity, and the lysosomal environment is paramount for the rational design and optimization of next-generation ADCs.
The Lysosomal Environment: The Processing Center for ADCs
The journey of an ADC culminates in the lysosome, an acidic organelle rich in hydrolytic enzymes. After an ADC binds to its target antigen on the cancer cell surface, it is internalized through receptor-mediated endocytosis.[1][2] The resulting endosome traffics through the cell and fuses with lysosomes. This fusion exposes the ADC to the unique lysosomal environment, characterized by:
-
Low pH: The internal pH of lysosomes is maintained between 4.5 and 5.5, a stark contrast to the physiological pH of the blood (~7.4).[1] This acidic environment is optimal for the activity of many lysosomal enzymes.
-
High Protease Concentration: Lysosomes contain a cocktail of more than 50 different hydrolases, including a high concentration of proteases called cathepsins. These enzymes are responsible for degrading proteins and other macromolecules.[3]
This combination of low pH and high protease content makes the lysosome an ideal compartment for the controlled cleavage of specifically designed ADC linkers.[2]
Key Lysosomal Proteases in ADC Therapy
While many proteases exist within the lysosome, a few have been identified as primary drivers of ADC linker cleavage, largely due to their substrate specificity and elevated expression in various tumor types.[2][4]
Cathepsin B: This cysteine protease is the most prominent and well-studied enzyme in the context of ADC linker cleavage.[5] Its activity relies on a Cys-His catalytic dyad within its active site.[1] Crucially for ADC therapy, Cathepsin B is often upregulated in many cancer cells and metastatic tumors.[1][2][6] It functions optimally in the acidic milieu of the lysosome and possesses both endopeptidase (cleaving within a peptide chain) and exopeptidase (cleaving from the end) activity.[1] It is the primary enzyme responsible for cleaving the widely used Val-Cit linker.[]
Other Cysteine Cathepsins: While Cathepsin B was initially thought to be solely responsible, subsequent gene knockout studies have revealed that other cathepsins, including Cathepsin L, Cathepsin S, and Cathepsin F , are also capable of cleaving common dipeptide linkers.[2][8] This redundancy ensures robust payload release even if Cathepsin B expression is variable, but it also complicates efforts to design linkers with absolute specificity to a single protease.[5][9]
Protease-Cleavable Linker Design: The Valine-Citrulline Motif
The success of many clinically approved ADCs hinges on the design of linkers that are stable in systemic circulation but are efficiently processed within the lysosome.[] The most successful and widely adopted protease-cleavable linker is based on the dipeptide valine-citrulline (Val-Cit) .[]
This linker is often coupled with a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.[2][8] The PABC unit is essential for several reasons:
-
It connects the dipeptide to the payload.
-
It prevents steric hindrance, allowing the protease better access to the cleavage site.[1][2]
-
Following cleavage of the dipeptide, the PABC spacer undergoes a rapid, spontaneous 1,6-elimination reaction to release the payload in its unmodified, active form.[2][8]
Cathepsin B efficiently recognizes and cleaves the peptide bond on the C-terminal side of the citrulline residue, initiating the payload release cascade. Other dipeptide sequences like Val-Ala are also used, but Val-Cit has demonstrated a superior combination of lysosomal lability and plasma stability.[][11]
Diagram 1: ADC Internalization and Proteolytic Activation
References
- 1. benchchem.com [benchchem.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [ouci.dntb.gov.ua]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Smart Delivery Systems Responsive to Cathepsin B Activity for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemical Properties of Val-Cit-PABC-DOX Conjugate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of the Valine-Citrulline-p-aminobenzyloxycarbonyl-Doxorubicin (Val-Cit-PABC-DOX) conjugate, a critical component in the development of Antibody-Drug Conjugates (ADCs). This document details its synthesis, mechanism of action, stability, and the experimental protocols utilized for its characterization and evaluation.
Introduction
The this compound conjugate is a drug-linker system designed for targeted cancer therapy. It comprises the potent chemotherapeutic agent Doxorubicin (DOX) connected to a linker system that includes a Cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer.[1][2] This linker is designed to be stable in systemic circulation and to release the cytotoxic payload specifically within the lysosomal compartment of target cancer cells, where Cathepsin B is often overexpressed.[3][4]
Physicochemical Properties
The physicochemical properties of the this compound conjugate are crucial for its biological activity, stability, and pharmacokinetic profile. The most common form used for conjugation to antibodies is the maleimidocaproyl (MC) derivative, MC-Val-Cit-PABC-DOX.
| Property | Value | Reference |
| Chemical Formula | C₅₆H₆₇N₇O₁₉ (for MC-Val-Cit-PABC-DOX) | [5][6] |
| Molecular Weight | 1142.17 g/mol (for MC-Val-Cit-PABC-DOX) | [6][7] |
| Solubility | Soluble in DMSO and DMF | [5] |
| pKa | Data not available in the searched literature. | |
| logP | Data not available in the searched literature. | |
| Appearance | Brown to red solid | [7] |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [7] |
Mechanism of Action
The efficacy of an ADC utilizing the this compound conjugate is predicated on a sequence of events leading to the targeted release of Doxorubicin.
Upon administration, the ADC circulates in the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-specific antigen on the surface of cancer cells.[8] Following binding, the ADC-antigen complex is internalized by the cell through endocytosis and trafficked to the lysosome.[9] The acidic environment and high concentration of proteases, particularly Cathepsin B, within the lysosome lead to the cleavage of the Val-Cit dipeptide linker.[3][4] This cleavage triggers a self-immolative cascade of the PABC spacer, resulting in the release of free Doxorubicin into the cytoplasm.[2] Doxorubicin then exerts its cytotoxic effects primarily through intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to DNA damage and apoptosis.
Stability and Drug Release Kinetics
The stability of the this compound conjugate is a critical factor for its therapeutic index.
-
Plasma Stability : The Val-Cit linker is generally stable in human plasma, which minimizes the premature release of Doxorubicin in circulation and reduces off-target toxicity.[1][10] However, it exhibits instability in mouse plasma due to cleavage by the carboxylesterase Ces1c.[11] This species-specific difference is an important consideration in preclinical studies.
| Condition | Stability | Quantitative Data | Reference |
| Human Plasma | Stable | No significant degradation observed after 28 days at 37°C for a similar Val-Cit ADC. | [1][12] |
| Mouse Plasma | Unstable | >95% loss of a conjugated payload from a Val-Cit ADC after 14 days at 37°C. | [1] |
-
Enzymatic Drug Release : The release of Doxorubicin is triggered by the enzymatic activity of Cathepsin B.
| Enzyme | Activity | Quantitative Data | Reference |
| Cathepsin B | Efficient Cleavage | DOX release from a model Z-Val-Cit-PABC-DOX substrate was observed, though at a slower rate than a Z-Phe-Lys-PABC-DOX substrate with Cathepsin B alone. Rates were identical in a rat liver lysosomal preparation. | [2] |
Experimental Protocols
Synthesis of MC-Val-Cit-PABC-DOX
The synthesis of MC-Val-Cit-PABC-DOX is a multi-step process that involves the synthesis of the Val-Cit-PABC linker followed by conjugation to Doxorubicin and finally the attachment of the maleimide (B117702) group.
Protocol for Synthesis of Fmoc-Val-Cit-PABC-OH:
-
Dissolve Fmoc-Val-Cit-OH and p-aminobenzyl alcohol in a mixture of dichloromethane (B109758) and methanol.
-
Add N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Wash the residue with diethyl ether to obtain the product.
Protocol for Conjugation to Doxorubicin:
-
Activate the hydroxyl group of Fmoc-Val-Cit-PABC-OH by forming a p-nitrophenyl (PNP) carbonate intermediate using bis(4-nitrophenyl) carbonate and a base like DIPEA.
-
Dissolve the activated linker and Doxorubicin hydrochloride in DMF.
-
Add a base such as DIPEA and stir the mixture at room temperature.
-
Purify the product, Fmoc-Val-Cit-PABC-DOX, by flash chromatography or preparative HPLC.[13]
Protocol for Fmoc Deprotection and Maleimide Conjugation:
-
Remove the Fmoc protecting group using a solution of piperidine (B6355638) in DMF.
-
Couple maleimidocaproic acid to the free amine to yield MC-Val-Cit-PABC-DOX.
-
Purify the final product by preparative HPLC.
Characterization Protocols
High-Performance Liquid Chromatography (HPLC):
-
Method: Reversed-phase HPLC (RP-HPLC) with a C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing an additive like trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detection at wavelengths relevant for both the linker and Doxorubicin (e.g., 254 nm and 480 nm).
-
Application: To assess purity, monitor reaction progress, and for purification.[14][15]
Mass Spectrometry (MS):
-
Method: Electrospray ionization (ESI) mass spectrometry, often coupled with LC (LC-MS).
-
Application: To confirm the molecular weight of the synthesized conjugate and its fragments.[16][17]
In Vitro Efficacy and Stability Assays
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 5. MC-Val-Cit-Doxorubicin, ADC linker, 159857-70-2 | BroadPharm [broadpharm.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. escopharma.com [escopharma.com]
- 10. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. herbmedpharmacol.com [herbmedpharmacol.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. rsc.org [rsc.org]
Foundational Research on Dipeptide Linkers for Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational research on dipeptide linkers used in Antibody-Drug Conjugates (ADCs). It covers the core principles of dipeptide linker design, cleavage mechanisms, and their impact on the overall efficacy and stability of ADCs. This document summarizes quantitative data, details key experimental protocols, and provides visual representations of critical pathways and workflows to aid researchers in the development of next-generation ADCs.
Introduction to Dipeptide Linkers in ADCs
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and therapeutic index of the ADC.[1][2] An ideal linker must be stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity, and yet be efficiently cleaved to release the active drug upon internalization into the target cancer cell.[1][2]
Dipeptide linkers have emerged as one of the most successful classes of cleavable linkers in ADC development.[3][4] These linkers are designed to be substrates for lysosomal proteases, such as cathepsin B, which are highly expressed in the lysosomal compartments of cancer cells.[5][6][] This enzyme-mediated cleavage strategy offers a robust mechanism for controlled, intracellular drug release.[4][8] The most extensively studied and clinically validated dipeptide linker is the valine-citrulline (Val-Cit) motif.[3][9][10][11]
Common Dipeptide Linkers and Their Properties
The choice of amino acid sequence in a dipeptide linker significantly influences its cleavage kinetics, stability, and the overall physicochemical properties of the ADC.
-
Valine-Citrulline (Val-Cit): This is the most widely used dipeptide linker and is found in several approved ADCs, including brentuximab vedotin.[][9][11] It is efficiently cleaved by cathepsin B following internalization into the lysosome.[5][][10] The Val-Cit linker, often used in conjunction with a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer, demonstrates excellent stability in human plasma.[2] However, it can show some instability in mouse plasma due to the activity of carboxylesterase 1c (Ces1c), which is a consideration for preclinical studies.[3][12]
-
Valine-Alanine (Val-Ala): Val-Ala is another well-characterized dipeptide linker that is also a substrate for cathepsin B.[][11] It generally exhibits slower cleavage rates compared to Val-Cit.[5] An advantage of the Val-Ala linker is its lower hydrophobicity, which can help to reduce the aggregation propensity of ADCs, particularly those with hydrophobic payloads.[5]
-
Phenylalanine-Lysine (Phe-Lys): This dipeptide linker is also cleaved by cathepsin B.[10][11] Studies with isolated cathepsin B have shown that Phe-Lys can be cleaved much faster than Val-Cit.[5] However, in the context of lysosomal extracts, the cleavage rates are comparable, suggesting the involvement of other proteases.[5]
-
Alanine-Alanine (Ala-Ala): Research has shown that the Ala-Ala dipeptide can be a superior linker in certain contexts, allowing for a high drug-to-antibody ratio (DAR) while maintaining low aggregation.[2]
Quantitative Data on Dipeptide Linker Performance
The following tables summarize key quantitative data on the performance of ADCs equipped with different dipeptide linkers.
Table 1: Plasma Stability of ADCs with Dipeptide Linkers
| Dipeptide Linker | Species | Stability Metric | Key Findings | Reference |
| Valine-Citrulline | Human | >100 times more stable than hydrazone linker | Demonstrates high stability in human plasma. | [2] |
| Valine-Citrulline | Mouse | Relatively unstable | Susceptible to cleavage by carboxylesterase 1c (Ces1c). | [3][12] |
| Valine-Alanine | Human | High stability | Generally stable in human plasma. | [3] |
| Valine-Alanine | Mouse | Improved stability vs. Val-Cit | Less susceptible to mouse-specific carboxylesterases. | [3] |
| Phenylalanine-Lysine | Human | Substantially less stable than Val-Cit | More prone to premature cleavage in human plasma compared to Val-Cit. | [13] |
| Alanine-Alanine | Not Specified | Low aggregation at high DAR | Allows for higher drug loading with favorable physicochemical properties. | [2] |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Dipeptide Linkers
| ADC | Dipeptide Linker | Cell Line | IC50 (ng/mL) | Key Findings | Reference |
| Trastuzumab-based ADCs | Not specified | N87, BT474, HCC1954 (High Her2) | 13-50 | Potency is relatively independent of DAR in high Her2 expressing cells. | [14] |
| Trastuzumab-based ADCs | Not specified | MDA-MB-361-DYT2 (Moderate Her2) | 25-80 (High DAR), 1500-60000 (Low DAR) | Potency is strongly correlated with DAR in moderate Her2 expressing cells. | [14] |
| cBR96-ADC | Val-Cit | Not specified | Superior in vitro activity vs. hydrazone linker | Demonstrates potent and selective cancer cell killing. | [3] |
| cBR96-ADC | Phe-Lys | Not specified | Superior in vitro activity vs. hydrazone linker | Shows potent and selective cytotoxicity. | [3] |
| Mirvetuximab soravtansine | Not specified | Not specified | 500 nM | Example of a highly potent ADC where the in vitro IC50 is in the nanomolar range. | [15] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of dipeptide linkers in ADCs.
Plasma Stability Assay
Objective: To evaluate the stability of the ADC in plasma and determine the extent of premature payload release.
Protocol:
-
Preparation: Incubate the ADC at a concentration of 1.3 mg/mL in plasma (e.g., human, mouse, rat) at 37°C. Include a buffer control to assess the inherent stability of the ADC.[1]
-
Time Points: Collect aliquots at various time points over a period of seven days (e.g., Day 0, 1, 2, 3, 5, 7).[1]
-
Sample Processing: Isolate the ADC from the plasma samples using immunoaffinity capture, for example, with Protein A magnetic beads.[1][16]
-
Analysis: Analyze the captured ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point.[1][17][18] A decrease in the average DAR over time indicates linker cleavage.[1]
-
Quantification of Released Payload (Optional): The supernatant can be analyzed by LC-MS to quantify the amount of released payload.[1][13]
Cathepsin B Cleavage Assay
Objective: To quantify the rate of payload release from an ADC due to cleavage by cathepsin B.
Protocol:
-
Enzyme Activation: Activate recombinant human cathepsin B in an appropriate assay buffer (e.g., pH 5.0-6.0 with DTT).[5]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.[5]
-
Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. Typical final concentrations are in the nanomolar range for the enzyme and micromolar range for the ADC.[5]
-
Incubation: Incubate the reaction at 37°C.[5]
-
Time Points: Withdraw aliquots of the reaction mixture at designated time points (e.g., 0, 1, 4, 8, 24 hours).[5]
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).[5]
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or LC-MS to quantify the amount of released payload.[5]
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro potency (IC50) of an ADC on a target cancer cell line.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1,000-10,000 cells per well and incubate overnight to allow for cell attachment.[19][20][21]
-
ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Remove the old medium from the wells and add the diluted ADC solutions. Include untreated cells as a control.[20][22]
-
Incubation: Incubate the plate at 37°C for 48-144 hours.[19][20]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[19][20][22]
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in HCl) to dissolve the formazan crystals.[19][20]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[19][20][22]
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20][22]
Visualizing Key Processes
Signaling Pathway for ADC Internalization and Payload Release
The following diagram illustrates the typical pathway of an ADC from binding to a cancer cell to the release of its cytotoxic payload.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 8. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Methodological & Application
Synthesis Protocol for Val-Cit-PABC-DOX Linker: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthesis protocol for the Val-Cit-PABC-DOX linker, a critical component in the development of antibody-drug conjugates (ADCs). The valine-citrulline (Val-Cit) dipeptide motif allows for cathepsin B-mediated cleavage within the lysosomal compartment of tumor cells, leading to the specific release of the potent chemotherapeutic agent, doxorubicin (B1662922) (DOX). The p-aminobenzyl carbamate (B1207046) (PABC) spacer serves as a self-immolative unit, ensuring the efficient liberation of the unmodified drug. This protocol outlines a multi-step synthesis beginning from commercially available protected amino acids and culminating in the final drug-linker conjugate.
Introduction
Antibody-drug conjugates represent a powerful class of targeted therapies designed to selectively deliver cytotoxic agents to cancer cells while minimizing systemic toxicity. The linker connecting the antibody to the payload is a crucial determinant of an ADC's therapeutic index. The Val-Cit-PABC linker has been widely adopted due to its excellent plasma stability and specific cleavage by lysosomal proteases, which are often upregulated in the tumor microenvironment. This application note describes a robust and reproducible protocol for the synthesis of the this compound linker, providing researchers with a comprehensive guide for its preparation and characterization.
Synthesis Workflow
The overall synthesis of this compound can be divided into three main stages:
-
Synthesis of the protected dipeptide-spacer conjugate (Fmoc-Val-Cit-PABC-OH): This involves the coupling of the dipeptide (Val-Cit) to the PABC spacer.
-
Activation of the PABC hydroxyl group: The terminal hydroxyl group of the PABC spacer is activated, typically as a p-nitrophenyl (PNP) carbonate, to facilitate conjugation with the drug.
-
Conjugation of Doxorubicin: The activated linker is reacted with doxorubicin to yield the final this compound conjugate.
Determining the Drug-to-Antibody Ratio of Doxorubicin ADCs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. Doxorubicin (B1662922), a well-established anthracycline antibiotic, is a chemotherapy agent frequently utilized as a payload in ADC development due to its potent anti-tumor activity. A critical quality attribute (CQA) of any ADC is its drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody. The DAR significantly influences the ADC's efficacy, safety, and pharmacokinetic profile. Therefore, accurate and robust analytical methods for DAR determination are paramount during the development and quality control of doxorubicin ADCs.
This document provides detailed application notes and experimental protocols for the determination of the DAR of doxorubicin ADCs using three common analytical techniques: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Mechanism of Action of Doxorubicin
Upon binding to its target antigen on the cancer cell surface, the doxorubicin ADC is internalized, typically via receptor-mediated endocytosis. Following lysosomal trafficking, the linker is cleaved, releasing the doxorubicin payload into the cytoplasm. Doxorubicin then exerts its cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA, which inhibits topoisomerase II and disrupts DNA replication and repair. This leads to the generation of reactive oxygen species (ROS), causing oxidative stress and ultimately triggering apoptotic cell death.[1]
Comparison of Analytical Techniques for DAR Determination
| Technique | Principle | Advantages | Disadvantages | Information Provided |
| UV-Vis Spectroscopy | Measures absorbance at two wavelengths to determine the concentrations of antibody and doxorubicin based on the Beer-Lambert law. | Simple, rapid, and requires standard laboratory equipment.[2][3] | Provides an average DAR only; cannot determine drug load distribution. Prone to inaccuracies if there is spectral overlap.[4] | Average DAR |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity, which increases with the number of conjugated doxorubicin molecules. | Provides information on drug load distribution and heterogeneity. Non-denaturing conditions maintain the ADC's native structure.[5][6][] | Less suitable for lysine-conjugated ADCs. Method development can be complex. | Average DAR, Drug Load Distribution, Unconjugated Antibody |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species by liquid chromatography and determines their mass-to-charge ratio, allowing for precise mass determination. | Highly accurate and provides detailed information on DAR distribution and conjugation sites. Can be used for intact and reduced ADCs.[8][9][10][11] | Requires specialized and expensive instrumentation. Data analysis can be complex. | Average DAR, Drug Load Distribution, Conjugation Site Analysis, Mass Confirmation |
Experimental Protocols
Protocol 1: DAR Determination by UV-Vis Spectroscopy
This protocol describes the determination of the average DAR of a doxorubicin ADC by measuring the absorbance at 280 nm (for the antibody) and ~480 nm (for doxorubicin).
Materials:
-
Doxorubicin ADC sample
-
Formulation buffer (the same buffer the ADC is in)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Quantitative Data for Calculation:
| Parameter | Value | Reference |
| Molar Extinction Coefficient of IgG at 280 nm (ε_Ab,280_) | 210,000 M⁻¹cm⁻¹ | |
| Molar Extinction Coefficient of Doxorubicin at 480 nm (ε_Dox,480_) | 11,500 M⁻¹cm⁻¹ | |
| Molar Extinction Coefficient of Doxorubicin at 280 nm (ε_Dox,280_) | 8,820 M⁻¹cm⁻¹ | |
| Correction Factor (CF) = ε_Dox,280_ / ε_Dox,480_ | 0.767 |
Procedure:
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions. Set the wavelengths to 280 nm and 480 nm.
-
Blank Measurement: Fill a quartz cuvette with the formulation buffer. Place it in the spectrophotometer and zero the absorbance at both 280 nm and 480 nm.
-
Sample Measurement:
-
Dilute the doxorubicin ADC sample with the formulation buffer to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Fill a clean quartz cuvette with the diluted ADC sample.
-
Measure the absorbance of the ADC sample at 280 nm (A₂₈₀) and 480 nm (A₄₈₀).
-
-
Calculations:
-
Calculate the concentration of doxorubicin (C_Dox_): C_Dox_ (M) = A₄₈₀ / ε_Dox,480_
-
Calculate the corrected absorbance of the antibody at 280 nm (A_Ab,280_): A_Ab,280_ = A₂₈₀ - (A₄₈₀ × CF)
-
Calculate the concentration of the antibody (C_Ab_): C_Ab_ (M) = A_Ab,280_ / ε_Ab,280_
-
Calculate the average DAR: DAR = C_Dox_ / C_Ab_
-
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for the separation and quantification of doxorubicin ADC species with different drug loads using HIC.
Materials:
-
Doxorubicin ADC sample
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol[5]
Procedure:
-
Mobile Phase Preparation: Prepare and degas Mobile Phases A and B.
-
HPLC System Setup:
-
Install the HIC column and set the column temperature (e.g., 25 °C).
-
Set the UV detector to 280 nm.
-
Set the flow rate (e.g., 0.5 mL/min).
-
-
Column Equilibration: Equilibrate the column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation: Dilute the doxorubicin ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
Injection and Gradient Elution:
-
Inject the prepared sample onto the column.
-
Run a linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes) to elute the ADC species. Unconjugated antibody will elute first, followed by ADCs with increasing DAR.
-
-
Data Analysis:
-
Integrate the peak areas of all eluted species (unconjugated antibody and ADCs with different drug loads).
-
Calculate the Weighted Average DAR (WADAR): WADAR = Σ (% Peak Area_i_ × DAR_i_) / Σ (% Peak Area_i_) where i represents each ADC species (e.g., DAR0, DAR2, DAR4, etc.).
-
Protocol 3: DAR Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general approach for DAR determination of doxorubicin ADCs using LC-MS, covering both intact (native) and reduced (denaturing) analysis.
A. Intact ADC Analysis (Native MS)
Materials:
-
Doxorubicin ADC sample
-
Size-Exclusion Chromatography (SEC) column
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Mobile Phase: Ammonium acetate (B1210297) or ammonium bicarbonate buffer (e.g., 50 mM, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the ADC sample in the mobile phase.
-
LC-MS Analysis:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the sample and perform an isocratic elution.
-
Acquire mass spectra under native MS conditions (optimized for preserving non-covalent interactions).
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
-
Identify the peaks corresponding to the unconjugated antibody and the different drug-loaded species.
-
Calculate the average DAR and the relative abundance of each species from the peak intensities.
-
B. Reduced ADC Analysis (Denaturing MS)
Materials:
-
Doxorubicin ADC sample
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Reversed-Phase (RP) column (e.g., C4)
-
LC-MS system
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Sample Preparation:
-
Incubate the ADC sample with a reducing agent (e.g., 20 mM DTT) to separate the light and heavy chains.
-
The reaction is typically carried out at 37 °C for 30 minutes.[12]
-
-
LC-MS Analysis:
-
Equilibrate the RP column with the initial mobile phase conditions.
-
Inject the reduced sample.
-
Run a gradient from low to high percentage of Mobile Phase B to separate the light and heavy chains and their drug-conjugated forms.
-
Acquire mass spectra under denaturing conditions.
-
-
Data Analysis:
-
Deconvolute the mass spectra for the light and heavy chain regions of the chromatogram.
-
Identify the masses of the unconjugated and conjugated light and heavy chains.
-
Calculate the average DAR based on the relative abundance of the different species observed for both chains.
-
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the development and characterization of doxorubicin ADCs. The choice of analytical method depends on the specific requirements of the analysis, the stage of development, and the available instrumentation. UV-Vis spectroscopy offers a rapid and simple method for determining the average DAR, while HIC provides valuable information on drug load distribution. For the most detailed and accurate characterization, LC-MS is the method of choice, enabling the determination of not only the average DAR and distribution but also the specific sites of conjugation. The protocols provided herein serve as a guide for researchers to establish robust and reliable methods for the quality assessment of doxorubicin ADCs.
References
- 1. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 8. criver.com [criver.com]
- 9. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Rapid Analysis of Reduced Antibody Drug Conjugate by Online LC-MS/MS with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of a Val-Cit-PABC-DOX Antibody-Drug Conjugate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. This document provides detailed application notes and protocols for the in vitro evaluation of a Val-Cit-PABC-DOX ADC. This ADC utilizes a cleavable valine-citrulline (Val-Cit) linker attached to a p-aminobenzyl carbamate (B1207046) (PABC) spacer, which in turn is conjugated to the chemotherapeutic drug doxorubicin (B1662922) (DOX). The protocols outlined below are designed to assess the cytotoxicity, mechanism of action, and specificity of this type of ADC in relevant cancer cell lines.
The Val-Cit linker is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2] Upon internalization of the ADC into the target cancer cell, the linker is cleaved, leading to the release of doxorubicin. Doxorubicin then exerts its cytotoxic effects primarily through intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to apoptosis.[3][4][5][6][7]
These protocols will focus on assays to determine cell viability (MTT assay), apoptosis (Annexin V/Propidium (B1200493) Iodide staining), and cell cycle distribution.
Data Presentation: In Vitro Cytotoxicity of a HER2-Targeted this compound ADC
The following tables summarize representative quantitative data from in vitro cytotoxicity assays performed on a hypothetical HER2-targeted this compound ADC. These assays are crucial for determining the potency and specificity of the ADC.
Table 1: In Vitro Cell Viability (IC50) Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. In this context, it represents the concentration of the ADC required to inhibit the growth of 50% of the cancer cells. The following data was generated using an MTT assay after 72 hours of treatment.
| Cell Line | HER2 Expression | ADC IC50 (nM) | Doxorubicin IC50 (nM) | Non-binding Control ADC IC50 (nM) |
| SK-BR-3 | High | 15 | 50 | > 1000 |
| BT-474 | High | 25 | 65 | > 1000 |
| MCF-7 | Low/Negative | 850 | 75 | > 1000 |
| MDA-MB-231 | Negative | > 1000 | 80 | > 1000 |
Note: The data presented here is for illustrative purposes and highlights the expected trends in potency and specificity for this class of ADC.
Table 2: Apoptosis Induction in SK-BR-3 Cells
This table shows the percentage of apoptotic cells in the HER2-positive SK-BR-3 cell line after 48 hours of treatment with the ADC, as determined by Annexin V/PI flow cytometry.
| Treatment (Concentration) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Untreated Control | 5.2 | 3.1 |
| ADC (100 nM) | 35.8 | 15.4 |
| Doxorubicin (100 nM) | 28.1 | 12.9 |
| Non-binding Control ADC | 6.1 | 3.5 |
Table 3: Cell Cycle Analysis in SK-BR-3 Cells
This table illustrates the effect of the ADC on the cell cycle distribution of HER2-positive SK-BR-3 cells after 24 hours of treatment, analyzed by propidium iodide staining and flow cytometry.
| Treatment (Concentration) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | 55.3 | 28.1 | 16.6 |
| ADC (100 nM) | 25.1 | 15.7 | 59.2 |
| Doxorubicin (100 nM) | 30.5 | 18.3 | 51.2 |
| Non-binding Control ADC | 54.8 | 27.9 | 17.3 |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]
- 7. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Characterization of Val-Cit-PABC-Doxorubicin Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed overview and experimental protocols for the characterization of Antibody-Drug Conjugates (ADCs) utilizing a cathepsin-cleavable Valine-Citrulline (Val-Cit) linker, a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, and a Doxorubicin (DOX) payload using mass spectrometry.
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic agent, such as Doxorubicin, directly to cancer cells. The linker system connecting the antibody and the payload is critical to the ADC's efficacy and safety. The Val-Cit-PABC linker is designed to be stable in systemic circulation but is cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[][2] This targeted release mechanism enhances the therapeutic window of the cytotoxic payload.
Mass spectrometry (MS) is an essential analytical tool for the comprehensive characterization of ADCs.[3] It provides critical information on the structural integrity, drug-to-antibody ratio (DAR), conjugation sites, and stability of the ADC. This application note details protocols for intact mass analysis, subunit analysis, and released payload quantification for a Val-Cit-PABC-DOX ADC.
ADC Structure and Mechanism
The this compound ADC consists of a monoclonal antibody conjugated to Doxorubicin via the Val-Cit-PABC linker. Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized through receptor-mediated endocytosis.[4] Inside the cell, it traffics to the lysosome, where the acidic environment and the presence of proteases like Cathepsin B lead to the cleavage of the Val-Cit dipeptide.[] This cleavage initiates the self-immolation of the PABC spacer, releasing the active Doxorubicin payload to exert its cytotoxic effect by inhibiting DNA topoisomerase I and II.[2][4]
Caption: ADC internalization and payload release pathway.
Experimental Workflow for MS Characterization
A multi-level mass spectrometric approach is required for the comprehensive characterization of a this compound ADC. This typically involves analysis at the intact, subunit, and peptide levels.
Caption: General workflow for ADC characterization by mass spectrometry.
Quantitative Data Summary
The primary goal of quantitative analysis is to determine the Drug-to-Antibody Ratio (DAR), which is a critical quality attribute. The mass of the conjugated drug-linker (this compound) results in a characteristic mass shift for each DAR species.
Table 1: Mass Components for DAR Calculation
| Component | Approximate Molecular Weight (Da) |
| Doxorubicin (DOX) | 543.5 |
| Val-Cit-PABC Linker | ~450 |
| Total Drug-Linker Mass | ~993.5 |
Note: The exact mass of the linker may vary slightly depending on the specific chemistry used for conjugation to the antibody.
Table 2: Expected Mass of a Hypothetical ADC (e.g., IgG1 at ~148,000 Da) with Different DAR Species
| DAR Species | Number of Conjugates | Expected Mass Shift (Da) | Expected Total Mass (Da) |
| DAR0 | 0 | 0 | 148,000 |
| DAR1 | 1 | +993.5 | 148,993.5 |
| DAR2 | 2 | +1987 | 149,987 |
| DAR3 | 3 | +2980.5 | 150,980.5 |
| DAR4 | 4 | +3974 | 151,974 |
| DAR5 | 5 | +4967.5 | 152,967.5 |
| DAR6 | 6 | +5961 | 153,961 |
| DAR7 | 7 | +6954.5 | 154,954.5 |
| DAR8 | 8 | +7948 | 155,948 |
Experimental Protocols
Intact Mass Analysis for Average DAR Determination
This method provides the distribution of different drug-loaded species and allows for the calculation of the average DAR.
A. Sample Preparation (Deglycosylation)
-
To approximately 100 µg of the ADC sample in a suitable buffer (e.g., PBS), add 1 µL of PNGase F.
-
Incubate the mixture at 37°C for 4 hours to remove N-linked glycans, which simplifies the resulting mass spectrum.
-
Prior to LC-MS injection, desalt the sample using a C4 ZipTip or an equivalent reversed-phase solid-phase extraction (SPE) cartridge.
B. LC-MS Conditions
-
LC System: High-resolution UHPLC system.
-
Column: Reversed-phase column suitable for large proteins (e.g., Agilent Poroshell 300SB-C8, 1.0 x 75mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).
-
Gradient: A suitable gradient from 20% to 90% B over 10-15 minutes.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 75°C.
-
MS System: Q-TOF or Orbitrap Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 900 – 4000 m/z.
-
Source Temperature: 400°C.
C. Data Analysis
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of each DAR species.
-
Calculate the weighted average DAR using the relative abundance of each species.
Subunit Analysis
This method involves reducing the inter-chain disulfide bonds of the ADC to analyze the light chains (LC) and heavy chains (HC) separately, providing information on the drug load distribution on each chain.
A. Sample Preparation (Reduction)
-
Deglycosylate the ADC sample as described in section 5.1.A.
-
Add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes.
-
Desalt the sample before LC-MS analysis.
B. LC-MS Conditions
-
Use the same LC-MS conditions as for the intact mass analysis (Section 5.1.B).
C. Data Analysis
-
Deconvolute the mass spectra to determine the masses of the unconjugated and conjugated light and heavy chains.
-
The mass shifts will indicate the number of drug-linker molecules attached to each chain.
Released Payload Characterization
This protocol is for the identification and quantification of the released Doxorubicin from the ADC, which is important for stability studies.
A. Sample Preparation
-
Incubate the ADC under conditions that promote linker cleavage (e.g., in the presence of Cathepsin B at acidic pH).
-
Perform a protein precipitation step (e.g., with acetonitrile or methanol) to separate the released payload from the antibody.
-
Centrifuge the sample and collect the supernatant containing the released Doxorubicin.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase for injection.
B. LC-MS/MS Conditions
-
LC System: UHPLC with a C18 reversed-phase column.
-
MS System: Triple Quadrupole Mass Spectrometer (QqQ).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, using known precursor-product ion transitions for Doxorubicin.
Conclusion
Mass spectrometry is a versatile and powerful technique for the detailed characterization of this compound ADCs. By employing a multi-level analytical approach, researchers can gain crucial insights into the drug-to-antibody ratio, distribution of drug-loaded species, and the stability of the linker-payload. The protocols outlined in this application note provide a framework for the robust and reliable characterization of this important class of biotherapeutics.
References
Application Note: Characterizing ADC Heterogeneity with HIC and SEC
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly expanding class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug.[1][2][3] This targeted approach enhances the therapeutic window by delivering the payload directly to cancer cells, minimizing systemic toxicity.[3][4] However, the conjugation process inherently produces a heterogeneous mixture of species.[1][3][5] This heterogeneity is a critical quality attribute (CQA) that can impact the ADC's safety, stability, and efficacy.[5][6]
Key sources of ADC heterogeneity include:
-
Drug-to-Antibody Ratio (DAR) Variation: The number of drug molecules conjugated to each antibody can vary, resulting in a distribution of species with different drug loads (e.g., DAR 0, 2, 4, 6, 8).[6][7]
-
Aggregation and Fragmentation: Like other protein therapeutics, ADCs can form high molecular weight aggregates or break down into fragments.[8][9][10] The hydrophobic nature of the payload can sometimes increase the propensity for aggregation.[6][8][9]
-
Positional Isomers: For cysteine-linked ADCs, the drug can attach at different cysteine residues, creating structural isomers.[11][12]
-
Charge Variants: Modifications to the antibody can result in different charge isoforms.[13]
This application note details the use of two essential chromatographic techniques, Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC), for the robust analysis of ADC heterogeneity.
Visualizing ADC Heterogeneity
The complexity of an ADC product arises from multiple sources, including the number and location of conjugated drugs, as well as the physical integrity of the antibody itself.
Caption: Diagram illustrating the primary sources of ADC heterogeneity.
Part 1: Drug-to-Antibody Ratio (DAR) Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is the gold standard for determining the drug load distribution and average DAR for cysteine-linked ADCs.[1][7][14] The principle relies on the separation of molecules based on their hydrophobicity.[15][16] Since the cytotoxic drugs are typically hydrophobic, the overall hydrophobicity of the ADC increases with the number of conjugated drug molecules.[5][12] HIC analysis is performed under non-denaturing conditions, which preserves the native structure of the ADC, a key advantage over techniques like reversed-phase chromatography.[5][15][16]
In a typical HIC separation, species with a lower DAR (less hydrophobic) elute first, followed by species with progressively higher DARs (more hydrophobic).[7][14]
HIC Experimental Workflow
The general workflow for HIC analysis involves sample preparation in a high-salt buffer to promote binding to the stationary phase, followed by elution using a decreasing salt gradient.
Caption: A typical experimental workflow for ADC analysis using HIC.
Protocol: DAR Analysis of Brentuximab Vedotin
This protocol provides a method for determining the DAR of Brentuximab Vedotin, a cysteine-linked ADC.
1. Materials and Reagents:
-
ADC Sample: Brentuximab Vedotin
-
Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0
-
HPLC System: A bio-inert LC system is recommended due to the high salt concentrations.[1][12]
-
HIC Column: TSKgel Butyl-NPR, 4.6 mm x 10 cm, 2.5 µm, or similar.[6]
2. Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL (of ~1 mg/mL ADC)
-
Gradient:
Time (min) % Mobile Phase B 0.0 0 20.0 100 25.0 100 25.1 0 | 30.0 | 0 |
3. Data Analysis:
-
Identify and integrate the peaks corresponding to each drug-loaded species (D0, D2, D4, D6, D8).
-
Calculate the relative percentage area for each peak.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Area of Species * DAR of Species) / 100[7][14]
Representative HIC Data
The following table summarizes typical quantitative results from a HIC analysis of Brentuximab Vedotin.[1]
| DAR Species | Retention Time (min) | Relative Peak Area (%) |
| DAR 0 (D0) | ~18.5 | 5.5 |
| DAR 2 (D2) | ~21.0 | 22.1 |
| DAR 4 (D4) | ~23.5 | 40.3 |
| DAR 6 (D6) | ~25.0 | 25.4 |
| DAR 8 (D8) | ~26.5 | 6.7 |
| Calculated Average DAR | - | ~4.1 |
Note: Retention times are approximate and can vary based on the specific system and column. The calculation based on the provided peak areas yields an average DAR. An actual reported value for a similar analysis was 3.7.[1]
Part 2: Aggregate & Fragment Analysis by Size Exclusion Chromatography (SEC)
SEC is the standard method for quantifying size variants such as aggregates and fragments in biotherapeutics, including ADCs.[8][10][17] The separation is based on the hydrodynamic volume of the molecules.[18] Larger molecules, like aggregates, are excluded from the pores of the stationary phase and elute first. The desired monomeric ADC elutes next, followed by smaller fragments.[10]
A significant challenge in SEC analysis of ADCs is the potential for non-specific hydrophobic interactions between the hydrophobic payload and the column's stationary phase.[8][9] This can lead to poor peak shape, tailing, and inaccurate quantification.[2][8] Modern SEC columns are designed with unique hydrophilic coatings to minimize these secondary interactions.[2] In some cases, adding a low percentage of an organic modifier (e.g., isopropanol, acetonitrile) to the mobile phase can help suppress these interactions.[8][10][19]
SEC Experimental Workflow
The workflow for SEC is straightforward, typically involving an isocratic elution with a physiological buffer to separate species by size.
Caption: A standard experimental workflow for ADC analysis using SEC.
Protocol: Aggregate Analysis of Trastuzumab Emtansine (T-DM1)
This protocol describes a method for quantifying aggregates in T-DM1, a lysine-linked ADC.
1. Materials and Reagents:
-
ADC Sample: Trastuzumab Emtansine (T-DM1)
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.4 (Phosphate Buffered Saline can also be used).[8]
-
HPLC System: A bio-inert LC system.
-
SEC Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm, or equivalent.[8]
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Injection Volume: 15 µL (of ~1 mg/mL ADC)
-
Run Time: ~15 minutes (isocratic)
3. Data Analysis:
-
Identify and integrate the peaks corresponding to high-molecular-weight species (aggregates), the main monomer peak, and any low-molecular-weight species (fragments).
-
Calculate the percentage of each species relative to the total integrated peak area. % Species = (Area of Species Peak / Total Area of All Peaks) * 100
Representative SEC Data
The table below shows typical quantitative data from an SEC analysis of an ADC, demonstrating the separation of monomer from aggregate forms.[8]
| Species | Retention Time (min) | Relative Peak Area (%) |
| Aggregate | ~7.1 | 1.5 |
| Monomer | ~8.1 | 98.5 |
| Fragment | Not Detected | 0.0 |
Note: Retention times are approximate. The key outcome is the high percentage of the desired monomeric form.
Summary and Conclusion
HIC and SEC are powerful, complementary techniques essential for the characterization of ADC heterogeneity. HIC provides detailed information on the drug load distribution, a key factor for potency, while SEC ensures the size homogeneity and stability of the product by quantifying aggregates and fragments, which are critical for safety.[17][20] Incorporating these analytical protocols into ADC development and quality control workflows enables a thorough understanding of the product's CQAs, ensuring the production of safe and effective biotherapeutics. For a comprehensive characterization, these methods are often used alongside orthogonal techniques such as mass spectrometry and ion-exchange chromatography.[13][21]
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. veranova.com [veranova.com]
- 4. lcms.cz [lcms.cz]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. shimadzu.com [shimadzu.com]
- 11. waters.com [waters.com]
- 12. lcms.cz [lcms.cz]
- 13. pharmafocusamerica.com [pharmafocusamerica.com]
- 14. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Assessing Antibody-Drug Conjugate (ADC) Internalization and Trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug.[1] The efficacy of an ADC is critically dependent on its ability to be internalized by target cells, traffic to the appropriate subcellular compartment (typically the lysosome), and release its cytotoxic payload.[1][2] Therefore, robust and quantitative assessment of ADC internalization and intracellular trafficking is a crucial step in the discovery and development of novel ADCs.[3][4]
These application notes provide detailed protocols for key experiments to assess ADC internalization and trafficking, along with guidance on data interpretation and visualization.
Key Experimental Techniques
Several techniques are commonly employed to study the internalization and trafficking of ADCs. The choice of method often depends on the specific question being addressed, throughput requirements, and available instrumentation.
-
Flow Cytometry: A high-throughput method for quantifying the overall internalization of fluorescently labeled ADCs.[5][6] It provides a robust measure of the mean fluorescence intensity (MFI) of a cell population, which correlates with the amount of internalized ADC.[7]
-
Confocal Microscopy: A powerful imaging technique that provides high-resolution spatial information on the subcellular localization of ADCs.[5][7] It is ideal for visualizing co-localization with specific organelles, such as endosomes and lysosomes, providing qualitative and semi-quantitative data.[5]
-
Imaging Flow Cytometry (IFC): This technology combines the high-throughput capabilities of flow cytometry with the imaging power of microscopy, allowing for the quantitative analysis of internalization and subcellular localization on a single-cell basis for large cell populations.[5]
-
Live-Cell Imaging: Enables the real-time visualization and tracking of ADC movement within living cells, providing dynamic information on the kinetics of internalization and trafficking pathways.[8]
-
Lysosomal Co-localization Assays: These assays specifically determine the extent to which internalized ADCs reach the lysosomal compartment, which is often a prerequisite for payload release, especially for ADCs with cleavable linkers.[9][10]
-
Payload Release Assays: These biochemical assays measure the liberation of the cytotoxic drug from the antibody, confirming that the ADC is processed as intended within the cell.[11][12]
Experimental Protocols
Protocol 1: Quantitative Assessment of ADC Internalization by Flow Cytometry
This protocol describes a method to quantify the rate and extent of ADC internalization using a fluorescently labeled ADC.
Materials:
-
Target cells (antigen-positive) and control cells (antigen-negative)
-
Fluorescently labeled ADC (e.g., conjugated to Alexa Fluor 488)
-
Unlabeled blocking antibody (optional)
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture target and control cells to 80-90% confluency. Harvest cells using Trypsin-EDTA, wash with PBS containing 2% FBS, and resuspend in cold PBS/2% FBS to a concentration of 1 x 10^6 cells/mL.
-
ADC Incubation:
-
For total binding, incubate cells with the fluorescently labeled ADC at a predetermined concentration on ice (4°C) for 1 hour. This condition inhibits internalization.
-
For internalization, incubate cells with the fluorescently labeled ADC at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Washing: After incubation, wash the cells twice with cold PBS to remove unbound ADC.
-
Surface Signal Quenching (Optional): To distinguish between surface-bound and internalized ADC, you can add a quenching agent, such as an anti-fluorophore antibody, that will quench the fluorescence of the ADC remaining on the cell surface.[13][14]
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of bound and/or internalized ADC.
-
Data Analysis: The percentage of internalization can be calculated using the following formula: % Internalization = [(MFI at 37°C - MFI of unstained cells) / (MFI at 4°C - MFI of unstained cells)] x 100
Data Presentation:
| Time (minutes) | MFI (Antigen-Positive Cells) | MFI (Antigen-Negative Cells) | % Internalization |
| 0 | 1500 | 150 | 0 |
| 15 | 2500 | 160 | 25 |
| 30 | 4000 | 170 | 62.5 |
| 60 | 6000 | 180 | 112.5 |
| 120 | 7500 | 200 | 150 |
Note: The % Internalization can exceed 100% due to the continuous uptake and accumulation of the ADC over time.
Protocol 2: Visualization of ADC Trafficking and Lysosomal Co-localization by Confocal Microscopy
This protocol allows for the visualization of ADC trafficking to lysosomes.
Materials:
-
Target cells grown on glass-bottom dishes or chamber slides
-
Fluorescently labeled ADC (e.g., conjugated to a red fluorophore like Alexa Fluor 594)
-
Lysosomal marker (e.g., LysoTracker™ Green DND-26 or an antibody against LAMP1)
-
Hoechst 33342 (for nuclear staining)
-
Live-cell imaging medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed target cells on glass-bottom dishes and allow them to adhere overnight.
-
ADC Incubation: Treat the cells with the fluorescently labeled ADC at a suitable concentration in live-cell imaging medium. Incubate at 37°C for various time points (e.g., 30 minutes, 2 hours, 8 hours, 24 hours).[7]
-
Lysosomal and Nuclear Staining:
-
During the last 30-60 minutes of the ADC incubation, add the lysosomal marker (e.g., LysoTracker Green) to the medium according to the manufacturer's instructions.
-
During the last 10-15 minutes, add Hoechst 33342 to stain the nuclei.
-
-
Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium.
-
Imaging: Acquire images using a confocal microscope with appropriate laser lines and filters for the chosen fluorophores.
-
Image Analysis: Analyze the images for co-localization between the ADC signal (red) and the lysosomal marker signal (green). Co-localized pixels will appear yellow in the merged image. Quantitative co-localization analysis can be performed using software like ImageJ to calculate Pearson's or Manders' coefficients.
Data Presentation:
| Time Point | ADC Localization | Lysosomal Co-localization (Qualitative) | Pearson's Correlation Coefficient |
| 30 min | Punctate cytoplasmic staining, some near the cell periphery | Low | 0.25 |
| 2 hours | Increased intracellular puncta, perinuclear accumulation | Moderate | 0.55 |
| 8 hours | Strong perinuclear accumulation of puncta | High | 0.85 |
| 24 hours | Strong perinuclear accumulation, some signal decrease | High | 0.82 |
Protocol 3: In Vitro Lysosomal Payload Release Assay
This protocol assesses the release of the payload from the ADC in a simulated lysosomal environment.[9]
Materials:
-
ADC
-
Lysosomal assay buffer (e.g., 50 mM sodium citrate, pH 4.5-5.5)
-
Reaction quenching solution (e.g., protease inhibitor cocktail or acetonitrile)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC with the human lysosomal enzymes in the lysosomal assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: At each time point, stop the reaction by adding the quenching solution.
-
Sample Processing: Precipitate the proteins (e.g., by adding acetonitrile (B52724) and centrifuging).[11]
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of released payload using a validated LC-MS/MS method.[11]
-
Data Analysis: Determine the concentration of the released payload at each time point and calculate the percentage of payload release relative to the total conjugated payload at time zero.
Data Presentation:
| Time (hours) | Released Payload Concentration (ng/mL) | % Payload Release |
| 0 | 0 | 0 |
| 1 | 50 | 5 |
| 4 | 200 | 20 |
| 8 | 450 | 45 |
| 24 | 850 | 85 |
Visualization of Pathways and Workflows
Caption: A diagram illustrating the key steps of ADC internalization and trafficking.
Caption: A flowchart of the experimental workflow for ADC internalization studies.
Conclusion
The protocols and methodologies described in these application notes provide a comprehensive framework for the assessment of ADC internalization and trafficking. A multi-faceted approach, combining quantitative high-throughput methods with high-resolution imaging and functional assays, is recommended for a thorough characterization of ADC candidates. This detailed analysis is essential for selecting ADCs with optimal properties for further preclinical and clinical development.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 5. adcreview.com [adcreview.com]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. revvity.com [revvity.com]
- 9. LC/MS Methods for Studying Lysosomal ADC Catabolism | Springer Nature Experiments [experiments.springernature.com]
- 10. LC/MS Methods for Studying Lysosomal ADC Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores | PLOS One [journals.plos.org]
- 14. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a Stable Val--Cit-PABC-DOX Antibody-Drug Conjugate Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The Val-Cit-PABC-DOX ADC utilizes a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker, a self-emolative p-aminobenzyl carbamate (B1207046) (PABC) spacer, and the chemotherapeutic drug doxorubicin (B1662922) (DOX). A critical challenge in the development of this ADC is its inherent hydrophobicity, primarily driven by the doxorubicin payload, which can lead to aggregation and instability, compromising its therapeutic efficacy and safety.
These application notes provide a comprehensive guide to developing a stable formulation for a this compound ADC. This document outlines key experiments for characterization and stability assessment, detailed protocols for their execution, and representative data to guide formulation development.
Key Stability-Indicating Attributes
The primary goal of formulation development for a this compound ADC is to minimize degradation and aggregation, ensuring the molecule remains in its intended state throughout its shelf life. Key quality attributes to monitor include:
-
Aggregation: Formation of high molecular weight species, which can impact efficacy and immunogenicity.
-
Drug-to-Antibody Ratio (DAR): The average number of doxorubicin molecules conjugated to each antibody, which is critical for potency. Premature deconjugation can lead to a decrease in DAR.
-
Chemical Stability of the Linker-Payload: Degradation of the Val-Cit-PABC linker or doxorubicin can result in loss of activity and the generation of impurities.
-
Conformational Stability: Maintaining the native structure of the antibody is essential for its targeting function.
Data Presentation: Impact of Formulation on ADC Stability
The following tables present representative data illustrating the impact of common formulation variables on the stability of a this compound ADC. This data is intended to be illustrative of expected trends.
Table 1: Effect of pH on Aggregation
| Formulation Buffer (50 mM) | pH | % Aggregate (Initial) | % Aggregate (1 month at 25°C) |
| Sodium Acetate | 5.0 | 1.2 | 3.5 |
| Sodium Citrate | 5.5 | 1.1 | 2.8 |
| Histidine | 6.0 | 1.0 | 2.1 |
| Sodium Phosphate | 7.0 | 1.3 | 4.2 |
This representative data suggests that a slightly acidic pH (around 6.0) may be optimal for minimizing aggregation of this ADC.
Table 2: Effect of Excipients on Thermal Stability (Melting Temperature, Tm)
| Formulation Buffer (pH 6.0) | Excipient | Tm1 (°C) - Fab | Tm2 (°C) - CH2 |
| Histidine | None | 70.1 | 82.5 |
| Histidine | 250 mM Sucrose (B13894) | 71.5 | 83.8 |
| Histidine | 250 mM Trehalose (B1683222) | 71.8 | 84.1 |
| Histidine | 0.02% Polysorbate 20 | 70.3 | 82.7 |
| Histidine | 100 mM Arginine | 69.5 | 81.9 |
This illustrative data indicates that sugars like sucrose and trehalose can enhance the thermal stability of the ADC, while certain amino acids like arginine may have a destabilizing effect.
Table 3: Plasma Stability Assessment
| Plasma Source | Incubation Time (hours) | Average DAR | % Free Doxorubicin |
| Human | 0 | 3.8 | < 0.1 |
| 24 | 3.7 | 0.5 | |
| 72 | 3.6 | 1.2 | |
| 168 | 3.5 | 2.5 | |
| Mouse | 0 | 3.8 | < 0.1 |
| 24 | 3.2 | 5.8 | |
| 72 | 2.5 | 12.3 | |
| 168 | 1.8 | 25.1 |
This representative data highlights the known instability of the Val-Cit linker in mouse plasma due to carboxylesterase activity, leading to a significant decrease in DAR and an increase in free doxorubicin compared to human plasma.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Determination of Aggregation by Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Objective: To quantify the percentage of high molecular weight species (aggregates and fragments) in the ADC formulation.
Materials:
-
Size Exclusion Chromatography (SEC) system with a UV detector
-
Multi-Angle Light Scattering (MALS) detector
-
Refractive Index (RI) detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
This compound ADC sample
-
Mobile phase matched to the formulation buffer for sample dilution
Procedure:
-
Equilibrate the SEC-MALS system with the mobile phase at a flow rate of 0.5 mL/min until stable baselines are achieved for all detectors.
-
Prepare the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
Inject 50 µL of the prepared sample onto the column.
-
Run the chromatography for a sufficient time to allow for the elution of the monomer, aggregates, and any fragments.
-
Collect data from the UV, MALS, and RI detectors.
-
Analyze the data using appropriate software (e.g., ASTRA software).
-
Determine the molar mass of each eluting peak.
-
Calculate the percentage of monomer, aggregate, and fragment by integrating the peak areas from the UV chromatogram.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To determine the average DAR and the distribution of drug-loaded species in the ADC product.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol
-
This compound ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.
-
Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Inject 20 µL of the diluted sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.) based on their retention times (higher DAR species are more hydrophobic and elute later).
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
Protocol 3: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal melting temperatures (Tm) of the ADC, providing insights into its conformational stability.
Materials:
-
Differential Scanning Calorimeter
-
This compound ADC sample at 1 mg/mL
-
Matching formulation buffer as a reference
Procedure:
-
Load the ADC sample and the reference buffer into the respective cells of the DSC instrument.
-
Scan the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 100°C) at a constant scan rate (e.g., 1°C/min).
-
Record the differential heat capacity as a function of temperature.
-
Analyze the resulting thermogram to identify the transition midpoints (Tm), which correspond to the unfolding of different domains of the antibody (e.g., Fab, CH2).
-
Compare the Tm values of the ADC in different formulations to assess the impact of excipients on thermal stability.
Protocol 4: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC in human plasma by monitoring changes in DAR and the release of free doxorubicin.
Materials:
-
Human plasma (and mouse plasma for comparison)
-
This compound ADC
-
Incubator at 37°C
-
LC-MS/MS system for free doxorubicin quantification
-
HIC-HPLC system for DAR analysis
Procedure:
-
Spike the ADC into pre-warmed plasma to a final concentration of 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At designated time points (e.g., 0, 24, 72, 168 hours), withdraw an aliquot of the plasma sample.
-
For free doxorubicin analysis, precipitate the plasma proteins (e.g., with acetonitrile), centrifuge, and analyze the supernatant by LC-MS/MS.
-
For DAR analysis, the ADC can be captured from the plasma using an appropriate method (e.g., affinity capture with Protein A beads) and then analyzed by HIC-HPLC as described in Protocol 2.
-
Plot the change in average DAR and the concentration of free doxorubicin over time to determine the plasma stability of the ADC.
Visualizations
.dot
Caption: Structure of the this compound ADC.
.dot
Caption: Mechanism of linker cleavage and doxorubicin release.
.dot
Caption: Experimental workflow for ADC formulation development.
References
Application Notes and Protocols for Preclinical Xenograft Models Evaluating Val-Cit-PABC-DOX Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Antibody-Drug Conjugates (ADCs) utilizing the Val-Cit-PABC-Doxorubicin linker-payload system in xenograft models. This document outlines the mechanism of action, detailed experimental protocols, and data presentation for assessing anti-tumor efficacy.
Introduction
The Val-Cit-PABC-DOX system is a sophisticated platform for targeted cancer therapy. It combines the specificity of a monoclonal antibody with the potent cytotoxic activity of doxorubicin (B1662922) (DOX), a well-established topoisomerase II inhibitor. The linker, composed of valine-citrulline (Val-Cit) dipeptide and a p-aminobenzyl carbamate (B1207046) (PABC) self-emulative spacer, is designed for selective cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted delivery and controlled release mechanism aims to enhance the therapeutic window of doxorubicin by maximizing its concentration at the tumor site and minimizing systemic toxicity.[1]
Mechanism of Action
The antitumor activity of a this compound ADC is a multi-step process:
-
Target Binding: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically via receptor-mediated endocytosis.[1]
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome.
-
Linker Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the Val-Cit linker is cleaved by proteases like Cathepsin B.
-
Payload Release: Cleavage of the linker triggers the self-emulation of the PABC spacer, releasing the active doxorubicin payload into the cytoplasm.
-
Cytotoxicity: Doxorubicin exerts its cytotoxic effects primarily through two mechanisms: intercalation into DNA, which disrupts topoisomerase II-mediated DNA repair, and the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Doxorubicin-Induced Apoptosis Signaling Pathway
Doxorubicin initiates apoptosis through a complex signaling cascade involving both intrinsic and extrinsic pathways. Key events include the activation of caspase-2, which in turn activates protein kinase Cδ (PKCδ) and c-Jun NH2-terminal kinase (JNK).[2][3] This cascade leads to the activation of effector caspases, such as caspase-3, ultimately resulting in programmed cell death.[4][5] Doxorubicin can also induce apoptosis through the activation of the FOXO1 transcription factor, leading to the expression of pro-apoptotic genes like Bim.[6]
Caption: Doxorubicin-induced apoptosis signaling pathway.
Experimental Protocols
A generalized workflow for evaluating the efficacy of a this compound ADC in a preclinical xenograft model is presented below.
Caption: General experimental workflow for ADC efficacy studies.
Detailed Methodologies
1. Cell Line Selection and Culture
-
Select human cancer cell lines with documented expression of the target antigen for the ADC's monoclonal antibody.
-
Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Animal Models
-
Use immunodeficient mice (e.g., BALB/c nude, NOD-SCID) to prevent rejection of human tumor xenografts.
-
House animals in a pathogen-free environment with ad libitum access to food and water.
-
Allow a one-week acclimatization period before experimental procedures.
3. Tumor Implantation
-
Subcutaneous Model:
-
Harvest cultured tumor cells and resuspend in a sterile, serum-free medium or PBS.
-
Inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
-
-
Orthotopic Model (example for lung cancer):
-
Anesthetize the mouse.
-
Make a small incision to expose the thoracic cavity.
-
Inject 1 x 10^5 to 1 x 10^6 tumor cells in a small volume (20-30 µL) directly into the lung parenchyma.
-
Suture the incision.
-
4. Tumor Growth Monitoring and Randomization
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
5. ADC Administration
-
Reconstitute the this compound ADC in a sterile vehicle (e.g., PBS).
-
Administer the ADC, unconjugated antibody, free doxorubicin, and vehicle control via intravenous (tail vein) injection.
-
Dosing schedules can vary (e.g., single dose, multiple doses over several weeks).
6. Efficacy Evaluation
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Tumor growth inhibition (TGI) can be calculated as a percentage: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Monitor for signs of toxicity, including weight loss, changes in behavior, and altered physical appearance.
7. Endpoint Analysis
-
Euthanize mice when tumors reach a maximum allowable size or at the end of the study period.
-
Conduct survival studies, where the endpoint is a predetermined tumor volume or a decline in animal health.
-
Excise tumors for further analysis, such as immunohistochemistry (IHC) to assess target antigen expression and markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Data Presentation
Quantitative data from preclinical xenograft studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: In Vivo Efficacy of Cetuximab-vc-DOX-BSA Nanoparticles in a Colorectal Cancer Xenograft Model
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Median Survival (days) |
| Saline Control | - | 1800 ± 250 | - | 25 |
| IgG-vc-DOX-NPs | 5 mg/kg DOX equiv. | 1200 ± 180 | 33.3 | 32 |
| Cetuximab-vc-DOX-NPs | 5 mg/kg DOX equiv. | 400 ± 90 | 77.8 | 45 |
Data adapted from a study on cetuximab-vc-DOX nanoparticles, demonstrating the potential efficacy of a this compound based ADC.[7]
Important Considerations
-
Linker Stability in Rodent Models: The Val-Cit linker is known to be susceptible to cleavage by mouse carboxylesterase 1C, which can lead to premature payload release in the circulation. This may affect the therapeutic index observed in mouse models. The use of modified linkers, such as the glutamic acid-valine-citrulline (EVCit) linker, has been shown to improve stability in mouse plasma.
-
Tumor Model Selection: The choice between a cell line-derived xenograft (CDX) and a patient-derived xenograft (PDX) model can influence the translational relevance of the findings. PDX models are generally considered to better recapitulate the heterogeneity of human tumors.
-
Dose and Schedule Optimization: It is crucial to evaluate a range of doses and administration schedules to determine the optimal therapeutic window for the this compound ADC.
Conclusion
Preclinical xenograft models are an essential tool for evaluating the in vivo efficacy of this compound ADCs. By following rigorous and well-defined protocols, researchers can generate robust data to support the advancement of these promising targeted therapies toward clinical development. Careful consideration of the specific characteristics of the ADC, including linker stability, and the choice of an appropriate tumor model are critical for obtaining clinically relevant results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Doxorubicin Requires the Sequential Activation of Caspase-2, Protein Kinase Cδ, and c-Jun NH2-terminal Kinase to Induce Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin requires the sequential activation of caspase-2, protein kinase Cdelta, and c-Jun NH2-terminal kinase to induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]
- 5. Doxorubicin treatment activates a Z-VAD-sensitive caspase, which causes deltapsim loss, caspase-9 activity, and apoptosis in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxorubicin induces cardiomyocyte apoptosis and atrophy through cyclin-dependent kinase 2-mediated activation of forkhead box O1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EGFR Targeted Cetuximab-Valine-Citrulline (vc)-Doxorubicin Immunoconjugates- Loaded Bovine Serum Albumin (BSA) Nanoparticles for Colorectal Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models in Antibody-Drug Conjugate (ADC) Testing
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols are designed to guide researchers in the effective use of patient-derived xenograft (PDX) models for the preclinical evaluation of antibody-drug conjugates (ADCs). PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a highly clinically relevant platform for assessing ADC efficacy and understanding mechanisms of action due to their ability to retain the genetic and phenotypic characteristics of the original tumor.[1]
Application Notes
Introduction to PDX Models for ADC Testing
Patient-derived xenograft (PDX) models have emerged as a gold standard in preclinical oncology research, bridging the gap between traditional cell line-derived xenografts (CDX) and clinical trials.[1] Unlike CDX models, which are based on immortalized cell lines that can undergo significant genetic drift, PDX models are established directly from patient tumor tissue, thereby preserving the histological and genetic heterogeneity of the original cancer.[1][2] This fidelity makes them invaluable for evaluating targeted therapies like ADCs, which rely on specific antigen expression and intracellular trafficking machinery that may be altered in long-term cell cultures.
The use of PDX models allows for the investigation of an ADC's therapeutic efficacy across a diverse range of patient-like tumors, aiding in the identification of predictive biomarkers and the exploration of resistance mechanisms.[1] Furthermore, large-scale PDX biobanks provide the opportunity to conduct "PDX clinical trials" or population studies in mice, enabling the assessment of ADC activity in a cohort of models that reflect the diversity of a specific cancer type.
Key Considerations for ADC Testing in PDX Models
-
Model Selection: The choice of PDX models is critical and should be guided by the ADC's target. It is essential to use well-characterized models with known expression levels of the target antigen. Comprehensive molecular characterization, including genomics and proteomics, is recommended to stratify models and correlate treatment responses with specific molecular profiles.[1]
-
Humanized Models: For ADCs that may interact with the immune system, the use of humanized PDX models, where human immune cells are co-engrafted with the tumor tissue, can provide a more relevant in vivo setting to study immunomodulatory effects.[1]
-
Drug Resistance Models: PDX models can be developed from patients who have acquired resistance to specific therapies, including ADCs. These models are instrumental in understanding the molecular mechanisms of resistance and for testing next-generation ADCs or combination therapies designed to overcome resistance.[1]
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the key steps for establishing PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar strains)
-
Surgical instruments (scalpels, forceps)
-
Growth media (e.g., DMEM/F-12) with antibiotics
-
Matrigel (optional)
-
Anesthesia and analgesics for mice
Procedure:
-
Tumor Tissue Processing:
-
Immediately upon receipt, place the tumor tissue in sterile growth media on ice.
-
In a sterile biosafety cabinet, wash the tissue multiple times with fresh, cold media to remove any blood clots or necrotic tissue.
-
Mince the tumor into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the immunodeficient mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel to improve engraftment rates.
-
Implant one or two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Administer appropriate post-operative analgesia.
-
-
Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth by caliper measurements.
-
Once a tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse and harvest the tumor.
-
A portion of the tumor can be cryopreserved for future use, and another portion can be processed for reimplantation into new host mice for expansion (passaging). It is recommended to use early-passage tumors for efficacy studies to maintain fidelity to the original patient tumor.
-
Protocol 2: ADC Efficacy Study in PDX Models
This protocol describes a typical workflow for evaluating the anti-tumor activity of an ADC in established PDX models.
Materials:
-
Established PDX-bearing mice with tumor volumes in the desired range (e.g., 150-300 mm³)
-
Antibody-Drug Conjugate (ADC) and vehicle control
-
Dosing solutions and administration supplies (e.g., syringes, needles)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Study Initiation:
-
Randomize mice into treatment and control groups based on tumor volume to ensure an even distribution. A typical group size is 8-10 mice.
-
Record the initial tumor volume and body weight for each mouse.
-
-
Treatment Administration:
-
Monitoring:
-
Measure tumor volumes using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the mice for any clinical signs of distress.
-
-
Endpoint Analysis:
-
The study can be terminated based on predefined criteria, such as a specific tumor volume in the control group, a set number of treatment cycles, or signs of unacceptable toxicity.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., biomarker analysis, histology).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
-
Protocol 3: Biomarker Analysis in PDX Tumors
This section provides brief protocols for common biomarker analyses performed on PDX tumor samples.
A. Immunohistochemistry (IHC)
IHC is used to assess the expression and localization of the ADC target protein within the tumor tissue.
Procedure:
-
Fix PDX tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody specific for the ADC target.
-
Incubate with a labeled secondary antibody.
-
Develop the signal using a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Analyze the staining intensity and percentage of positive cells.
B. Western Blot
Western blotting is used to quantify the expression level of the target protein in tumor lysates.
Procedure:
-
Homogenize fresh or frozen PDX tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA).
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the ADC target.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
C. Next-Generation Sequencing (NGS)
NGS can be used for comprehensive genomic and transcriptomic analysis of PDX tumors to identify mutations, gene expression changes, and other alterations that may correlate with ADC response.[4][5][6]
Procedure:
-
Extract high-quality DNA and/or RNA from fresh-frozen PDX tumor tissue.
-
Prepare sequencing libraries according to the manufacturer's protocols (e.g., whole-exome sequencing, RNA-seq).
-
Perform sequencing on a high-throughput sequencing platform.
-
Analyze the sequencing data using bioinformatics pipelines to identify genetic alterations and gene expression profiles. It is crucial to use algorithms that can distinguish between human (tumor) and mouse (stroma) reads.[4]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing PDX models for ADC testing.
Table 1: Efficacy of Anti-HER2 ADCs in Breast and Gastric Cancer PDX Models
| ADC | PDX Model (Cancer Type) | HER2 Expression | Dose (mg/kg) | TGI (%) | Objective Response | Reference |
| Trastuzumab Emtansine (T-DM1) | BR-101 (Breast) | High | 10 | 85 | Complete Response | Fictional Example |
| Trastuzumab Deruxtecan (DS-8201a) | BR-102 (Breast) | Low | 5 | 95 | Complete Response | Fictional Example |
| PF-06804103 | 24312 (Breast) | High | 3 | >100 | Regression | [3] |
| PF-06804103 | GA3109 (Gastric) | High | 3 | >100 | Regression | [3] |
| T-DM1 | 37622 (Lung) | High | 10 | ~50 | Growth Inhibition | [3] |
Table 2: Efficacy of Anti-TROP2 ADCs in Triple-Negative Breast Cancer (TNBC) PDX Models
| ADC | PDX Model | TROP2 Expression | Dose (mg/kg) | TGI (%) | Objective Response | Reference |
| Sacituzumab Govitecan | BR9690 | High | 3 | 9.40 | Progression | [7] |
| Sacituzumab Govitecan | BR9690 | High | 5 | 16.77 | Progression | [7] |
| Datopotamab Deruxtecan | BR9690 | High | 5 | 32.15 | Progression | [7] |
| Sacituzumab Govitecan | BR9806 | High | 3 | 27.52 | Progression | [7] |
| Sacituzumab Govitecan | BR9806 | High | 5 | 25.75 | Progression | [7] |
| Datopotamab Deruxtecan | BR9806 | High | 5 | 59.47 | Partial Response | [7] |
Table 3: Efficacy of an Anti-CD228 ADC in Various Solid Tumor PDX Models
| ADC | PDX Model (Cancer Type) | CD228 Expression | Dose (mg/kg) | TGI (%) | Best Tumor Volume Response | Reference |
| SGN-CD228A | Various (TNBC, Mesothelioma, NSCLC) | Variable | 3 | 89% of models showed measurable TGI | 36% of models had >30% tumor volume reduction | [8] |
| SGN-CD228A | TNBC Models | Variable | 3 | - | 59% of models had >30% tumor volume reduction | [8] |
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways targeted by ADCs.
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
Caption: Overview of EGFR signaling leading to various cellular responses in cancer.
Caption: TROP2 signaling network promoting cancer cell growth and metastasis.
Experimental Workflows
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. zkbymed.com [zkbymed.com]
- 3. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Next-Generation Sequence Analysis of Cancer Xenograft Models | PLOS One [journals.plos.org]
- 6. Next-Generation Sequencing Analysis and Algorithms for PDX and CDX Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Analytical Characterization of ADC Drug Load Distribution
For Researchers, Scientists, and Drug Development Professionals
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for an antibody-drug conjugate (ADC) as it profoundly influences the therapeutic's efficacy and safety.[1][2] An optimal DAR is essential for balancing potency and potential toxicity.[1][3] Low drug loading can diminish potency, whereas high loading may negatively impact pharmacokinetics (PK) and increase toxicity.[1] Therefore, robust and accurate analytical methods are required to determine not only the average DAR but also the distribution of different drug-loaded species within an ADC preparation.
This document provides detailed application notes and protocols for the primary analytical techniques used to characterize the drug load distribution of ADCs.
Hydrophobic Interaction Chromatography (HIC)
Application Note
Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique that separates molecules based on their hydrophobicity under non-denaturing conditions.[4][5] In the context of ADCs, the conjugation of a typically hydrophobic small molecule drug to an antibody increases the overall hydrophobicity of the protein. This increase is proportional to the number of drug molecules attached. HIC is considered a standard and widely used method for characterizing the drug load distribution, determining the average DAR, and quantifying the amount of unconjugated antibody, particularly for cysteine-conjugated ADCs.[4][6] Its ability to perform separations under mild, non-denaturing conditions preserves the native structure of the ADC, which is a significant advantage.[5][6][7]
However, HIC is generally less suitable for lysine-conjugated ADCs because the random nature of the conjugation results in a highly heterogeneous mixture that often appears as a single broad peak, making it difficult to resolve individual drug-loaded species.[4] Another limitation is that the high salt concentrations used in the mobile phases are typically incompatible with direct mass spectrometry (MS) analysis, complicating peak identification.[8]
Experimental Protocol
Objective: To separate ADC species based on their drug load and calculate the average DAR.
Materials:
-
ADC sample
-
High-pressure liquid chromatography (HPLC) system with a UV detector
-
HIC column (e.g., Butyl or Phenyl-based)
-
Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, potentially with a small percentage of isopropanol)[8][9]
-
Data acquisition and analysis software
Procedure:
-
System Preparation: Equilibrate the HPLC system and the HIC column with Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1-5 mg/mL) using Mobile Phase A.
-
Injection: Inject a defined volume of the prepared ADC sample (e.g., 10-50 µL) onto the column.
-
Chromatographic Separation: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30-50 minutes).[8] Species will elute in order of increasing hydrophobicity, with the unconjugated antibody (DAR0) eluting first, followed by DAR2, DAR4, and so on.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis:
-
Integrate the peak areas for each resolved species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:[]
-
Average DAR = Σ (% Peak Area of Species * Number of Drugs for Species) / 100
-
-
Data Presentation
Table 1: Example HIC Data for a Cysteine-Conjugated ADC
| Peak Identity (DAR) | Retention Time (min) | Relative Peak Area (%) |
| DAR 0 | 12.5 | 10.2 |
| DAR 2 | 18.3 | 25.5 |
| DAR 4 | 22.1 | 45.8 |
| DAR 6 | 25.4 | 15.3 |
| DAR 8 | 28.0 | 3.2 |
| Calculated Average DAR | 3.8 |
Visualization
Caption: Workflow for ADC drug load analysis using HIC.
Reversed-Phase Liquid Chromatography (RP-LC)
Application Note
Reversed-Phase Liquid Chromatography (RP-LC) is another hydrophobicity-based separation technique, but it is performed under denaturing conditions, typically involving organic solvents and acidic pH.[4] This denaturation disrupts the non-covalent interactions holding the antibody chains together.[4] Consequently, RP-LC is most frequently used to analyze ADCs after they have been reduced to separate the light chains (L) and heavy chains (H).[11][12]
This method allows for the quantification of unconjugated chains (L0, H0) and chains conjugated with one or more drugs (L1, H1, H2, etc.).[13] From the distribution of these species, the average DAR can be accurately calculated.[13] RP-LC is particularly advantageous for ADCs where HIC provides poor resolution, such as for some IgG2-based ADCs, as separation is dictated by the number of conjugated drugs regardless of their position.[13] The primary drawback is the loss of information regarding the drug load distribution on the intact, native antibody.[14]
Experimental Protocol
Objective: To determine the average DAR by analyzing the drug distribution on reduced light and heavy chains.
Materials:
-
ADC sample
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
RP-HPLC system with a UV detector (and optionally a mass spectrometer)
-
RP column (e.g., C4 or C8, with wide pores like 300Å)[13]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in water
-
Mobile Phase B: 0.1% TFA or 0.1% Formic acid in acetonitrile
-
Thermostatted column compartment (often set to a high temperature, e.g., 70-80°C)[12]
Procedure:
-
ADC Reduction:
-
Dilute the ADC sample to ~1 mg/mL in a suitable buffer.
-
Add a reducing agent (e.g., DTT to a final concentration of 10-30 mM).[15]
-
Incubate the mixture at an elevated temperature (e.g., 37-56°C) for a sufficient time (e.g., 30-45 minutes) to ensure complete reduction of interchain disulfide bonds.[15]
-
-
System Preparation: Equilibrate the RP-HPLC system and column, often at an elevated temperature (e.g., 80°C), with the initial mobile phase conditions.[1]
-
Injection: Inject the reduced ADC sample onto the RP column.
-
Chromatographic Separation: Elute the light and heavy chains using a suitable gradient of Mobile Phase B (e.g., 20% to 90% over 10-15 minutes).[1] Unconjugated chains will elute earlier than their drug-conjugated counterparts.
-
Detection: Monitor the elution profile at 280 nm. If coupled to a mass spectrometer, acquire mass data to confirm peak identities.[13]
-
Data Analysis:
-
Identify and integrate the peaks corresponding to each light and heavy chain species (L0, L1, H0, H1, H2, H3).
-
Calculate the average DAR using the relative peak areas and the known number of drugs on each chain.
-
Data Presentation
Table 2: Example RP-LC Data for a Reduced ADC
| Chain Species | Retention Time (min) | Relative Peak Area (%) |
| Light Chain 0 (L0) | 8.1 | 40.5 |
| Light Chain 1 (L1) | 9.5 | 59.5 |
| Heavy Chain 0 (H0) | 12.2 | 5.1 |
| Heavy Chain 1 (H1) | 13.0 | 20.3 |
| Heavy Chain 2 (H2) | 13.7 | 44.9 |
| Heavy Chain 3 (H3) | 14.3 | 29.7 |
| Calculated Average DAR | 3.9 |
Visualization
Caption: ADC reduction followed by RP-LC analysis workflow.
Mass Spectrometry (MS)
Application Note
Mass Spectrometry (MS) is a highly versatile and powerful technique for ADC characterization that measures the mass-to-charge ratio of ions to determine the precise molecular weight of the different species present.[16] It provides a detailed assessment of the drug load distribution and allows for an accurate calculation of the average DAR.[15][17] MS can be applied at different levels:
-
Intact Mass Analysis (Top-Down): The ADC is analyzed in its intact form. Native MS, which uses non-denaturing conditions, is particularly crucial for cysteine-linked ADCs to maintain the non-covalent association of light and heavy chains.[18][19]
-
Subunit Analysis (Middle-Down): The ADC is reduced into light and heavy chains, which are then analyzed, often by LC-MS.[19]
-
Peptide Mapping (Bottom-Up): The ADC is digested into peptides to identify the specific sites of conjugation.[16]
For DAR and drug load distribution, intact and subunit analyses are most common. LC-MS is frequently employed, where a chromatographic separation (like RP-LC or SEC) is coupled directly to the mass spectrometer.[1][19]
Experimental Protocol
Objective: To determine the drug load distribution and average DAR of an intact ADC using native LC-MS.
Materials:
-
ADC sample
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Size-Exclusion Chromatography (SEC) column for online buffer exchange[18]
-
Mobile Phase: MS-compatible, non-denaturing buffer (e.g., 50-100 mM Ammonium Acetate)[20]
-
Optional: PNGase F for deglycosylation to simplify spectra.[1]
Procedure:
-
Sample Preparation (Optional): For glycosylated ADCs, incubate the sample with PNGase F to remove N-glycans, which reduces spectral complexity.[1]
-
System Preparation: Equilibrate the LC-MS system. For native MS, ensure all buffers and conditions are non-denaturing.
-
Injection: Inject the ADC sample into the LC system. The SEC column will separate the ADC from non-volatile salts and other small molecules, performing an online buffer exchange into the volatile mobile phase suitable for MS.[18]
-
Mass Spectrometry:
-
Introduce the eluent from the LC into the mass spectrometer's ion source (electrospray ionization - ESI).
-
Use native MS conditions (gentle source conditions) to keep the protein intact and in a folded state.
-
Acquire mass spectra over a high m/z range, as native proteins have a lower charge state.
-
-
Data Analysis:
-
The raw spectrum will show multiple charge state envelopes for each DAR species.
-
Use deconvolution software to transform the m/z spectrum into a zero-charge mass spectrum. This will result in a series of peaks, each corresponding to a specific drug-loaded species (DAR0, DAR1, DAR2, etc.).[1]
-
Calculate the weighted average DAR from the relative intensities of the deconvoluted peaks.
-
Data Presentation
Table 3: Example Data from Intact Mass Spectrometry of an ADC
| Species (DAR) | Observed Mass (Da) | Relative Abundance (%) |
| DAR 0 | 148,050 | 8.5 |
| DAR 1 | 149,025 | 15.2 |
| DAR 2 | 150,000 | 28.1 |
| DAR 3 | 150,975 | 25.5 |
| DAR 4 | 151,950 | 16.4 |
| DAR 5+ | >152,925 | 6.3 |
| Calculated Average DAR | 2.6 |
Visualization
Caption: Principle of MS for determining ADC drug load distribution.
UV/Vis Spectroscopy
Application Note
UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC.[][21] The technique relies on the Beer-Lambert law and requires that the antibody and the conjugated drug have distinct absorbance maxima at different wavelengths.[4][] Typically, proteins have a maximum absorbance at 280 nm (A280) due to tryptophan and tyrosine residues, so the drug must have a strong absorbance at a different wavelength (e.g., A370).[]
By measuring the absorbance of the ADC solution at these two wavelengths and using the known extinction coefficients of the antibody and the free drug, a set of simultaneous equations can be solved to determine the concentrations of both the protein and the drug.[21][22] The ratio of these molar concentrations gives the average DAR. The main limitation of this method is that it provides no information about the distribution of drug-loaded species, heterogeneity, or the amount of unconjugated antibody.[17] It yields only a bulk average value.
Experimental Protocol
Objective: To determine the average DAR of an ADC sample.
Materials:
-
ADC sample
-
UV/Vis spectrophotometer
-
Matched quartz cuvettes
-
Buffer used for ADC formulation (for blank)
-
Known molar extinction coefficients (ε) for the antibody and the drug at two wavelengths (e.g., 280 nm and λ_max of the drug).
Procedure:
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up.
-
Blank Measurement: Fill a cuvette with the formulation buffer and use it to zero the spectrophotometer at both wavelengths of interest (e.g., 280 nm and 370 nm).
-
Sample Measurement: Fill a matched cuvette with the ADC sample. Measure and record the absorbance at both wavelengths (A_280 and A_370).
-
Calculations:
-
Use the following system of equations, derived from the Beer-Lambert Law (A = εcl), to solve for the concentration of the antibody ([Ab]) and the drug ([Drug]).
-
A_280 = (ε_Ab,280 * [Ab]) + (ε_Drug,280 * [Drug])
-
A_λmax = (ε_Ab,λmax * [Ab]) + (ε_Drug,λmax * [Drug]) (Note: The path length 'l' is typically 1 cm and is omitted for simplicity).
-
-
Rearrange the equations to solve for [Ab] and [Drug].
-
Calculate the average DAR:
-
Average DAR = [Drug] / [Ab]
-
-
Data Presentation
Table 4: Example UV/Vis Spectroscopy Data and Calculation
| Parameter | Value |
| Molar Extinction Coefficient of Antibody at 280 nm (ε_Ab,280) | 210,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Antibody at 370 nm (ε_Ab,370) | 1,500 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Drug at 280 nm (ε_Drug,280) | 5,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Drug at 370 nm (ε_Drug,370) | 25,000 M⁻¹cm⁻¹ |
| Measured ADC Absorbance at 280 nm (A_280) | 1.250 |
| Measured ADC Absorbance at 370 nm (A_370) | 0.245 |
| Calculated Antibody Concentration ([Ab]) | 5.5 x 10⁻⁶ M |
| Calculated Drug Concentration ([Drug]) | 2.1 x 10⁻⁵ M |
| Calculated Average DAR | 3.8 |
Visualization
Caption: Logical diagram for calculating average DAR via UV/Vis.
References
- 1. agilent.com [agilent.com]
- 2. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 3. benchchem.com [benchchem.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. molnar-institute.com [molnar-institute.com]
- 13. agilent.com [agilent.com]
- 14. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Loading and Distribution of ADCs by Mass Spectrometry - Creative Biolabs [creative-biolabs.com]
- 16. criver.com [criver.com]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 19. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. waters.com [waters.com]
- 21. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Co-Culture Models to Test Bystander Killing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and utilizing in vitro co-culture models to investigate the bystander effect, a phenomenon where cells affected by a therapeutic agent induce apoptosis or cytotoxicity in neighboring, untreated cells. This process is of significant interest in cancer therapy, particularly in the context of heterogeneous tumors where not all malignant cells may be directly targeted by a given treatment. The following protocols detail three common co-culture methodologies: direct co-culture, conditioned media transfer, and transwell assays.
Introduction to Bystander Killing Assays
The bystander effect is a critical mechanism in various therapeutic modalities, including radiotherapy, chemotherapy, and targeted therapies like antibody-drug conjugates (ADCs) and CAR-T cell therapy.[1][2] It is primarily mediated through two mechanisms: the secretion of soluble factors into the microenvironment and direct cell-to-cell communication via gap junctions.[3][4] Understanding and quantifying the bystander effect is crucial for the development of more effective cancer treatments.
Key Concepts:
-
Effector Cells: The cell population that is directly targeted by the therapeutic agent. In the context of ADCs, these would be antigen-positive (Ag+) cells. In immunotherapy, these could be the immune cells (e.g., CAR-T cells). In radiation or chemotherapy studies, these are the directly treated cells.
-
Target/Bystander Cells: The cell population that is not directly targeted by the therapeutic agent but is in proximity to the effector cells. For ADCs, these are antigen-negative (Ag-) cells.
-
Mechanisms of Bystander Killing:
-
Soluble Factors: Effector cells release cytotoxic molecules, pro-apoptotic signals (e.g., cytokines like TNF-α, IL-6, IL-8), reactive oxygen species (ROS), and nitric oxide (NO) into the shared media, which then act on bystander cells.[5][6][7]
-
Gap Junctions: Direct channels between adjacent cells (connexins) allow the passage of small molecules and ions, including apoptotic signals, from effector to bystander cells.[3][8][9]
-
Data Presentation: Summary of Experimental Parameters
The following tables provide a summary of commonly used cell lines and typical effector-to-target cell ratios for bystander killing assays.
Table 1: Common Cell Line Combinations for Bystander Killing Assays
| Effector Cell Line (Antigen/Target Positive) | Bystander Cell Line (Antigen/Target Negative) | Therapeutic Context | Reference |
| SK-BR-3 (HER2+) | MCF7-GFP (HER2-) | Antibody-Drug Conjugates (ADCs) | [10] |
| NCI-N87 (HER2+) | MDA-MB-231/GFP (HER2-) | Antibody-Drug Conjugates (ADCs) | [11] |
| U87 (FAP+) | U251 (FAP-) | CAR-T Cell Therapy | [12] |
| A549 (Human Lung Carcinoma) | A549 (Bystander) | Chemotherapy (Bleomycin) | [5] |
| CHO-K1 (Chinese Hamster Ovary) | CHO-K1 (Bystander) | Radiation | [13] |
| Human Skin Fibroblasts (AG1522) | Human Skin Fibroblasts (Bystander) | Radiation | [14] |
Table 2: Typical Effector-to-Target (E:T) Cell Ratios in Bystander Killing Assays
| Therapeutic Modality | Effector Cell Type | Target Cell Type | Typical E:T Ratios | Notes | Reference |
| CAR-T Cell Therapy | CAR-T Cells | Tumor Cells | 1:5, 1:2, 1:1, 2:1, 5:1 | The optimal ratio can vary significantly based on the potency of the CAR-T cells. | [15] |
| Antibody-Drug Conjugates (ADCs) | Antigen-Positive Cells | Antigen-Negative Cells | 1:1, 1:3, 3:1 | Ratios are often presented as the proportion of each cell type in the co-culture. | [16] |
| General Cytotoxicity Assays | Immune Effector Cells | Target Tumor Cells | 10:1 to 1:10 (cloned CTLs); 1:10 to 1:300 (polyclonal) | Highly dependent on the type and activation state of the effector cells. | [17] |
Experimental Protocols
Protocol 1: Direct Co-Culture Bystander Effect Assay
This assay directly measures the effect of a therapeutic agent on bystander cells when they are cultured in direct contact with effector cells.[18]
Workflow for Direct Co-Culture Assay
Caption: Workflow for the direct co-culture bystander killing assay.
Materials:
-
Effector cell line (e.g., antigen-positive)
-
Bystander cell line (e.g., antigen-negative), preferably labeled with a fluorescent protein like GFP for easy identification
-
Complete cell culture medium
-
96-well tissue culture plates
-
Therapeutic agent (e.g., ADC, small molecule inhibitor)
-
Viability dye (e.g., Propidium Iodide, DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: a. Harvest and count both effector and bystander cells. b. Seed a mixture of effector and bystander cells into each well of a 96-well plate at the desired ratio (e.g., 1:1) and density. Total cell density should allow for proliferation over the course of the experiment without reaching over-confluence. c. As controls, seed monocultures of both effector and bystander cells. d. Allow cells to adhere overnight.
-
Treatment: a. Prepare serial dilutions of the therapeutic agent in complete culture medium. b. Remove the existing medium from the wells and add the medium containing the therapeutic agent. Include vehicle-only controls. c. The chosen concentration should be cytotoxic to the effector cells but have minimal direct impact on the bystander cells in monoculture.[18]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Analysis: a. After incubation, add a viability dye such as Propidium Iodide (PI) to each well to stain dead cells. b. Analyze the plate using a high-content imaging system or a flow cytometer. c. Data Analysis: Quantify the percentage of viable bystander cells (GFP-positive, PI-negative) in the treated co-cultures and compare it to the vehicle-treated co-cultures. A significant decrease in the viability of bystander cells in the presence of treated effector cells indicates a bystander effect.[18]
Protocol 2: Conditioned Medium Transfer Assay
This method assesses the role of soluble factors secreted by effector cells in mediating the bystander effect.[10][18]
Workflow for Conditioned Media Assay
Caption: Workflow for the conditioned medium transfer bystander assay.
Materials:
-
Effector cell line
-
Bystander cell line
-
T-75 flasks and 96-well plates
-
Therapeutic agent
-
Centrifuge and 0.22 µm sterile filters
-
Viability assay kit (e.g., MTT, LDH)
Procedure:
-
Preparation of Conditioned Medium: a. Seed effector cells in a T-75 flask and allow them to grow to 70-80% confluency. b. Treat the cells with a cytotoxic concentration of the therapeutic agent for 48 hours. Include a vehicle-treated control flask.[18] c. Collect the culture supernatant. d. Centrifuge the supernatant at 500 x g for 10 minutes to pellet any detached cells and debris. e. Filter the supernatant through a 0.22 µm sterile filter. This is the "conditioned medium".[18]
-
Bystander Cell Treatment: a. Seed bystander cells in a 96-well plate and allow them to adhere overnight. b. Remove the existing medium and replace it with the conditioned medium (or control medium from vehicle-treated cells). c. Incubate for 48-72 hours.
-
Analysis: a. Assess the viability of the bystander cells using a standard assay such as MTT or LDH (see Protocol 4 for details). b. Data Analysis: Compare the viability of bystander cells treated with conditioned medium from drug-treated effector cells to those treated with medium from vehicle-treated cells. A significant reduction in viability suggests the bystander effect is mediated by secreted factors.[18]
Protocol 3: Transwell Co-Culture Assay
This assay allows for the investigation of soluble factor-mediated bystander effects without direct cell-to-cell contact.[13][19]
Workflow for Transwell Assay
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 3. Gap junctions and Bystander Effects: Good Samaritans and executioners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiation-induced bystander signalling in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjon.org [wjon.org]
- 6. researchgate.net [researchgate.net]
- 7. Radiation-induced bystander signaling pathways in human fibroblasts: a role for interleukin-33 in the signal transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical role of gap junction communication, calcium and nitric oxide signaling in bystander responses to focal photodynamic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gap Junction Communication and the Propagation of Bystander Effects Induced by Microbeam Irradiation in Human Fibroblast Cultures: The Impact of Radiation Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Rational Identification of Novel Antibody‐Drug Conjugate with High Bystander Killing Effect against Heterogeneous Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of the bystander effect in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an in vitro cell killing assay for liquid tumor cancer cells | Axion Biosystems [axionbiosystems.com]
- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Supernatant Transfer Assay and Transwell® Assay [protocols.io]
- 18. aai.org.tr [aai.org.tr]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Lysosomal Trafficking Assays of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. The efficacy of an ADC is critically dependent on its ability to be internalized by the target cancer cell and trafficked to the lysosome, where the cytotoxic payload is typically released.[1][2][3] Therefore, assays that accurately monitor and quantify the internalization and lysosomal trafficking of ADCs are essential tools in the discovery and development of novel ADC candidates.
These application notes provide an overview of the principles and methodologies for assessing the lysosomal trafficking of ADCs, including detailed protocols for fluorescence microscopy and flow cytometry-based assays.
Principle of Lysosomal Trafficking Assays
The fundamental principle of these assays is to track the ADC as it binds to its target antigen on the cell surface, is internalized through endocytosis, and subsequently traffics through the endo-lysosomal pathway.[1] This is typically achieved by labeling the ADC with a fluorescent dye and monitoring its subcellular localization over time. Co-localization with lysosomal markers confirms the delivery of the ADC to the lysosome.
Several types of fluorescent probes are commonly used:
-
pH-Sensitive Dyes (e.g., pHrodo™ dyes): These dyes are non-fluorescent or weakly fluorescent at neutral pH but become brightly fluorescent in the acidic environment of the endosomes and lysosomes.[2][4][5] This property minimizes background fluorescence from non-internalized ADCs.
-
Lysosome-Specific Dyes (e.g., LysoTracker™ probes): These are fluorescent acidotropic probes that accumulate in acidic organelles like lysosomes, allowing for the visualization of these compartments.[6][7]
-
Dyes for Detecting Lysosomal Degradation (e.g., LysoLight™ reagents): These reagents become fluorescent only after the ADC is degraded by lysosomal proteases, providing a direct measure of payload release.[3][4]
Experimental Protocols
Protocol 1: Fluorescence Microscopy Assay for ADC Internalization and Lysosomal Co-localization
This protocol describes how to visualize the internalization and lysosomal trafficking of a fluorescently labeled ADC using confocal microscopy.
Materials:
-
Target cancer cell line expressing the antigen of interest
-
Complete cell culture medium
-
Fluorescently labeled ADC (e.g., conjugated with Alexa Fluor™ 488)
-
LysoTracker™ Deep Red
-
Hoechst 33342 (for nuclear counterstain)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed the target cells onto glass-bottom dishes or chamber slides and culture overnight to allow for adherence.
-
ADC Incubation: Treat the cells with the fluorescently labeled ADC at a predetermined concentration in complete medium. Incubate for various time points (e.g., 1, 4, 8, 24 hours) at 37°C in a CO2 incubator to allow for internalization. Include a control at 4°C where endocytosis is inhibited.[8]
-
Lysosome Staining: 30 minutes before the end of the ADC incubation, add LysoTracker™ Deep Red to the cells at a final concentration of 50-75 nM and incubate at 37°C.[7]
-
Nuclear Staining: 10 minutes before the end of the incubation, add Hoechst 33342 to the cells for nuclear counterstaining.
-
Wash: Gently wash the cells three times with ice-cold PBS to remove unbound ADC and dyes.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization (Optional): If staining for intracellular antigens is required, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Acquire images using a confocal microscope. Use appropriate laser lines and filters for the chosen fluorophores (e.g., 488 nm for ADC, 647 nm for LysoTracker™, and 405 nm for Hoechst).
-
Image Analysis: Analyze the images for the internalization of the ADC (green fluorescence) and its co-localization with lysosomes (red fluorescence), which will appear as yellow puncta in the merged image.[8]
Protocol 2: Flow Cytometry Assay for Quantifying ADC Internalization
This protocol provides a quantitative method to measure the internalization of a fluorescently labeled ADC using flow cytometry.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Fluorescently labeled ADC (e.g., conjugated with a pH-sensitive dye like pHrodo™ Red)
-
Trypsin-EDTA
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the target cells and resuspend them in complete medium at a concentration of 1 x 10^6 cells/mL.
-
ADC Labeling: Incubate the cells with the pHrodo™-labeled ADC at the desired concentration for different time points at 37°C. Include a 4°C control.
-
Stopping Internalization: Stop the internalization process by placing the samples on ice.
-
Wash: Wash the cells twice with ice-cold flow cytometry buffer to remove unbound ADC.
-
Quenching (Optional): To distinguish between surface-bound and internalized ADC, an anti-dye antibody can be used to quench the fluorescence of the non-internalized ADC.[4]
-
Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer and analyze them on a flow cytometer. The increase in fluorescence intensity in the appropriate channel (e.g., PE-Texas Red for pHrodo™ Red) corresponds to the amount of internalized ADC.[9]
Data Presentation
Quantitative data from flow cytometry experiments can be summarized in tables for easy comparison of ADC internalization under different conditions.
Table 1: Quantification of ADC Internalization by Flow Cytometry
| Time Point (hours) | Mean Fluorescence Intensity (MFI) at 37°C | MFI at 4°C (Control) | Fold Increase in Internalization (37°C MFI / 4°C MFI) |
| 0 | 150 | 145 | 1.03 |
| 1 | 850 | 155 | 5.48 |
| 4 | 3200 | 160 | 20.00 |
| 8 | 7500 | 158 | 47.47 |
| 24 | 15000 | 162 | 92.59 |
Visualization of Key Processes
To facilitate understanding, the following diagrams illustrate the key signaling pathway for ADC internalization and the experimental workflows.
Caption: ADC Internalization and Payload Release Pathway.
Caption: Fluorescence Microscopy Experimental Workflow.
Caption: Flow Cytometry Experimental Workflow.
References
- 1. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 5. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. A Phenotypic Compound Screening Assay for Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Conjugation of Val-Cit-PABC-DOX to Cysteine vs. Lysine Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the conjugation of the drug-linker Val-Cit-PABC-DOX to monoclonal antibodies (mAbs) via either cysteine or lysine (B10760008) residues. This document outlines the principles of each conjugation strategy, presents key data in a comparative format, and offers step-by-step protocols to guide the synthesis of antibody-drug conjugates (ADCs).
Introduction
The Val-Cit-PABC (valine-citrulline-p-aminobenzyloxycarbonyl) linker is a well-established, cathepsin B-cleavable linker used in the development of ADCs.[1] Its enzymatic cleavability allows for the specific release of the cytotoxic payload, in this case, Doxorubicin (DOX), within the target cancer cells, thereby minimizing systemic toxicity.[][3] The choice of conjugation site on the antibody—typically the thiol group of a cysteine residue or the amine group of a lysine residue—is a critical parameter that influences the drug-to-antibody ratio (DAR), homogeneity, stability, and overall efficacy of the resulting ADC.
Cysteine Conjugation: This method involves the reaction of a maleimide-functionalized this compound with free thiol groups on the antibody. These thiols are typically generated by the selective reduction of interchain disulfide bonds in the hinge region of the mAb.[4][5] This approach offers a greater degree of site-specificity compared to lysine conjugation, often resulting in a more homogeneous ADC product.[5][6]
Lysine Conjugation: This strategy utilizes an N-hydroxysuccinimide (NHS) ester-activated this compound to react with the ε-amino groups of lysine residues on the antibody surface.[7][] Due to the high abundance of lysine residues on a typical antibody, this method often produces a heterogeneous mixture of ADCs with a range of DAR values.[7][]
Comparative Data: Cysteine vs. Lysine Conjugation
The selection of a conjugation strategy depends on the specific requirements of the ADC being developed. The following table summarizes the key characteristics and expected outcomes for each method.
| Feature | Cysteine Conjugation | Lysine Conjugation |
| Target Residue | Cysteine (-SH) | Lysine (-NH₂) |
| Reactive Chemistry | Maleimide-thiol addition[4][] | NHS ester-amine acylation[7][] |
| Antibody Pre-treatment | Reduction of disulfide bonds (e.g., with TCEP or DTT)[5] | Generally none required |
| Reaction pH | 6.5 - 7.5 | 7.0 - 9.0[7] |
| Typical DAR | 0 to 8 (more controlled)[5] | 0 to 8 (heterogeneous mixture)[] |
| Homogeneity | Higher | Lower |
| Stability of Linkage | Stable thioether bond | Stable amide bond |
| Key Advantage | More homogeneous product with better control over DAR. | Simpler antibody preparation (no reduction step). |
| Key Disadvantage | Requires antibody reduction, which can potentially impact stability. | Results in a heterogeneous mixture of ADC species.[7] |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for cysteine and lysine conjugation of this compound.
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific antibodies and applications. All steps involving the cytotoxic drug-linker should be performed in a properly ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Cysteine Conjugation of this compound
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Maleimide-Val-Cit-PABC-DOX
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer (e.g., PBS with 50 mM borate, pH 7.2)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
-
Analytical instruments (e.g., HIC-HPLC, RP-HPLC, Mass Spectrometer)
Procedure:
-
Antibody Reduction:
-
Prepare a stock solution of TCEP (e.g., 10 mM in water).
-
To the mAb solution, add a molar excess of TCEP (e.g., 2.5-fold molar excess per disulfide bond to be reduced).
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP by buffer exchange into conjugation buffer using a desalting column.
-
-
Drug-Linker Preparation:
-
Dissolve Maleimide-Val-Cit-PABC-DOX in DMSO to a final concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
To the reduced mAb solution, add the dissolved Maleimide-Val-Cit-PABC-DOX. The molar ratio of drug-linker to mAb will determine the final DAR and should be optimized (e.g., start with a 5-10 fold molar excess).
-
Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
-
Quenching:
-
Add a molar excess of N-acetylcysteine (e.g., 10-fold molar excess over the drug-linker) to quench any unreacted maleimide (B117702) groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and other small molecules using SEC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy).
-
Determine the DAR using Hydrophobic Interaction Chromatography (HIC) or Reverse Phase-High Performance Liquid Chromatography (RP-HPLC).
-
Confirm the identity and integrity of the ADC by Mass Spectrometry.
-
Protocol 2: Lysine Conjugation of this compound
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-ester-Val-Cit-PABC-DOX
-
Dimethyl sulfoxide (DMSO)
-
Conjugation buffer (e.g., PBS, pH 8.0-8.5)
-
Quenching reagent (e.g., Tris or glycine)
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
-
Analytical instruments (e.g., HIC-HPLC, RP-HPLC, Mass Spectrometer)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the conjugation buffer (pH 8.0-8.5).
-
-
Drug-Linker Preparation:
-
Dissolve NHS-ester-Val-Cit-PABC-DOX in DMSO to a final concentration of 10-20 mM immediately before use, as NHS esters are susceptible to hydrolysis.[]
-
-
Conjugation Reaction:
-
Add the dissolved NHS-ester-Val-Cit-PABC-DOX to the mAb solution. The molar ratio of drug-linker to mAb will influence the final DAR and requires optimization (e.g., start with a 5-10 fold molar excess).
-
Gently mix and incubate at room temperature for 1-2 hours or at 4°C for 2-4 hours, protected from light.
-
-
Quenching:
-
Add a molar excess of Tris or glycine (B1666218) (e.g., 50 mM final concentration) to quench any unreacted NHS ester.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and other small molecules using SEC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy).
-
Determine the average DAR using HIC-HPLC or RP-HPLC. The resulting chromatogram will show a distribution of species with different DARs.
-
Confirm the identity and integrity of the ADC by Mass Spectrometry.
-
Conclusion
Both cysteine and lysine conjugation offer viable pathways for the synthesis of this compound ADCs. The choice between the two methods will be dictated by the desired product characteristics, with cysteine conjugation favored for producing more homogeneous ADCs and lysine conjugation offering a simpler, though more heterogeneous, alternative. Careful optimization of the reaction conditions is crucial for achieving the desired drug-to-antibody ratio and ensuring the quality and efficacy of the final antibody-drug conjugate.
References
- 1. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 7. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Val-Cit-PABC-DOX ADC Stability in Mouse Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Valine-Citrulline-p-aminobenzylcarbamate-Doxorubicin (Val-Cit-PABC-DOX) Antibody-Drug Conjugates (ADCs) and their stability in mouse plasma.
Frequently Asked Questions (FAQs)
Q1: We are observing rapid clearance and low exposure of our this compound ADC in our mouse xenograft model. What is the likely cause?
A: A frequent cause of rapid clearance of Val-Cit-PABC containing ADCs in mice is the premature cleavage of the Val-Cit linker in mouse plasma.[1][2] This leads to the early release of the doxorubicin (B1662922) payload, which can cause off-target toxicity and diminished efficacy.[2][3] The primary culprit for this instability is a mouse-specific enzyme, carboxylesterase 1c (Ces1c), which is present in mouse plasma but not in human plasma.[3][4][5]
Q2: How can we confirm that our this compound ADC is being prematurely cleaved in mouse plasma?
A: An in vitro plasma stability assay is the recommended method to confirm linker instability. By incubating your ADC in both mouse and human plasma and comparing the rates of drug release, you can determine if there is species-specific degradation.[2] A significantly shorter half-life in mouse plasma is a strong indicator of Ces1c-mediated cleavage.[1] Analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the intact ADC and the released payload over time.[6][7][8]
Q3: Our this compound ADC shows significant aggregation. What are the potential causes and solutions?
A: Aggregation of ADCs is a common issue, often driven by the hydrophobicity of the linker and payload.[1][] A high drug-to-antibody ratio (DAR) can exacerbate this issue by increasing the overall hydrophobicity of the ADC, leading to the formation of high molecular weight species.[1][2]
Troubleshooting Strategies for Aggregation:
-
Optimize the Drug-to-Antibody Ratio (DAR): Aim for a lower, more homogeneous DAR, typically in the range of 2 to 4, to reduce hydrophobicity-driven aggregation.[1][2] Site-specific conjugation methods can aid in achieving a more uniform DAR.[1]
-
Formulation Development: Experiment with different buffer conditions, such as pH and the inclusion of stabilizing excipients (e.g., surfactants, sugars), to find a formulation that minimizes aggregation.[][10]
-
Increase Hydrophilicity: Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to mask the hydrophobicity of the payload and improve solubility.[1]
Troubleshooting Guide
Issue 1: Poor in vivo efficacy and high off-target toxicity in mouse models.
-
Potential Cause: Premature cleavage of the Val-Cit linker by mouse carboxylesterase Ces1c.[2][3]
-
Troubleshooting Steps:
-
Modify the Linker: A highly effective strategy is to modify the linker to make it resistant to Ces1c cleavage. The addition of a glutamic acid residue to the N-terminus of the valine, creating a glutamic acid-valine-citrulline (EVCit) linker, has been shown to significantly increase plasma stability in mice without affecting Cathepsin B-mediated cleavage within the lysosome.[1][2][3]
-
Consider Alternative Linkers: Explore other cleavable linkers that are not susceptible to Ces1c, such as β-glucuronide linkers, or consider using non-cleavable linkers.[2]
-
Use Ces1c Knockout Mice: For in vivo studies, utilizing Ces1c knockout mice can provide a more accurate assessment of your ADC's performance by eliminating the variable of premature linker cleavage.[11]
-
Issue 2: Inconsistent results in ADC stability assays.
-
Potential Cause: Issues with the experimental protocol or sample handling.
-
Troubleshooting Steps:
-
Standardize Protocol: Ensure a consistent and validated protocol for your plasma stability assays. This includes standardizing incubation times, temperatures, and the methods for stopping the reaction and processing samples.[2]
-
Proper Sample Handling: Avoid repeated freeze-thaw cycles of your ADC samples, as this can lead to aggregation and degradation.[12] Aliquot samples for single use.
-
Analytical Method Validation: Ensure your analytical methods (LC-MS, ELISA) are properly validated for accuracy, precision, and sensitivity for quantifying both the intact ADC and the released payload.[7]
-
Data Presentation
Table 1: Impact of Linker Modification on ADC Half-Life in Mice
| Linker Type | ADC Half-Life in Mice | Reference |
| Val-Cit (VCit) | ~2 days | [3] |
| Glu-Val-Cit (EVCit) | ~12 days | [3] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from an ADC in mouse and human plasma.
Methodology:
-
Sample Preparation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed mouse plasma, human plasma, and a phosphate-buffered saline (PBS) control.[2]
-
Incubation: Incubate the samples at 37°C.[2]
-
Time Points: At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.[2]
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding a protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard) or by freezing at -80°C.[2]
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant to quantify the amount of intact ADC and/or released payload using a validated analytical method such as LC-MS or ELISA.[2]
Visualizations
Caption: Mechanism of this compound ADC cleavage in mouse circulation versus within a target tumor cell.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Val-Cit Linker Cleavage by Carboxylesterase 1C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cleavage of valine-citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs) by carboxylesterase 1C (CES1C).
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism of the Val-Cit linker, and why is off-target cleavage a concern?
A1: The Val-Cit linker is designed for selective cleavage within the lysosome of target cancer cells by the protease Cathepsin B, which is often upregulated in the tumor microenvironment.[1][2][3] Upon internalization of the ADC, Cathepsin B cleaves the peptide bond between valine and citrulline. This initiates a self-immolative cascade of the p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the cytotoxic payload inside the cancer cell.[1]
Off-target cleavage is a significant concern because it leads to the premature release of the cytotoxic payload into systemic circulation before the ADC reaches the tumor. This can decrease the therapeutic efficacy of the ADC by reducing the amount of drug delivered to the target cells and increase off-target toxicity, potentially harming healthy tissues.[4][5]
Q2: My Val-Cit ADC is stable in human plasma but shows significant instability in mouse plasma. What is causing this discrepancy?
A2: This is a well-documented species-specific phenomenon primarily caused by the enzyme carboxylesterase 1C (CES1C).[2][5][6] Mouse plasma contains high levels of CES1C, which can efficiently hydrolyze the Val-Cit linker.[5][6] In contrast, human plasma does not contain this enzyme, leading to the observed stability of Val-Cit ADCs in human plasma.[1][6] This discrepancy can complicate the preclinical evaluation of ADCs in mouse models, leading to misleadingly high toxicity and low efficacy data that may not be representative of the ADC's performance in humans.[5][6]
Q3: What are the primary strategies to overcome CES1C-mediated cleavage of Val-Cit linkers?
A3: Several effective strategies have been developed to engineer ADCs that are resistant to CES1C cleavage while maintaining their susceptibility to Cathepsin B-mediated release:
-
Linker Modification (Glu-Val-Cit): Incorporating a glutamic acid residue at the N-terminus of the Val-Cit linker to create a glutamic acid-valine-citrulline (EVCit or Glu-Val-Cit) tripeptide has been shown to confer significant resistance to CES1C cleavage.[5][6] This modification increases the hydrophilicity of the linker and sterically hinders the access of CES1C without compromising cleavage by Cathepsin B.[5]
-
Exolinker Design: This approach repositions the cleavable peptide linker to the "exo" position of the p-aminobenzylcarbamate moiety.[6][7][8] This novel spatial arrangement protects the linker from CES1C-mediated hydrolysis while preserving its intended cleavage by intracellular proteases.[7][8]
-
Alternative Linker Chemistries: Utilizing linkers that are not substrates for CES1C is another effective strategy. Examples include:
-
Valine-Alanine (Val-Ala) linkers: These have shown improved stability and reduced aggregation compared to Val-Cit linkers.[2][]
-
Triglycyl peptide linkers: These have demonstrated high stability in mouse plasma.[2]
-
Non-cleavable linkers: These linkers release the payload only after the complete lysosomal degradation of the antibody, thus avoiding off-target enzymatic cleavage.[2][10][]
-
-
Conjugation Site Optimization: The site of drug conjugation on the antibody can influence the linker's susceptibility to enzymatic cleavage.[4] Shielding the linker by conjugating it to a less exposed site on the antibody can enhance its stability.
Troubleshooting Guides
Problem 1: Unexpectedly high toxicity and low efficacy observed in preclinical mouse models with a Val-Cit ADC.
This common issue is often a direct consequence of the premature release of the cytotoxic payload due to the instability of the Val-Cit linker in mouse plasma.
dot
Caption: Troubleshooting workflow for addressing high toxicity and low efficacy in mouse models.
Problem 2: How to experimentally confirm that CES1C is the enzyme responsible for linker cleavage.
To definitively identify CES1C as the causative agent of linker instability, you can perform an in vitro plasma stability assay with the addition of a CES1C inhibitor.
dot
Caption: Experimental workflow to confirm the role of CES1C in ADC degradation.
Data Presentation: Linker Stability Comparison
The following tables summarize the quantitative data on the stability of different ADC linkers in plasma.
Table 1: In Vitro Stability of ADCs in Human vs. Mouse Plasma
| Linker Type | Plasma Source | Incubation Time | % Intact ADC Remaining | Reference |
| Val-Cit | Human | 28 days | ~100% | [1] |
| Val-Cit | Mouse (BALB/c) | 14 days | < 5% | [1] |
| Ser-Val-Cit (SVCit) | Mouse (BALB/c) | 14 days | ~30% | [1] |
| Glu-Val-Cit (EVCit) | Human | 28 days | ~100% | [1] |
| Glu-Val-Cit (EVCit) | Mouse (BALB/c) | 14 days | ~100% | [1] |
| Exolinker | Mouse (Ces1C-containing) | 4 days | >95% | [6][12] |
Table 2: In Vivo Half-Life of ADCs in Mouse Models
| Linker Type | ADC Half-Life in Mice | Reference |
| Val-Cit | ~2 days | [5] |
| Glu-Val-Cit (EVCit) | ~12 days | [5] |
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma over time by measuring the percentage of intact ADC.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Human and mouse plasma (e.g., K2-EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)
-
Analytical instrument (e.g., LC-MS for payload quantification or HIC-HPLC for DAR analysis)
Methodology:
-
Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma from each species and in PBS (as a control).
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.
-
Immediately stop the reaction by adding a 3-fold excess of cold protein precipitation solution or by snap-freezing at -80°C.
-
Vortex and centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet precipitated proteins.
-
Analyze the supernatant to quantify the amount of released payload via LC-MS or analyze the intact ADC to determine the average drug-to-antibody ratio (DAR) using HIC-HPLC.
-
Plot the percentage of intact ADC or average DAR remaining over time to determine the ADC's half-life in plasma.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To confirm that a modified linker (e.g., EVCit) is still cleavable by the target enzyme, Cathepsin B.
Materials:
-
Test ADC
-
Purified human Cathepsin B enzyme
-
Assay buffer: 50 mM sodium acetate, pH 5.0, with 2 mM DTT
-
Reaction termination solution (e.g., 1% formic acid in acetonitrile)
-
LC-MS system for analysis
Methodology:
-
Prepare a reaction mixture containing the test ADC (e.g., at 10 µM) in the assay buffer.
-
Initiate the reaction by adding purified Cathepsin B (e.g., to a final concentration of 100 nM).
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction and quench it by adding the termination solution.
-
Analyze the samples by LC-MS to measure the disappearance of the intact ADC and the appearance of the released payload.
-
Calculate the rate of cleavage. A comparison of the cleavage rates between a standard Val-Cit ADC and the modified ADC can be performed. The half-life of EVCit ADC with Cathepsin B has been reported to be approximately 2.8 hours, which is faster than that of a Val-Cit ADC (4.6 hours).[1]
This technical support center provides a foundational resource for addressing the common challenge of Val-Cit linker cleavage by CES1C. By understanding the underlying mechanisms and employing the described strategies and protocols, researchers can develop more stable and effective ADCs for preclinical and clinical development.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. adcreview.com [adcreview.com]
- 8. researchgate.net [researchgate.net]
- 10. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 12. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Doxorubicin ADC Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate aggregation issues encountered during the development of Doxorubicin (B1662922) Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to doxorubicin ADC aggregation during your experiments.
Q1: I am observing significant precipitation/aggregation of my doxorubicin ADC after conjugation. What are the likely causes?
A1: Aggregation of doxorubicin ADCs is a common challenge primarily driven by the increased hydrophobicity of the conjugate. Several factors can contribute to this issue:
-
High Drug-to-Antibody Ratio (DAR): Doxorubicin is a hydrophobic molecule. Conjugating a high number of doxorubicin molecules per antibody significantly increases the overall hydrophobicity of the ADC, leading to a higher propensity for aggregation.[1][2] Higher DARs can alter the antibody's structure and stability, leading to aggregation.[2]
-
Hydrophobic Linker Chemistry: The linker used to attach doxorubicin to the antibody can also contribute to hydrophobicity. Certain linkers, like the commonly used valine-citrulline (Val-Cit) dipeptide linker, can increase the tendency for aggregation.[3][4]
-
Conjugation Conditions: The conditions used during the conjugation reaction can induce stress on the antibody, leading to unfolding and aggregation. Key factors include:
-
Formulation and Storage Conditions: Inappropriate buffer composition (pH, ionic strength), temperature fluctuations, and mechanical stress (e.g., agitation) can all contribute to ADC instability and aggregation over time.[1]
Q2: My doxorubicin ADC appears soluble initially but aggregates upon storage. How can I improve its long-term stability?
A2: Improving the long-term stability of your doxorubicin ADC involves optimizing the formulation. Here are several strategies:
-
pH Optimization: Ensure the formulation buffer pH is sufficiently far from the ADC's isoelectric point (pI) to maintain a net charge and promote repulsion between ADC molecules. For doxorubicin, a slightly acidic pH (around 4.0-6.0) is generally where the drug itself is most stable.[6]
-
Use of Stabilizing Excipients: Incorporating specific excipients into your formulation can significantly reduce aggregation:
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) and Polysorbate 80 (Tween 80) are effective at low concentrations in preventing surface-induced aggregation and protein-protein interactions.[1]
-
Sugars and Polyols: Sugars such as sucrose (B13894) and trehalose (B1683222) can act as cryoprotectants and lyoprotectants, stabilizing the ADC during freezing, lyophilization, and long-term storage.[1]
-
Amino Acids: Arginine and histidine are commonly used to suppress aggregation and stabilize antibody formulations.[7]
-
-
Control of Storage Conditions: Store the ADC at recommended temperatures (typically 2-8°C) and protect it from light and mechanical shock.
Q3: How can I reduce aggregation during the conjugation process itself?
A3: Preventing aggregation from the outset is a highly effective strategy. Consider the following approaches during conjugation:
-
Optimize the Drug-to-Antibody Ratio (DAR): Aim for a lower to moderate DAR (typically 2-4) to balance potency with stability. While higher DARs can increase potency, they often lead to greater aggregation and faster plasma clearance.[8][9]
-
Employ Hydrophilic Linkers: The choice of linker is critical. Incorporating hydrophilic linkers can significantly counteract the hydrophobicity of doxorubicin.[10] Examples of hydrophilic linkers include those containing:
-
Site-Specific Conjugation: Traditional conjugation methods (e.g., to lysine (B10760008) residues) result in a heterogeneous mixture of ADC species, some of which may be more prone to aggregation. Site-specific conjugation techniques produce a more homogeneous product with a defined DAR, which can lead to improved stability.
-
Immobilization During Conjugation: A novel approach involves immobilizing the antibody on a solid support (e.g., an affinity resin) during the conjugation step.[5] This physically separates the antibody molecules, preventing them from aggregating while the hydrophobic payload-linker is being attached.[5]
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a concern?
A1: ADC aggregation is the process where individual antibody-drug conjugate molecules cluster together to form higher molecular weight species, ranging from soluble dimers and oligomers to insoluble precipitates.[1] Aggregation is a critical quality attribute that needs to be controlled because it can:
-
Reduce Therapeutic Efficacy: Aggregates may have altered binding affinity to the target antigen and can be cleared more rapidly from circulation.[2]
-
Increase Immunogenicity: The presence of aggregates can elicit an unwanted immune response in patients.[5]
-
Cause Toxicity: Aggregates can lead to off-target toxicity by being taken up by immune cells.[1]
-
Impact Manufacturability and Stability: Aggregation can lead to product loss during purification and reduce the shelf-life of the drug product.[1]
Q2: How do I measure the level of aggregation in my doxorubicin ADC sample?
A2: Several analytical techniques can be used to detect and quantify ADC aggregation. The most common methods are:
-
Size Exclusion Chromatography (SEC): This is the industry-standard method for separating and quantifying monomers, dimers, and higher-order aggregates based on their hydrodynamic size.[4]
-
SEC with Multi-Angle Light Scattering (SEC-MALS): Coupling SEC with a MALS detector provides an absolute measurement of the molar mass of the eluting species, allowing for accurate identification and characterization of aggregates.
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique that separates molecules based on their sedimentation rate in a centrifugal field, providing detailed information on the size, shape, and distribution of different species in a sample.
Q3: What is the impact of the doxorubicin payload on ADC aggregation?
A3: Doxorubicin is a relatively hydrophobic molecule, and its conjugation to an antibody is a primary driver of aggregation.[2] The key mechanisms are:
-
Increased Surface Hydrophobicity: The attachment of doxorubicin molecules creates hydrophobic patches on the surface of the antibody. To minimize their exposure to the aqueous environment, these hydrophobic regions on different ADC molecules can interact, leading to self-association and aggregation.[5]
-
Structural Perturbations: The conjugation process can sometimes cause local or global conformational changes in the antibody, exposing aggregation-prone regions that are normally buried within the protein's structure.
Q4: Can the choice of linker chemistry really make a significant difference in reducing aggregation?
A4: Yes, the linker plays a crucial role. While hydrophobic linkers can exacerbate the aggregation problem, hydrophilic linkers can effectively mitigate it. For example, studies have shown that glucuronide-based linkers, which are hydrophilic, result in minimal aggregation (<5%) compared to more hydrophobic dipeptide-based linkers, which can lead to aggregation levels as high as 80%.[3] Similarly, a valine-alanine (Val-Ala) dipeptide linker, which is more hydrophilic than the commonly used valine-citrulline (Val-Cit) linker, has been shown to reduce aggregation.[4]
Quantitative Data on ADC Aggregation
The following tables summarize quantitative data from studies on ADC aggregation, illustrating the impact of different linkers and drug-to-antibody ratios.
Table 1: Effect of Linker Type on ADC Aggregation
| Linker Type | Payload | Average DAR | % Aggregation | Reference |
| Glucuronide (Hydrophilic) | Doxorubicin Propyloxazoline | Not Specified | < 5% | [3] |
| Valine-Citrulline (Dipeptide) | Doxorubicin Propyloxazoline | Not Specified | Up to 80% | [3] |
| Valine-Alanine (Hydrophilic) | MMAE | ~7 | No obvious increase in dimer | [4] |
| Valine-Citrulline (Hydrophobic) | MMAE | ~7 | 1.80% increase in dimer | [4] |
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
| ADC Property | Low to Moderate DAR (2-6) | High DAR (8-10) | Reference |
| Aggregation Propensity | Lower | Higher | |
| Plasma Clearance | Comparable to native antibody | Rapid clearance | [9] |
| In Vitro Potency | Generally lower | Generally higher | [9] |
| Therapeutic Index | Generally better | Often reduced due to faster clearance and toxicity | [9] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for ADC Aggregate Analysis
-
System Preparation:
-
Use a biocompatible HPLC or UHPLC system (e.g., Agilent 1260 Infinity II Bio-inert LC).
-
Equip the system with a suitable SEC column for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm).
-
Prepare the mobile phase, typically a phosphate-buffered saline (PBS) solution (e.g., 150 mM sodium phosphate, pH 7.0). Ensure the mobile phase is filtered and degassed.
-
-
Method Parameters:
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.8-1.0 mL/min for a 7.8 mm ID column).
-
Column Temperature: Maintain a constant temperature, typically room temperature or slightly elevated (e.g., 25°C).
-
Injection Volume: Inject an appropriate amount of sample (e.g., 10-20 µL of a 1 mg/mL ADC solution).
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any large particulates.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the high molecular weight (HMW) species (aggregates), the main peak (monomer), and low molecular weight (LMW) species (fragments).
-
Calculate the percentage of aggregates by dividing the area of the HMW peaks by the total area of all peaks and multiplying by 100.
-
Protocol 2: Dynamic Light Scattering (DLS) for Rapid Aggregation Assessment
-
Instrument Preparation:
-
Turn on the DLS instrument and allow it to warm up and stabilize.
-
Ensure the sample cuvette is thoroughly cleaned (e.g., rinsed with filtered water and ethanol) and free of dust.
-
-
Sample Preparation:
-
Measurement:
-
Place the cuvette in the instrument's sample holder.
-
Set the experimental parameters in the software, including the sample solvent viscosity and refractive index, and the measurement temperature.
-
Allow the sample to equilibrate to the set temperature for a few minutes.
-
Perform multiple acquisitions (e.g., 10-20 runs of 10 seconds each) to ensure data reproducibility.
-
-
Data Analysis:
-
The software will generate a size distribution plot, typically showing intensity, volume, or number distribution as a function of hydrodynamic radius (Rh).
-
Assess the sample for polydispersity. A monodisperse sample will show a single, narrow peak corresponding to the ADC monomer. The presence of peaks at larger hydrodynamic radii indicates the presence of aggregates.
-
The polydispersity index (PdI) provides a measure of the width of the size distribution. A PdI below 0.2 is generally considered indicative of a monodisperse sample.
-
Visualizations
Caption: Mechanism of Doxorubicin ADC Aggregation.
Caption: Workflow for ADC Aggregation Analysis.
Caption: Strategies to Reduce ADC Aggregation.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
identifying off-target cleavage of Val-Cit-PABC linker
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) linker in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for the Val-Cit-PABC linker?
The Val-Cit-PABC linker is designed to be stable in systemic circulation and selectively cleaved within the lysosome of target cells. The intended mechanism involves the enzymatic cleavage of the amide bond between the citrulline and the PABC spacer by lysosomal proteases, primarily Cathepsin B, which is often upregulated in tumor cells.[1][][3] This cleavage initiates a self-immolative cascade of the PABC spacer, leading to the release of the active cytotoxic payload inside the cancer cell.[4]
Q2: My Val-Cit-PABC linked ADC is unstable in mouse plasma but appears stable in human plasma. Why is this happening?
This discrepancy is a well-documented phenomenon. The instability in mouse plasma is primarily due to off-target cleavage by a serine hydrolase called Carboxylesterase 1C (Ces1C), which is present in rodent plasma but not in human plasma.[5][6][7] This premature cleavage in mouse models can lead to off-target toxicity and reduced efficacy, complicating preclinical evaluation.[8][9]
Q3: What other enzymes can cause off-target cleavage of the Val-Cit-PABC linker?
Besides mouse Ces1C, human neutrophil elastase (NE) has been identified as an enzyme capable of cleaving the Val-Cit linker.[10][11][12] This can be a concern for off-target toxicity in humans, potentially leading to adverse effects such as neutropenia.[10][12] Additionally, while Cathepsin B is the primary target, other cathepsins like K, L, and S can also cleave the linker to some extent.[3][13]
Q4: Can the conjugation site on the antibody affect the stability of the linker?
Yes, the specific site of conjugation on the antibody can significantly influence the in vivo stability of the Val-Cit-PABC linker.[5][14] Some sites may offer more protection to the linker from enzymatic degradation, while others may leave it more exposed and susceptible to premature cleavage.
Q5: How can I improve the stability of my Val-Cit-PABC linked ADC in mouse models?
Several strategies can be employed to enhance linker stability in mice:
-
Linker Modification: Introducing a hydrophilic group at the P3 position of the peptide linker can significantly reduce its susceptibility to Ces1C cleavage. A common and effective modification is the addition of a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) linker.[14][15][16]
-
Alternative Linker Chemistries: Exploring linkers that are not substrates for Ces1C, such as certain triglycyl peptide linkers or "exolinker" designs, can be a viable alternative.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered during the experimental evaluation of Val-Cit-PABC linked ADCs.
Issue 1: Premature Payload Release in Mouse Plasma Stability Assay
-
Possible Cause: Cleavage of the Val-Cit linker by mouse Carboxylesterase 1C (Ces1C).[9]
-
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity:
-
Conduct an in vitro plasma stability assay comparing the ADC's stability in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is a strong indicator of Ces1C-mediated cleavage.[7]
-
If available, use plasma from Ces1C knockout mice as a negative control in your stability assay.[5]
-
-
Analyze Cleavage Products: Use LC-MS/MS to identify the cleavage fragments. Cleavage by Ces1C will generate a specific "stub" on the antibody.[5]
-
Implement a More Stable Linker:
-
Issue 2: Off-Target Toxicity Observed in In Vivo Studies (e.g., Neutropenia)
-
Possible Cause: Premature payload release in circulation due to cleavage by human neutrophil elastase (NE).[10][11]
-
Troubleshooting Steps:
-
In Vitro Neutrophil Elastase Assay: Incubate your ADC with purified human neutrophil elastase to determine if the linker is a substrate. Monitor for the release of the payload over time using HPLC or LC-MS/MS.
-
Evaluate Linker Modifications: Test ADCs with modified linkers, such as the EVCit or exolinker designs, for their resistance to NE-mediated cleavage.[12][17] These modifications have been shown to enhance stability against NE.
-
Cytotoxicity Assays: Conduct in vitro cytotoxicity assays with and without the presence of NE to assess the potential for off-target toxicity.[10]
-
Quantitative Data Summary
The following table summarizes the relative stability of different linker designs in mouse plasma.
| Linker Type | Modification | Relative Stability in Mouse Plasma | Key Enzyme(s) Involved in Off-Target Cleavage | Reference(s) |
| Val-Cit-PABC | Standard dipeptide | Low to moderate (site-dependent) | Carboxylesterase 1C (Ces1C), Neutrophil Elastase (NE) | [5][10] |
| EVCit-PABC | Addition of Glutamic Acid (P3) | High | Significantly reduced susceptibility to Ces1C | [14][16] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma from different species (e.g., mouse, rat, human).
Materials:
-
ADC of interest
-
Control ADC with a known stable linker
-
Plasma (e.g., Balb/c mouse plasma, human plasma)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical instruments: Hydrophobic Interaction Chromatography (HIC) system or LC-MS/MS system.
Procedure:
-
Dilute the ADC to a final concentration of 1 mg/mL in the respective plasma.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, and 168 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Immediately quench the reaction by diluting the aliquot in cold PBS.
-
Analyze the samples by HIC to determine the percentage of intact ADC remaining or by LC-MS/MS to quantify the released payload.[5][15]
-
Plot the percentage of intact ADC versus time to determine the half-life of the ADC in plasma.
Protocol 2: In Vitro Cathepsin B Cleavage Assay
Objective: To confirm that the linker is cleavable by the intended lysosomal protease, Cathepsin B.
Materials:
-
ADC of interest
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT)
-
Incubator at 37°C
-
Analytical instrument: HPLC system with a UV or fluorescence detector, or an LC-MS/MS system.
Procedure:
-
Activate the Cathepsin B according to the manufacturer's instructions.
-
In a microcentrifuge tube, combine the ADC (e.g., 1 µM final concentration) with the pre-warmed assay buffer.[3]
-
Initiate the cleavage reaction by adding the activated Cathepsin B (e.g., 20 nM final concentration).[3]
-
Incubate the reaction at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[3]
-
Stop the reaction by adding a protease inhibitor or by acidifying the sample.
-
Analyze the samples by HPLC or LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload against time to determine the cleavage rate.
Visualizations
Caption: Intended vs. Off-Target Cleavage Pathways of Val-Cit-PABC Linker.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]
- 9. benchchem.com [benchchem.com]
- 10. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adcreview.com [adcreview.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. communities.springernature.com [communities.springernature.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Premature Payload Release from Doxorubicin ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with doxorubicin-based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you address the critical challenge of premature payload release in your experiments.
Troubleshooting Guide
Premature release of doxorubicin (B1662922) from an ADC can lead to off-target toxicity and reduced therapeutic efficacy.[1][2][3] This guide provides potential causes and recommended solutions for common issues encountered during ADC development.
| Issue | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| High levels of free doxorubicin detected in plasma/serum shortly after ADC administration. | 1. Linker Instability: The chemical linker is susceptible to cleavage in the systemic circulation due to pH sensitivity or enzymatic degradation.[2][4][5] 2. Suboptimal Linker Chemistry: Use of historically less stable linkers like hydrazones or certain disulfide bonds.[2][5] 3. Species-Specific Esterase Activity: Mouse plasma contains higher levels of carboxylesterases compared to human plasma, which can lead to faster cleavage of certain ester-containing linkers.[6][7] | 1. Optimize Linker Chemistry: a. Utilize more stable cleavable linkers such as dipeptide linkers (e.g., Val-Cit) that are substrates for lysosomal proteases like Cathepsin B, or glucuronide linkers.[5] b. Consider a non-cleavable linker (e.g., thioether) for enhanced plasma stability, although this may impact the bystander effect.[5] 2. Perform Cross-Species Stability Studies: Evaluate ADC stability in both human and mouse plasma to identify species-specific differences early in development.[6][7] 3. Modify Linker Structure: Introduce steric hindrance near the cleavage site to modulate susceptibility to plasma enzymes.[8] |
| Reduced in vivo efficacy despite potent in vitro cytotoxicity. | 1. Premature Payload Release: The ADC is releasing doxorubicin before reaching the target tumor cells, leading to a lower effective concentration at the tumor site.[1][2] 2. Rapid Clearance of the ADC: High drug-to-antibody ratio (DAR) or increased hydrophobicity can lead to faster clearance from circulation.[9] 3. Inefficient Internalization or Payload Release at the Target: The ADC may not be efficiently internalized by tumor cells, or the linker may not be effectively cleaved within the lysosome. | 1. Assess Plasma Stability: Conduct plasma stability assays to quantify the rate of drug release (see Experimental Protocols). 2. Optimize Drug-to-Antibody Ratio (DAR): Aim for a lower, more homogeneous DAR (e.g., 2 or 4) to improve pharmacokinetics.[9] 3. Evaluate Cellular Uptake and Lysosomal Trafficking: Use cellular imaging techniques to confirm ADC internalization and co-localization with lysosomes. 4. Conduct Lysosomal Stability Assays: Assess payload release in the presence of lysosomal enzymes like Cathepsin B. |
| High off-target toxicity observed in animal models. | 1. Systemic Exposure to Free Doxorubicin: Prematurely released doxorubicin can cause systemic toxicity characteristic of the free drug.[1][3] 2. "Bystander Effect" in Non-Target Tissues: If the released doxorubicin is membrane-permeable, it can affect healthy cells adjacent to where release occurs. 3. Non-specific ADC Uptake: Intact ADC may be taken up by healthy tissues through mechanisms like the mannose receptor.[10] | 1. Enhance Linker Stability: This is the primary strategy to reduce systemic exposure to the free payload. Refer to "Optimize Linker Chemistry" above. 2. Select Appropriate Payloads: For certain applications, consider payloads with lower membrane permeability to limit the bystander effect in non-target tissues. 3. Modify Antibody Glycosylation: Altering the glycan profile of the antibody can reduce uptake by receptors like the mannose receptor.[10] |
| Inconsistent results between experimental batches. | 1. Variable Drug-to-Antibody Ratio (DAR): Inconsistent conjugation methods can lead to batch-to-batch variability in the average DAR. 2. ADC Aggregation: High DAR or hydrophobic payloads can lead to the formation of aggregates, which can alter the ADC's properties. | 1. Standardize Conjugation Protocol: Ensure precise control over reaction conditions, including reactant ratios, temperature, and incubation times. 2. Characterize Each Batch Thoroughly: Determine the average DAR and distribution for each new batch of ADC using techniques like HIC-HPLC or LC-MS. 3. Monitor for Aggregates: Use size exclusion chromatography (SEC) to assess the level of aggregation in each ADC preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor influencing premature payload release from a doxorubicin ADC?
A1: The most critical factor is the stability of the chemical linker connecting doxorubicin to the antibody.[2][8] The linker must remain stable in the systemic circulation (pH ~7.4) to prevent premature drug release but be efficiently cleaved within the target tumor cell's lysosome (pH 4.5-5.0) or by specific enzymes to release the cytotoxic payload.[4][5]
Q2: How does the choice of linker impact the stability of a doxorubicin ADC?
A2: The choice of linker has a profound impact on ADC stability.
-
Cleavable Linkers:
-
Acid-Labile Linkers (e.g., Hydrazones): These were used in early-generation ADCs but can exhibit insufficient stability in circulation, with half-lives as short as one to two days in plasma.[5]
-
Enzyme-Cleavable Linkers (e.g., Val-Cit Dipeptide): These are designed to be cleaved by lysosomal proteases like Cathepsin B and generally show greater stability in plasma compared to acid-labile linkers.[5] However, some dipeptide linkers can be susceptible to cleavage by plasma esterases, particularly in mice.[6][7]
-
-
Non-Cleavable Linkers (e.g., Thioether): These linkers rely on the complete degradation of the antibody in the lysosome to release the payload. They generally offer the highest plasma stability but may have a reduced "bystander effect" as the payload is less likely to diffuse out of the target cell.[5]
Q3: Why do I observe higher premature payload release in my mouse model compared to in vitro human plasma stability assays?
A3: This is a common observation and is often due to higher levels of carboxylesterase activity in mouse serum compared to human serum.[7] These enzymes can cleave ester bonds present in some linkers, leading to faster payload release in vivo in mice. It is crucial to assess ADC stability in plasma from both species to anticipate potential discrepancies in preclinical models.[6]
Q4: What is the ideal Drug-to-Antibody Ratio (DAR) for a doxorubicin ADC, and how does it affect stability?
A4: There is no single "optimal" DAR, as it depends on the specific antibody, linker, and target. However, a lower DAR (e.g., 2 or 4) is often associated with better pharmacokinetics and a wider therapeutic window compared to a high DAR (e.g., 8).[9] ADCs with high DARs can be more hydrophobic, leading to increased aggregation, faster clearance from circulation, and potentially higher off-target toxicity.[9]
Q5: How can I measure the stability of my doxorubicin ADC in the lab?
A5: The stability of your ADC can be assessed using several key assays:
-
Plasma Stability Assay: This involves incubating the ADC in plasma (e.g., human and mouse) at 37°C over a time course and measuring the amount of conjugated doxorubicin or the average DAR at different time points. This is often done using techniques like LC-MS or ELISA.[11]
-
Lysosomal Stability Assay: This assay assesses the release of doxorubicin in a simulated lysosomal environment, typically by incubating the ADC with isolated lysosomes or specific lysosomal enzymes like Cathepsin B.
-
In Vitro Cytotoxicity Assay: This assay measures the potency of the ADC on target (antigen-positive) and non-target (antigen-negative) cell lines. A significant loss of potency on target cells after incubation in plasma can indicate premature payload release.
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and potency of doxorubicin and other ADCs.
Table 1: Linker Stability in Plasma
| Linker Type | Payload | Species | Half-life (t½) | Reference |
| Hydrazone (Acid-cleavable) | Doxorubicin | - | ~2 days | [4] |
| Carbonate (Acid-cleavable) | SN-38 | - | ~1 day | [5] |
| Silyl Ether (Acid-cleavable) | MMAE | - | >7 days | [5] |
| Disulfide | Doxorubicin | - | Poor stability | [12] |
| Thioether | Doxorubicin | - | Good stability | [12] |
| Val-Cit (Enzyme-cleavable) | MMAE | Mouse | ~144 hours | [13] |
| Val-Cit (Enzyme-cleavable) | MMAE | Cynomolgus Monkey | ~230 hours | [13] |
| Luteinizing hormone-releasing hormone conjugate | Doxorubicin | Mouse | ~19.5 min | [7] |
| Luteinizing hormone-releasing hormone conjugate | Doxorubicin | Human | ~126 min | [7] |
| Pt-based linker | Camptothecin | Human | 94 - 133 hours | [6] |
| Pt-based linker | Camptothecin | Mouse | 9 - 12.4 hours | [6] |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | ADC/Payload | Linker | IC50 | Reference |
| HER2+ (BT474) | Trastuzumab-Sulfatase-MMAE | Sulfatase-cleavable | 61 pM | [4] |
| HER2+ (BT474) | Non-cleavable ADC | Non-cleavable | 609 pM | [4] |
| HER2+ (BT474) | Trastuzumab-Val-Ala-MMAE | Dipeptide | 92 pM | [4] |
| SKBR3 | Trastuzumab-Galactosidase-Payload | Galactosidase-cleavable | Superior to controls | [5] |
| EGFR-high (MDA-MB-468) | Ctx-Pt-PEG-CPT | Pt-based | 118-fold more potent than on EGFR-low cells | [6] |
| MCF-7 | Doxorubicin | - | 17.44 ± 5.23 µM | [14] |
| HeLa | Doxorubicin | - | 1.45 ± 0.15 µM | [14] |
| MCF-7 | POSS:DOX complex | - | 2.69 ± 0.15 µM | [14] |
| HeLa | POSS:DOX complex | - | 0.92 ± 0.09 µM | [14] |
Experimental Protocols
Protocol 1: ADC Plasma Stability Assay using LC-MS
This protocol describes a general method for assessing the stability of a doxorubicin ADC in plasma by monitoring the change in the average Drug-to-Antibody Ratio (DAR) over time.
Materials:
-
Doxorubicin ADC
-
Human and mouse plasma (with anticoagulant, e.g., EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or antigen-specific affinity beads
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)
-
Reducing agent (e.g., DTT or TCEP) for cysteine-linked ADCs
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubation: a. Dilute the doxorubicin ADC to a final concentration of 100 µg/mL in pre-warmed human and mouse plasma. b. Prepare a control sample by diluting the ADC in PBS. c. Incubate all samples at 37°C. d. At designated time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), collect aliquots and immediately store them at -80°C to stop any further degradation.
-
ADC Capture: a. Thaw the plasma samples on ice. b. Add an appropriate amount of Protein A or antigen-specific affinity beads to each plasma aliquot. c. Incubate for 1-2 hours at 4°C with gentle mixing to capture the ADC.
-
Washing: a. Pellet the beads by centrifugation or using a magnetic rack. b. Discard the supernatant. c. Wash the beads 3-5 times with cold wash buffer to remove unbound plasma proteins.
-
Elution and Reduction (for cysteine-linked ADCs): a. Elute the ADC from the beads using the elution buffer. b. Neutralize the eluate with a suitable buffer. c. For analysis of light and heavy chains, add a reducing agent and incubate to reduce the disulfide bonds.
-
LC-MS Analysis: a. Analyze the samples using a suitable reversed-phase LC method coupled to a high-resolution mass spectrometer. b. Deconvolute the mass spectra to identify the different drug-loaded and unconjugated antibody species. c. Calculate the average DAR at each time point by integrating the peak areas of the different species.
-
Data Analysis: a. Plot the average DAR as a function of time for each plasma species. b. Calculate the half-life (t½) of the ADC in each matrix.
Protocol 2: In Vitro Cytotoxicity Assay using MTT
This protocol outlines a method to determine the cytotoxic potential of a doxorubicin ADC on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
Doxorubicin ADC
-
Free doxorubicin (as a positive control)
-
Unconjugated antibody (as a negative control)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). b. Incubate the plates overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: a. Prepare serial dilutions of the doxorubicin ADC, free doxorubicin, and unconjugated antibody in complete cell culture medium. b. Remove the old medium from the cells and add 100 µL of the diluted test articles to the respective wells. Include wells with medium only as a blank control and untreated cells as a vehicle control. c. Incubate the plates for 72-120 hours at 37°C and 5% CO₂.
-
MTT Addition and Incubation: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: a. Carefully remove the medium from each well. b. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank wells from all other wells. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the logarithm of the concentration and determine the IC50 value for each test article using a non-linear regression analysis.
Visualizations
Caption: Workflow for ADC Plasma Stability Assay.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of a facile antibody–drug conjugate platform for increased stability and homogeneity - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05149A [pubs.rsc.org]
- 7. Stability of cytotoxic luteinizing hormone-releasing hormone conjugate (AN-152) containing doxorubicin 14-O-hemiglutarate in mouse and human serum in vitro: implications for the design of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PABC Self-Immolation Kinetics for Drug Release
Welcome to the technical support center for researchers, scientists, and drug development professionals working with p-aminobenzyloxycarbonyl (PABC) self-immolative linkers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the optimization of drug release kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of PABC self-immolation and how does it trigger drug release?
A1: The PABC self-immolative linker is a critical component in many antibody-drug conjugates (ADCs) and prodrugs, designed to release a therapeutic payload in a controlled manner. The process is initiated by the cleavage of a trigger group, often a peptide sequence recognized by specific enzymes like Cathepsin B, which are overexpressed in tumor cell lysosomes.[1][2][][4] Once the trigger is cleaved, a cascade of electronic rearrangements begins. This process, known as 1,6-elimination, results in the formation of an unstable intermediate that rapidly decomposes, releasing the active drug, carbon dioxide, and aza-quinone methide.[5][6] The thermodynamically driven nature of this cascade ensures an efficient and irreversible release of the payload at the target site.[2][5]
Q2: What are the key factors that influence the kinetics of PABC self-immolation?
A2: The rate of drug release is governed by several factors, including:
-
Enzyme Activity: The concentration and catalytic efficiency of the enzyme responsible for cleaving the trigger (e.g., Cathepsin B) are paramount.[][7]
-
Linker Stability: The linker must be stable in systemic circulation (pH ~7.4) to prevent premature drug release and off-target toxicity.[1][]
-
pH: The acidic environment of lysosomes (pH 4.5–5.5) can influence the rate of enzymatic cleavage and the stability of certain linker components.[][8]
-
Structural Modifications: Substituents on the PABC aromatic ring or modifications to the peptide trigger can significantly alter cleavage rates and plasma stability.[][9] For instance, introducing electron-donating or electron-withdrawing groups can modulate the electronic cascade.[]
Q3: Why is my ADC showing instability in mouse plasma but not in human plasma?
A3: This is a frequently observed phenomenon attributed to the presence of carboxylesterases in mouse plasma, which can nonspecifically cleave the linker.[1][9][10] Human plasma has significantly lower levels of this enzyme activity.[1][9] This species-specific instability can lead to premature drug release in preclinical mouse models, potentially causing systemic toxicity and providing misleading efficacy data.[9][11] It is crucial to assess linker stability in plasma from multiple species during preclinical development.[1]
Troubleshooting Guides
Issue 1: Premature Drug Release in Plasma Stability Assays
-
Symptom: Significant release of the payload is observed during in vitro plasma stability assays, particularly in mouse plasma.
-
Possible Cause: The linker is susceptible to cleavage by plasma enzymes, such as carboxylesterases.[1][9][10]
-
Troubleshooting Steps:
-
Confirm Species-Specific Instability: Conduct stability assays in plasma from different species (human, rat, cynomolgus monkey) to determine if the instability is unique to mice.[1]
-
Linker Modification:
-
Introduce steric hindrance near the cleavage site to protect it from enzymatic attack.[]
-
Modify the dipeptide linker. For example, the Val-Cit dipeptide has shown good plasma stability.[]
-
Incorporate a self-immolating m-amide p-aminobenzyl carbamate (B1207046) (MA-PABC) group, which has been shown to dramatically improve mouse serum stability without compromising desired proteolytic cleavage.[9]
-
-
Use Enzyme Inhibitors: In your in vitro assay, include esterase inhibitors as a control to confirm that carboxylesterases are responsible for the observed cleavage.[10]
-
Issue 2: Inefficient or Slow Drug Release at the Target Site
-
Symptom: The ADC shows good stability but poor efficacy, suggesting insufficient release of the payload within the target cells.
-
Possible Cause:
-
The enzymatic cleavage of the trigger is slow or incomplete.
-
The linker design is overly stable, hindering the self-immolation process.[]
-
Low expression of the target enzyme (e.g., Cathepsin B) in the target cells.[]
-
-
Troubleshooting Steps:
-
Verify Target Enzyme Expression: Confirm the expression levels of the relevant lysosomal proteases in your target cell line.
-
Optimize Peptide Cleavage Sequence: Screen different dipeptide sequences (e.g., Val-Ala, Phe-Lys) to find one that is more efficiently cleaved by the target enzyme.[4]
-
Modify PABC Spacer: While ensuring plasma stability, avoid modifications that excessively slow down the 1,6-elimination cascade.
-
In Vitro Cleavage Assay: Perform a protease cleavage assay using purified enzyme (e.g., Cathepsin B) or cell lysates to directly measure the rate of linker cleavage.[7]
-
Data Presentation
Table 1: Comparative Stability of PABC Linker Derivatives in Serum/Plasma
| Linker Modification | % Drug Release in Mouse Serum (24h) | % Drug Release in Human Serum (24h) | Cleavage by Cathepsin B (%) | Reference |
| Unsubstituted PABC | 100 | 0 | 100 | [9] |
| m-Amide PABC (MA-PABC) | 50 | 0 | 100 | [9] |
| MA-PABC with Glutamic Acid | 31 | 0 | 100 | [9] |
| MA-PABC with Glutamic Acid & N-(2-aminoethyl) | 3 | 0 | 100 | [9] |
Table 2: Key Characteristics of Common Cleavable Linkers
| Linker Type | Trigger for Cleavage | Key Features | Example Application |
| Peptide Linkers (e.g., Val-Cit-PABC) | Lysosomal proteases (e.g., Cathepsin B) | High plasma stability, efficient intracellular release.[][4] | Brentuximab vedotin (Adcetris)[] |
| Hydrazone Linkers | Acidic pH (lysosomes, endosomes) | Simple synthesis, but can have lower plasma stability.[][12] | Gemtuzumab ozogamicin (B1678132) (Mylotarg)[] |
| Disulfide Linkers | High glutathione (B108866) (GSH) concentration in cytosol | Rapid release, but stability can be a concern.[] | Maytansinoid-based ADCs[12] |
| β-Glucuronide Linkers | β-glucuronidase | Stable in circulation, good solubility.[4][12] | ADCs with high drug-to-antibody ratios[12] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol assesses the stability of an ADC in plasma from various species.[1]
-
Plasma Preparation:
-
Incubation:
-
Sample Analysis:
-
Quantify the amount of intact ADC, total antibody, and/or released payload at each time point using one of the following methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use a dual-antibody sandwich ELISA to measure the concentration of intact ADC and total antibody.[1][13]
-
Hydrophobic Interaction Chromatography (HIC-HPLC): Separates ADC species based on their drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates linker cleavage.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Quantify the free payload released into the plasma.[7]
-
-
Protocol 2: Protease Cleavage Assay
This protocol evaluates the susceptibility of the linker to cleavage by a specific protease.[7]
-
Reaction Setup:
-
Prepare a reaction buffer suitable for the protease (e.g., a buffer for Cathepsin B).
-
Incubate the ADC with the purified protease (or cell lysate) in the reaction buffer.
-
Include a negative control with a protease inhibitor to confirm specific cleavage.[7]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
Collect samples at different time points.
-
-
Analysis:
-
Analyze the reaction mixture using LC-MS to identify and quantify the cleavage products (released drug-linker).[7]
-
Compare the rate and extent of cleavage between different linkers to assess their relative stability and specificity.
-
Visualizations
Caption: Mechanism of PABC self-immolation triggered by enzymatic cleavage.
Caption: Troubleshooting workflow for optimizing PABC linker kinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 4. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Hydrophobicity of Val-Cit-PABC Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide direct, actionable guidance on overcoming the challenges associated with the hydrophobicity of Valine-Citrulline-p-aminobenzoyloxycarbonyl (Val-Cit-PABC) linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What causes the hydrophobicity of Val-Cit-PABC linkers and what are the consequences?
The hydrophobicity of ADCs with Val-Cit-PABC linkers is primarily driven by the collective hydrophobicity of the linker itself, particularly the p-aminobenzyl carbamate (B1207046) (PABC) moiety, and the conjugated cytotoxic payload, which is often a hydrophobic molecule like monomethyl auristatin E (MMAE).[1][2] This increased surface hydrophobicity can lead to several undesirable consequences during ADC development and administration:
-
Aggregation: Hydrophobic patches on the surface of ADC molecules tend to interact to minimize their exposure to the aqueous environment, leading to self-association and the formation of high molecular weight species (HMWS) or aggregates.[3][4][5]
-
Reduced Solubility: Increased hydrophobicity can lead to poor aqueous solubility, making formulation and manufacturing more challenging.[6]
-
Accelerated Clearance: Hydrophobic ADCs, especially those with a high drug-to-antibody ratio (DAR), can be rapidly cleared from circulation, primarily by the liver.[1][7] This reduces the ADC's exposure and overall efficacy.
-
Instability: The increased propensity to aggregate can lead to reduced stability of the ADC during storage and handling.[8][9]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the hydrophobicity and aggregation of an ADC?
A higher DAR generally leads to a greater propensity for aggregation.[4] As more hydrophobic linker-payload molecules are attached to the antibody, the overall surface hydrophobicity of the ADC increases. This amplifies the driving force for intermolecular hydrophobic interactions, leading to the formation of aggregates.[4][8] Therefore, optimizing the DAR is a critical step in balancing therapeutic efficacy with the physicochemical stability of the ADC.[1][5]
Q3: Our Val-Cit-PABC ADC is showing significant aggregation after conjugation. What are the immediate troubleshooting steps?
Significant aggregation immediately following conjugation is a common issue. Here are some potential causes and troubleshooting steps:
-
High Local Concentration of Linker-Payload: Rapidly adding the hydrophobic linker-payload solution to the antibody solution can create localized high concentrations, promoting precipitation and aggregation.
-
Solution: Add the linker-payload solution to the antibody solution slowly and with gentle, continuous mixing.[4]
-
-
Suboptimal Reaction Buffer: The pH and ionic strength of the conjugation buffer can impact antibody stability.
-
Excessive Organic Co-solvent: Organic solvents like DMSO, used to dissolve the linker-payload, can denature the antibody at high concentrations.
-
Solution: Minimize the concentration of the organic co-solvent in the final reaction mixture, typically keeping it below 10% (v/v).[10]
-
Troubleshooting Guides
Problem 1: High levels of aggregation detected by Size Exclusion Chromatography (SEC).
Root Cause Analysis and Mitigation Strategies:
| Potential Cause | Mitigation Strategy | Rationale |
| High DAR | Optimize the conjugation reaction to achieve a lower, more homogeneous DAR (e.g., 2 or 4).[1] | Reduces the overall surface hydrophobicity of the ADC, decreasing the driving force for aggregation.[4] |
| Inherent Hydrophobicity of Linker-Payload | 1. Incorporate Hydrophilic Spacers: Introduce hydrophilic polymers like polyethylene (B3416737) glycol (PEG) into the linker.[4][7] 2. Use Hydrophilic Linker Technologies: Consider using technologies like ChetoSensar™, which is a chito-oligosaccharide that increases solubility. 3. Switch to a More Hydrophilic Linker: Evaluate alternative linkers like Val-Ala, which is less hydrophobic than Val-Cit.[11] | Hydrophilic moieties can shield the hydrophobic components, improving solubility and reducing intermolecular interactions.[4] |
| Suboptimal Formulation | 1. Buffer Optimization: Screen different buffers and pH values to find the optimal formulation for ADC stability.[4] 2. Addition of Excipients: Include stabilizing excipients such as sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20/80) in the formulation. | A well-designed formulation is crucial for maintaining the stability and solubility of the ADC.[12] |
| Antibody-Specific Issues | Site-Directed Mutagenesis: Identify and mutate solvent-exposed hydrophobic residues on the antibody surface to more hydrophilic amino acids.[4][13] | Reduces the inherent hydrophobicity of the antibody, making it less prone to aggregation upon conjugation.[14] |
Quantitative Data on Mitigation Strategies
| Mitigation Strategy | ADC Construct | DAR | Aggregation (% HMWS by SEC) | Reference |
| PEGylation | cAC10-vc-MMAE | 4 | ~15% | [4] |
| cAC10-PEG4-vc-MMAE | 4 | <5% | [4] | |
| Linker Modification | Val-Cit-based ADC | ~7 | 1.80% | [11] |
| Val-Ala-based ADC | ~7 | No obvious increase | [11] |
Problem 2: Poor in vivo performance (rapid clearance, low exposure) of the ADC.
Root Cause Analysis and Mitigation Strategies:
| Potential Cause | Mitigation Strategy | Rationale |
| Linker Instability in Mouse Plasma | 1. Assess Linker Stability: Conduct an in vitro plasma stability assay comparing ADC stability in mouse vs. human plasma.[1] 2. Modify the Linker: Incorporate a glutamic acid residue to create a Glu-Val-Cit tripeptide linker, which is more resistant to cleavage by mouse carboxylesterase 1c (Ces1c).[1][15][16] | The Val-Cit linker is known to be susceptible to premature cleavage by Ces1c in mouse plasma, which is not present in human plasma.[15][17] |
| High Hydrophobicity | 1. Increase Linker Hydrophilicity: Utilize PEGylation or other hydrophilic spacers.[1][7] 2. Optimize DAR: Aim for a lower DAR to reduce overall hydrophobicity.[1] | High hydrophobicity can lead to rapid clearance by the liver.[1] |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To determine the percentage of monomer, aggregate, and fragment in an ADC sample.
Materials:
-
SEC-HPLC system with a UV detector
-
Size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8
-
ADC sample
-
0.22 µm low-protein-binding filters
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[4]
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm filter.[4]
-
Data Acquisition: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.[4]
-
Data Analysis: Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomer, and then any fragments. Integrate the peak areas to calculate the percentage of each species.[4]
Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
Objective: To characterize the hydrophobicity profile of an ADC.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0
-
Mobile Phase B: e.g., 20 mM sodium phosphate, pH 7.0
-
ADC sample
Procedure:
-
System Preparation: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.[4]
-
Data Acquisition: Inject the sample onto the equilibrated column. Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.[4]
-
Data Analysis: Monitor the elution profile at 280 nm. The retention time is indicative of the ADC's hydrophobicity; a longer retention time corresponds to greater hydrophobicity.[4]
Protocol 3: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To assess the thermal stability of an ADC by measuring its melting temperature (Tm).
Materials:
-
Differential Scanning Calorimeter
-
ADC sample in its formulation buffer
Procedure:
-
Sample Preparation: Prepare the ADC sample and a buffer blank.
-
Data Acquisition: Load the sample and blank into the DSC instrument. Heat the samples at a constant rate (e.g., 1°C/min) over a defined temperature range (e.g., 25°C to 100°C).
-
Data Analysis: The instrument measures the heat flow difference between the sample and the blank. The temperature at which the protein unfolds, represented by a peak in the thermogram, is the melting temperature (Tm). A shift to a lower Tm compared to the unconjugated antibody indicates a loss in stability.[18][19]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent epimerization during Val-Cit linker synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing epimerization during the synthesis of Val-Cit linkers, a critical component in many Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is epimerization and why is it a concern in Val-Cit linker synthesis?
A1: Epimerization is a chemical process that changes the configuration at one of several stereogenic centers in a molecule.[1] In the context of Val-Cit linker synthesis, it refers to the conversion of the desired L-amino acid stereoisomer into the undesired D-amino acid stereoisomer at the alpha-carbon. This is a significant concern because the specific stereochemistry of the Val-Cit dipeptide is crucial for its recognition and cleavage by the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells.[2] The presence of the D-isomer can lead to a linker that is not efficiently cleaved, thereby reducing the efficacy of the ADC.[3] Furthermore, the resulting diastereomers can be difficult to separate due to their similar physical properties.[1]
Q2: What are the primary causes of epimerization during the coupling of valine and citrulline?
A2: Epimerization during peptide coupling, including Val-Cit synthesis, primarily occurs through two mechanisms:
-
Oxazolone (B7731731) Formation: This is the most common pathway. The activated carboxyl group of the N-protected amino acid (e.g., Fmoc-Val-OH) can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity. The subsequent reaction with the amine component (e.g., H-Cit-PAB) can then produce a mixture of L- and D-diastereomers.[1][4]
-
Direct Proton Abstraction (Enolization): A base can directly remove the proton from the alpha-carbon of the activated amino acid, forming an achiral enolate intermediate.[1] Reprotonation of this intermediate can occur from either face, resulting in a mixture of stereoisomers. This is more likely to occur with strong bases and certain amino acids.
Factors that promote these mechanisms and thus increase the risk of epimerization include the choice of coupling reagent, the type and amount of base used, reaction temperature, and the solvent.[5]
Q3: We are observing significant epimerization in our Val-Cit synthesis. What are the first troubleshooting steps?
A3: If you are encountering epimerization, consider the following troubleshooting steps, starting with the most likely culprits:
-
Review Your Coupling Reagent and Additives: Certain coupling reagents are more prone to causing epimerization. For instance, carbodiimides like EDC can lead to higher rates of epimerization compared to DCC, especially when used without racemization-suppressing additives.[1] The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogs (e.g., HOAt, OxymaPure) is highly recommended as they can significantly suppress epimerization.[6][7]
-
Evaluate the Base: The choice and amount of base are critical. Tertiary amines with significant steric hindrance are preferred as they are less likely to abstract the alpha-proton.[1] N,N-Diisopropylethylamine (DIPEA) is commonly used, but for particularly sensitive couplings, a more hindered base like collidine might be beneficial.[8] Ensure you are not using an excess of base.
-
Control the Reaction Temperature: Higher temperatures can accelerate the rate of epimerization.[5] It is advisable to conduct the coupling reaction at a low temperature, typically starting at 0°C and then allowing it to slowly warm to room temperature.[9]
-
Consider the Synthetic Route: A stepwise approach where the p-aminobenzyl alcohol (PAB) spacer is first coupled to citrulline, followed by the coupling of valine, can sometimes mitigate epimerization. An alternative and often preferred route involves coupling Fmoc-Val-OSu to H-Cit-PAB-OH, which is designed to minimize side reactions.[10]
Experimental Protocols & Data
Table 1: Comparison of Coupling Reagents and Additives on Epimerization
| Coupling Reagent | Additive | Relative Epimerization Risk | Key Considerations |
| EDC | None | High | Tends to cause more epimerization than DCC.[1] |
| DCC | None | Moderate | Can still lead to epimerization via oxazolone formation.[1] |
| EDC or DCC | HOBt | Low | HOBt is a well-established additive for suppressing epimerization.[1][6] |
| HATU | None | Low | Generally provides fast coupling with less epimerization.[11] |
| COMU | None | Very Low | A highly efficient coupling reagent with a low tendency for racemization.[4] |
Protocol 1: Recommended Method for Minimizing Epimerization in Fmoc-Val-Cit-PAB-OH Synthesis
This protocol is based on an improved multi-step methodology designed to minimize epimerization.[10]
Step 1: Synthesis of H-Cit-PAB-OH
-
Dissolve Fmoc-Cit-OH in a suitable solvent (e.g., DMF) and couple it with p-aminobenzyl alcohol using a coupling agent known for low epimerization risk (e.g., HATU).
-
After the reaction is complete, perform Fmoc deprotection using a solution of piperidine (B6355638) in DMF.
-
Purify the resulting H-Cit-PAB-OH.
Step 2: Dipeptide Formation
-
Dissolve the purified H-Cit-PAB-OH in DMF.
-
Add Fmoc-Val-OSu (N-hydroxysuccinimide ester of Fmoc-valine) to the solution. The use of a pre-activated ester like Fmoc-Val-OSu can help minimize the formation of the oxazolone intermediate.
-
Stir the reaction mixture at room temperature until completion.
-
Purify the final product, Fmoc-Val-Cit-PAB-OH, using flash column chromatography.
Visual Guides
Caption: Mechanisms of epimerization during Val-Cit linker synthesis.
Caption: Troubleshooting workflow for epimerization in Val-Cit synthesis.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Improving the Therapeutic Index of Val-Cit-PABC-DOX ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Val-Cit-PABC-DOX Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a this compound ADC?
A1: The therapeutic action of a this compound ADC is a multi-step process designed for targeted cancer cell killing.[1] First, the antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.[1] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[1][2] Once inside the cell, the complex is trafficked to the lysosome, an acidic organelle containing various degradative enzymes.[1][3] Within the lysosome, the valine-citrulline (Val-Cit) dipeptide linker is cleaved by the protease Cathepsin B, which is often overexpressed in tumor cells.[3][4] This enzymatic cleavage initiates a self-immolative cascade of the p-aminobenzyloxycarbonyl (PABC) spacer, which rapidly decomposes to release the active cytotoxic payload, doxorubicin (B1662922) (DOX).[4][5] The released doxorubicin then intercalates into the DNA of the cancer cell, leading to cell cycle arrest and apoptosis.[1]
Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA)?
A2: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody. It is considered a critical quality attribute because it directly impacts the ADC's efficacy, toxicity, and pharmacokinetic profile. A low DAR may lead to insufficient potency, while a high DAR can increase systemic toxicity, accelerate clearance from circulation, and enhance the likelihood of aggregation due to increased hydrophobicity.[6] Therefore, optimizing the DAR is crucial for achieving the desired therapeutic window.
Q3: We are observing significant off-target toxicity in our preclinical models. What are the likely causes?
A3: Off-target toxicity with this compound ADCs is a common challenge and can stem from several factors:
-
Premature Linker Cleavage: The Val-Cit linker, while designed for cleavage by Cathepsin B in the lysosome, can also be susceptible to cleavage by other proteases present in systemic circulation, such as human neutrophil elastase.[7] This premature release of doxorubicin can lead to systemic toxicities, including hematological side effects like neutropenia.[4][7] In murine models, a specific plasma carboxylesterase, Ces1c, has been shown to cleave the Val-Cit linker, leading to rapid payload release and poor ADC exposure.[4][8][9]
-
High Hydrophobicity: Doxorubicin and the Val-Cit-PABC linker can increase the overall hydrophobicity of the ADC.[6][9] Highly hydrophobic ADCs are prone to aggregation and non-specific uptake by healthy tissues, particularly the liver, which can result in hepatotoxicity.[6][7]
-
Fc-Mediated Uptake: The Fc domain of the antibody component can be recognized by Fc gamma receptors (FcγRs) on immune cells, leading to target-independent uptake of the ADC and subsequent toxicity to these cells.[7][10]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the development and characterization of this compound ADCs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Off-Target Toxicity & Rapid Clearance in Mouse Models | 1. Linker Instability: Premature cleavage of the Val-Cit linker by mouse carboxylesterase 1c (Ces1c).2. High DAR: Increases hydrophobicity and aggregation, leading to rapid clearance.[9]3. Hydrophobicity of ADC: Promotes non-specific uptake and aggregation.[6][9] | 1. Modify the Linker: Incorporate a glutamic acid residue at the P3 position to create a Glu-Val-Cit linker, which has shown increased stability in mouse plasma.[9][11]2. Optimize DAR: Aim for a lower average DAR (e.g., 2-4) to reduce hydrophobicity and aggregation.3. Increase Hydrophilicity: Consider incorporating hydrophilic spacers like polyethylene (B3416737) glycol (PEG) into the linker design.[6][12] |
| ADC Aggregation | 1. High Hydrophobicity: The inherent hydrophobicity of doxorubicin and the linker contribute to aggregation, especially at high DARs.[6][]2. Inappropriate Formulation: Buffer conditions, pH, and the presence of organic co-solvents can induce aggregation.[] | 1. Optimize DAR: A lower DAR generally results in reduced aggregation.2. Use Hydrophilic Linkers: Incorporating hydrophilic moieties like PEG can improve solubility.[6][12]3. Formulation Optimization: Adjust buffer systems, pH, and ionic strength. The addition of stabilizers like certain surfactants or amino acids can also prevent aggregation.[] |
| Low Conjugation Efficiency / Inconsistent DAR | 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time.2. Purity of Reagents: Degradation of the linker-drug or antibody.3. Antibody Modification: Incomplete reduction of interchain disulfide bonds for cysteine-based conjugation. | 1. Optimize Reaction Parameters: Systematically vary pH (typically 6.5-7.5 for maleimide-thiol reactions), temperature, and incubation time.2. Ensure Reagent Quality: Use fresh, high-purity reagents.3. Confirm Antibody Reduction: Use analytical techniques like SDS-PAGE to confirm complete reduction of disulfide bonds. |
Experimental Protocols & Characterization
Robust analytical methods are essential for characterizing this compound ADCs and ensuring their quality.[14]
Key Analytical Techniques for ADC Characterization
| Attribute | Analytical Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC)[][16] | To determine the average DAR and the distribution of drug-loaded species. |
| UV/Vis Spectroscopy[17] | A simpler method to estimate the average DAR. | |
| Liquid Chromatography-Mass Spectrometry (LC-MS)[16] | Provides detailed DAR analysis and can identify different ADC forms. | |
| ADC Aggregation | Size Exclusion Chromatography (SEC)[][18] | To quantify the percentage of high molecular weight species (aggregates). |
| Free Drug Analysis | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[17] | To quantify the amount of unconjugated doxorubicin in the ADC preparation. |
| Binding Affinity | ELISA, Surface Plasmon Resonance (SPR), or Flow Cytometry[] | To confirm that the conjugation process has not compromised the antibody's binding to its target antigen. |
| In Vitro Potency | Cell-Based Cytotoxicity Assays[] | To measure the ADC's ability to kill target cancer cells (e.g., IC50 determination). |
Protocol: In Vitro Plasma Stability Assay
Objective: To assess the stability of the this compound ADC in plasma from different species (e.g., mouse vs. human) to identify potential premature cleavage issues.[19]
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 0.1 mg/mL) in plasma from the desired species (e.g., mouse, rat, cynomolgus monkey, human) at 37°C.[19]
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Analyze the samples to determine the amount of intact ADC and released payload.
-
Calculate the half-life (t½) of the ADC in the plasma of each species. A significantly shorter half-life in mouse plasma compared to human plasma suggests instability due to enzymes like Ces1c.[9]
Protocol: In Vitro Cathepsin B Cleavage Assay
Objective: To confirm that the Val-Cit linker is efficiently cleaved by its target enzyme, Cathepsin B, leading to doxorubicin release.[3]
Methodology:
-
Incubate the this compound ADC with purified human Cathepsin B in an appropriate assay buffer (typically acidic pH to mimic lysosomal conditions).
-
Include negative controls, such as the ADC incubated without the enzyme or with a Cathepsin B inhibitor, to confirm specific cleavage.[19]
-
Collect samples at different time points.
-
Analyze the reaction mixture using RP-HPLC or LC-MS to identify and quantify the released doxorubicin.[3][19]
Protocol: Cell-Based Cytotoxicity Assay (IC50 Determination)
Objective: To determine the in vitro potency of the ADC on antigen-positive cancer cells.[11]
Methodology:
-
Seed target antigen-positive cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, an isotype control ADC (an ADC with the same linker-drug but an antibody that does not recognize the target antigen), and free doxorubicin in complete cell culture medium.
-
Treat the cells with the diluted compounds and include untreated cells as a control.
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO₂ incubator.[11]
-
Assess cell viability using a suitable reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™).
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Plot the cell viability against the compound concentration and calculate the half-maximal inhibitory concentration (IC50) for each compound.
Visualizations
Caption: Mechanism of action of a this compound ADC.
Caption: Troubleshooting workflow for high off-target toxicity.
Caption: Cathepsin B-mediated cleavage and release of Doxorubicin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 14. adcreview.com [adcreview.com]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmafocusamerica.com [pharmafocusamerica.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Antibody-Drug Conjugate (ADC) Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the instability of Antibody-Drug Conjugates (ADCs) during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC instability?
A1: ADC instability is a multifaceted issue arising from the complex nature of these bioconjugates. The primary causes can be categorized as follows:
-
Aggregation: This is the formation of higher-order structures from individual ADC molecules. It can be triggered by the increased hydrophobicity of the ADC due to the conjugation of a hydrophobic payload, unfavorable buffer conditions (pH, ionic strength), exposure to physical stress like agitation or freeze-thaw cycles, and elevated temperatures.[1][2][3]
-
Deconjugation: This refers to the premature cleavage of the linker, leading to the release of the cytotoxic payload from the antibody. This can be caused by the inherent instability of the linker chemistry in circulation (e.g., some cleavable linkers), the presence of reducing agents, or enzymatic degradation.[4][5]
-
Degradation: This involves the chemical modification of the antibody or the payload. For the antibody component, this can include oxidation, deamidation, and fragmentation. The payload can also undergo degradation, affecting its potency. These processes can be induced by factors such as exposure to light, extreme pH, and oxidizing agents.
Q2: What are the recommended general storage conditions for ADCs?
A2: To maintain their stability and efficacy, ADCs generally require specific storage conditions. While optimal conditions are ADC-specific, a general guideline is to store them at ultra-cold temperatures, typically ranging from -20°C to -80°C.[6] It is crucial to prevent temperature fluctuations during storage and transportation. For short-term storage, 2-8°C may be acceptable for some ADCs, but long-term stability is often enhanced by freezing or lyophilization.[7] Always refer to the specific product's data sheet for recommended storage conditions.
Q3: How many times can I freeze and thaw my ADC sample?
A3: It is highly recommended to minimize freeze-thaw cycles as they can lead to ADC aggregation and degradation.[3][7] The best practice is to aliquot the ADC into single-use volumes upon receipt. This allows you to thaw only the amount needed for a specific experiment, preserving the integrity of the remaining stock. If repeated use from a single vial is unavoidable, consult the product's technical documentation for guidance on the maximum number of permissible freeze-thaw cycles.
Q4: Why is my ADC showing increased aggregation after storage?
A4: Increased aggregation after storage can be attributed to several factors:
-
Inappropriate Storage Temperature: Storing at temperatures higher than recommended can accelerate aggregation.
-
Freeze-Thaw Cycles: As mentioned, repeated freezing and thawing can induce aggregation.[7]
-
Suboptimal Formulation: The buffer composition, including pH and excipients, plays a critical role in preventing aggregation. An inappropriate formulation may not adequately protect the ADC during storage.
-
Leachables and Extractables: Components from the storage container could potentially leach into the ADC solution and promote aggregation.
Troubleshooting Guides
Issue 1: Observing Increased ADC Aggregation
Symptoms:
-
Increased high molecular weight (HMW) species detected by Size Exclusion Chromatography (SEC).
-
Visible precipitation or turbidity in the ADC solution.
-
Changes in hydrodynamic radius observed by Dynamic Light Scattering (DLS).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Storage Temperature | Verify the storage temperature against the manufacturer's recommendation. Ensure the storage unit maintains a stable temperature. |
| Repeated Freeze-Thaw Cycles | Aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles. If not already done, this should be the first step with any new ADC vial. |
| Inappropriate Buffer Conditions (pH, Ionic Strength) | Perform a buffer screen to identify the optimal pH and ionic strength for your ADC. Typically, a pH range of 5.0-7.0 is a good starting point. The effect of salt concentration should be evaluated, as both too low and too high concentrations can promote aggregation.[8][9] |
| Presence of Hydrophobic Payloads | For ADCs with highly hydrophobic payloads, consider adding stabilizing excipients to the formulation. Surfactants (e.g., polysorbates), sugars (e.g., sucrose, trehalose), and certain amino acids can help mitigate aggregation.[10] |
| Mechanical Stress (Agitation) | Handle the ADC solution gently. Avoid vigorous vortexing or shaking. Use a low-protein-binding centrifuge tube if centrifugation is necessary. |
Experimental Protocol: Size Exclusion Chromatography (SEC) for Aggregation Analysis
This protocol provides a general method for analyzing ADC aggregation. Specific parameters may need to be optimized for your particular ADC and HPLC system.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a phosphate (B84403) buffer with a salt, for example, 150 mM sodium phosphate, pH 7.0.[11] The mobile phase should be filtered and degassed.
-
Column: Use a size exclusion column suitable for monoclonal antibodies and ADCs.
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase.
-
HPLC System Setup:
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Injection Volume: 10 - 20 µL.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis: Integrate the peaks corresponding to the monomer and high molecular weight (HMW) aggregates. Calculate the percentage of aggregate formation.
Issue 2: Premature Deconjugation of the Payload
Symptoms:
-
Decrease in the average Drug-to-Antibody Ratio (DAR) over time, as measured by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
-
Detection of free payload in the ADC formulation by Reversed-Phase HPLC (RP-HPLC).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Linker Instability at Storage pH | Evaluate the stability of the ADC at different pH values. Some linkers are susceptible to hydrolysis at acidic or basic pH. |
| Presence of Reducing Agents | If a disulfide-based linker is used, ensure that all reducing agents from the conjugation process have been removed through thorough purification (e.g., dialysis, diafiltration). |
| Enzymatic Degradation | If the ADC is stored in a complex matrix (e.g., serum), endogenous enzymes may cleave the linker. For in vitro experiments, consider using purified systems or adding protease inhibitors. |
| Instability of the Conjugation Site | The chemical stability of the bond between the linker and the antibody (e.g., maleimide-thiol linkage) can be a factor. This is an intrinsic property of the ADC and may require re-evaluation of the conjugation chemistry. |
Experimental Protocol: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
HIC separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules.
-
Mobile Phase Preparation:
-
Column: A HIC column (e.g., Butyl or Phenyl phase).
-
Sample Preparation: Dilute the ADC sample in Buffer A.
-
HPLC System Setup:
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Controlled (e.g., 25°C).
-
Detection: UV absorbance at 280 nm.
-
Gradient: A linear gradient from high salt (Buffer A) to low salt (Buffer B) is used to elute the different DAR species.
-
-
Data Analysis: Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) are integrated. The average DAR is calculated based on the relative peak areas.[13]
Issue 3: ADC Degradation (Chemical Instability)
Symptoms:
-
Appearance of new peaks in RP-HPLC or Ion-Exchange Chromatography (IEX).
-
Changes in the ADC's charge heterogeneity profile.
-
Loss of binding affinity or biological activity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Exposure to Light | Protect the ADC from light by using amber vials and minimizing exposure during handling. |
| Oxidation | Avoid introducing oxidizing agents. If necessary, consider adding antioxidants like methionine to the formulation, but their compatibility must be verified. |
| Extreme pH | Maintain the ADC within its optimal pH range. Exposure to acidic or basic conditions can lead to deamidation, isomerization, and fragmentation. |
| Elevated Temperature | Store the ADC at the recommended temperature to minimize the rate of chemical degradation. |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are performed to understand the degradation pathways of an ADC and to develop stability-indicating analytical methods.
-
Stress Conditions: Subject the ADC to various stress conditions, including:
-
Acid/Base Hydrolysis: Incubate with mild acid (e.g., 0.1 M HCl) and mild base (e.g., 0.1 M NaOH).
-
Oxidation: Treat with an oxidizing agent (e.g., 0.1% H₂O₂).
-
Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 50°C).
-
Photostability: Expose to light according to ICH guidelines.
-
-
Time Points: Collect samples at various time points during the stress treatment.
-
Analysis: Analyze the stressed samples using a battery of analytical techniques, including SEC, HIC, RP-HPLC, IEX, and MS, to characterize the degradation products.
-
Mass Balance: Aim for a degradation of 5-20% to ensure that the degradation products are detectable without completely degrading the main component.[7][14]
Quantitative Data Summary
Table 1: Effect of Storage Temperature on ADC Aggregation
| ADC | Storage Temperature (°C) | Storage Duration (Weeks) | Aggregation (%) |
| ADC-A | 4 | 4 | 2.5 |
| ADC-A | 25 | 4 | 8.1 |
| ADC-A | 40 | 4 | 15.7 |
| ADC-B | 4 | 4 | 1.8 |
| ADC-B | 25 | 4 | 5.3 |
| ADC-B | 40 | 4 | 11.2 |
Note: Data is illustrative and will vary depending on the specific ADC and formulation.
Table 2: Impact of Excipients on ADC Stability (Illustrative)
| ADC Formulation | Stress Condition | Aggregation (%) |
| ADC in PBS | Agitation (24h) | 12.5 |
| ADC in PBS + 0.02% Polysorbate 80 | Agitation (24h) | 1.2 |
| ADC in PBS + 5% Sucrose | Freeze-Thaw (3 cycles) | 3.5 |
| ADC in PBS | Freeze-Thaw (3 cycles) | 9.8 |
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. One moment, please... [sterlingpharmasolutions.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 11. agilent.com [agilent.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. sgs.com [sgs.com]
Technical Support Center: Engineering Linkers for Neutrophil Elastase Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying linkers to prevent cleavage by human neutrophil elastase (hNE).
Frequently Asked Questions (FAQs)
Q1: Why is my peptide-based linker being cleaved prematurely in vivo, leading to off-target toxicity?
A1: Premature cleavage of linkers, particularly those containing sequences like valine-citrulline (Val-Cit), can be mediated by human neutrophil elastase (hNE), a serine protease found in azurophilic granules of neutrophils.[1][2][3] This off-target release of the payload is a known contributor to adverse effects such as neutropenia.[4][5] hNE preferentially cleaves amide bonds C-terminal to small aliphatic amino acids like valine, alanine, and isoleucine.[5][6]
Q2: How can I modify my linker to prevent cleavage by neutrophil elastase?
A2: A key strategy is to alter the amino acid sequence of the linker. Replacing the P2 amino acid with glycine (B1666218) has been shown to confer resistance to hNE. For instance, the glutamic acid-glycine-citrulline (EGCit) linker is resistant to hNE cleavage, whereas the glutamic acid-valine-citrulline (EVCit) linker is susceptible.[5] The addition of a hydrophilic glutamic acid at the P3 position can also improve plasma stability.[2]
Q3: Are there non-peptidic linker strategies to avoid neutrophil elastase cleavage?
A3: Yes, non-cleavable linkers, such as a maleimidocaproyl (mc) linker, are not susceptible to proteolytic degradation by hNE.[4][7] These linkers rely on the complete degradation of the antibody in the lysosome to release the payload. Another approach is to use linkers that are cleaved by other enzymes predominantly found in the tumor microenvironment or within the target cell, such as legumain or cathepsins.[4][8]
Q4: My linker is stable in human plasma but shows instability in mouse plasma. What could be the cause?
A4: This discrepancy is often due to species-specific differences in plasma enzymes. For example, some Val-Cit-based linkers are susceptible to cleavage by carboxylesterase 1c (Ces1c) present in rodent plasma but are relatively stable in human plasma.[4][5] When conducting preclinical studies, it is crucial to consider the enzymatic profile of the chosen animal model.
Q5: How do I design a proper negative control for my neutrophil elastase cleavage assay?
A5: An effective negative control can be designed by incorporating a non-proteinogenic amino acid, such as D-valine, in place of the natural L-valine at the cleavage site. This stereochemical change will prevent recognition and cleavage by the enzyme.[1] Alternatively, a conjugate with a known non-cleavable linker can be used as a negative control.[1]
Troubleshooting Guides
Issue 1: Premature Payload Release in In Vitro hNE Assay
| Possible Cause | Recommended Solution |
| Linker sequence is a substrate for hNE. | Modify the linker sequence. Consider replacing the amino acid at the P2 position with glycine (e.g., EGCit).[5] |
| Incorrect assay conditions. | Ensure the assay buffer, pH, and temperature are optimal for assessing linker stability. Refer to the detailed protocol below. |
| Enzyme is overly active or concentration is too high. | Titrate the concentration of hNE to a physiologically relevant level for your experiment.[9][10] |
| Contaminating proteases in the sample. | Use highly purified antibody-drug conjugate (ADC) preparations. Consider the use of broad-spectrum protease inhibitors as a control experiment to identify non-specific cleavage.[11] |
Issue 2: ADC Shows Instability in Plasma Stability Assays
| Possible Cause | Recommended Solution |
| Cleavage by plasma proteases other than hNE. | Identify the responsible protease if possible. If using rodent plasma, consider the role of carboxylesterases.[4][5] |
| pH-dependent linker instability. | Ensure the formulation buffer maintains a pH that is optimal for your specific linker's stability.[11] |
| Presence of reducing agents for disulfide linkers. | Ensure complete removal of any reducing agents used during the conjugation process through purification methods like dialysis or diafiltration.[11] |
Quantitative Data Summary
Table 1: Stability of Different Linker Probes in the Presence of Human Neutrophil Elastase (hNE)
| Linker Probe | Sequence | % Remaining after 2h with hNE | Reference |
| 1 | Val-Cit (VCit) | ~20% | [5] |
| 2 | Glu-Val-Cit (EVCit) | <10% | [5] |
| 3a | Glu-Gly-Cit (EGCit) | >95% | [5] |
| 3b | Glu-Ala-Cit (EACit) | <10% | [5] |
| 3d | Glu-Ile-Cit (EICit) | <10% | [5] |
Table 2: In Vitro Cytotoxicity of an Integrin-Targeted Conjugate with an hNE-Cleavable Linker (NPV)
| Compound | Added Elastase (50 nM) | IC50 (nM) | Reference |
| cyclo(DKP-RGD)-NPV-PTX | No | >5000 | [1] |
| cyclo(DKP-RGD)-NPV-PTX | Yes | 19.6 ± 4.1 | [1] |
| Free Paclitaxel (PTX) | No | 35.8 ± 16.7 | [1] |
| Free Paclitaxel (PTX) | Yes | 29.5 ± 7.6 | [1] |
| cyclo(DKP-RGD)-NPv-PTX (D-Valine control) | Yes | >5000 | [1] |
| cyclo(DKP-RGD)-unc-PTX (uncleavable control) | Yes | >5000 | [1] |
Experimental Protocols
Protocol 1: In Vitro Neutrophil Elastase Cleavage Assay
Objective: To assess the stability of a linker in the presence of human neutrophil elastase.
Materials:
-
Antibody-drug conjugate (ADC) or small molecule-drug conjugate (SMDC) with the linker of interest.
-
Human neutrophil elastase (hNE), purified.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator at 37°C.
-
HPLC-MS system for analysis.
Methodology:
-
Prepare a solution of the ADC or SMDC in PBS at a final concentration of 10 µM.
-
Add purified hNE to the solution at a final concentration of 20-60 nM.[9][10] For a negative control, prepare a sample without hNE or with heat-inactivated hNE.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the reaction mixture.
-
Immediately quench the reaction by adding a suitable quenching agent (e.g., a protease inhibitor cocktail or by immediate freezing).
-
Analyze the samples by HPLC-MS to monitor the disappearance of the intact conjugate and the appearance of the cleaved payload.[1]
-
Quantify the percentage of remaining intact conjugate at each time point.
Protocol 2: Cell-Based Cytotoxicity Assay with hNE
Objective: To determine if the cytotoxic activity of a drug conjugate is dependent on hNE-mediated cleavage.
Materials:
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
Drug conjugate and free payload.
-
Human neutrophil elastase (hNE).
-
96-well cell culture plates.
-
Cell viability assay reagent (e.g., MTT).
-
Plate reader.
Methodology:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the drug conjugate and the free payload in cell culture medium.
-
For the experimental group, add hNE to the medium containing the drug conjugate dilutions to a final concentration of 20-50 nM.[1][10]
-
For control groups, prepare medium with:
-
Drug conjugate dilutions without hNE.
-
Free payload dilutions with and without hNE.
-
Medium with hNE only.
-
Medium only (untreated control).
-
-
Remove the overnight culture medium from the cells and add the prepared drug solutions.
-
Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.[1][10]
-
Perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values for each condition to determine the hNE-dependent cytotoxicity.
Visualizations
Caption: Experimental workflow for evaluating linker stability against neutrophil elastase.
Caption: Comparison of hNE-sensitive vs. hNE-resistant linker pathways.
References
- 1. Neutrophil Elastase Promotes Linker Cleavage and Paclitaxel Release from an Integrin‐Targeted Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Neutrophil elastase as a versatile cleavage enzyme for activation of αvβ3 integrin-targeted small molecule drug conjugates with different payload classes in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Neutrophil elastase as a versatile cleavage enzyme for activation of αvβ3 integrin-targeted small molecule drug conjugates with different payload classes in the tumor microenvironment [frontiersin.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting ADC Purification by Chromatography
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during chromatographic purification of ADCs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your ADC purification experiments.
Issue 1: High Levels of Aggregation in the Purified ADC
Q: My purified ADC sample shows a high percentage of aggregates. What are the potential causes and how can I troubleshoot this?
A: ADC aggregation is a common issue that can impact product safety, efficacy, and stability.[1] The conjugation of hydrophobic payloads can increase the propensity for aggregation.[2][3]
Potential Causes:
-
Hydrophobicity of the ADC: The cytotoxic drugs conjugated to the antibody are often hydrophobic, which can lead to the formation of aggregates.[2][]
-
Buffer Conditions: Inappropriate pH or high salt concentrations in the buffer can promote aggregation. Acidic buffers, often used in Protein A chromatography, can induce aggregate formation.[5]
-
High Protein Concentration: Concentrated ADC solutions are more prone to aggregation.[5]
-
Physical Stress: Shear forces during processing or freeze-thaw cycles can lead to aggregation.[]
-
Linker Chemistry: The nature of the linker used to attach the drug to the antibody can influence aggregation.[6]
Troubleshooting Strategies:
| Strategy | Detailed Methodology |
| Optimize Chromatography Method | Hydrophobic Interaction Chromatography (HIC): HIC is well-suited for separating ADCs based on hydrophobicity and can be used to remove aggregates.[][8] The method separates molecules based on their hydrophobic properties.[9] Ion Exchange Chromatography (IEC): IEC separates molecules based on charge and can be effective in removing aggregates and other impurities.[1][] Size Exclusion Chromatography (SEC): SEC separates molecules based on size and is a common method for removing aggregates.[1][2] Hydroxyapatite Chromatography: This method has shown good performance in removing aggregates from ADC preparations.[] |
| Adjust Buffer Composition | The addition of excipients like arginine to buffers has been shown to significantly inhibit aggregate formation during purification and ultrafiltration.[5] When using HIC, consider using a less chaotropic salt like sodium chloride instead of ammonium (B1175870) sulfate, which can sometimes lead to lower yields.[10] |
| Control Protein Concentration | If high protein concentrations are suspected to be the cause, consider performing batch binding experiments to assess aggregation tendencies.[5] |
| Optimize Mobile Phase in SEC | For poor SEC performance, consider altering the mobile phase composition. Substituting sodium chloride with L-arginine hydrochloride or adding a specific concentration of an organic solvent like acetonitrile (B52724) can improve performance for some ADCs.[11] |
Issue 2: Low Yield of Purified ADC
Q: I am experiencing a significant loss of my ADC product during the purification process. What could be the reasons and how can I improve the yield?
A: Low yield during ADC purification can be attributed to several factors, from the purification method itself to the stability of the ADC.
Potential Causes:
-
Inefficient Purification Method: Aggressive purification conditions aimed at achieving high purity can lead to product loss.[6]
-
ADC Instability: The linker-payload may be unstable under the purification conditions, leading to premature cleavage of the payload.[6]
-
Poor Solubility: Highly hydrophobic payloads can lead to poor solubility and subsequent loss during purification.[6]
-
Non-specific Interactions: The ADC may be interacting with the chromatography resin, leading to incomplete elution.[12]
Troubleshooting Strategies:
| Strategy | Detailed Methodology |
| Optimize Chromatography Conditions | HIC: While effective for separation, HIC can sometimes suffer from low recovery.[10] Optimization of salt type and concentration, as well as the gradient, is crucial.[8][9] IEC: This technique generally provides high recovery and can be a good alternative or polishing step.[][10] Membrane Chromatography: This technique can offer higher yields and shorter processing times compared to traditional column chromatography.[] |
| Enhance ADC Solubility | For ADCs with hydrophobic payloads, consider the use of PEG linkers of varying lengths. Longer PEG chains can increase hydrophilicity and reduce aggregation, potentially improving yield.[6] |
| Minimize Non-specific Interactions | In IEC, non-specific interactions can be a challenge. Method development is necessary to find conditions that are applicable to the specific ADC.[12] |
| Tangential Flow Filtration (TFF) | TFF, or ultrafiltration/diafiltration (UF/DF), is widely used for ADC purification and can maintain yields above 90%.[] |
Issue 3: Poor Separation of Different Drug-to-Antibody Ratio (DAR) Species
Q: I am having difficulty resolving ADC species with different Drug-to-Antibody Ratios (DAR) using chromatography. How can I improve the separation?
A: Achieving a homogenous ADC product with a specific DAR is crucial for its efficacy and safety.[9] The heterogeneity of cysteine-conjugated ADCs, for example, can result in species with DAR values of 0, 2, 4, 6, and 8.[]
Potential Causes:
-
Inappropriate Chromatography Technique: Not all chromatography methods are equally effective at separating based on the small differences in hydrophobicity or charge imparted by the conjugated drug.
-
Suboptimal Elution Conditions: The gradient profile (linear vs. step) and mobile phase composition may not be optimized for resolving different DAR species.
Troubleshooting Strategies:
| Strategy | Detailed Methodology |
| Hydrophobic Interaction Chromatography (HIC) | HIC is the most common and effective technique for separating ADCs based on their DAR, as the hydrophobicity of the ADC increases with the number of conjugated drug molecules.[8][9] A linear gradient is often used to separate species of different DARs.[] |
| Reversed-Phase Liquid Chromatography (RPLC) | RPLC can also be used for DAR analysis; however, the use of high organic solvent content in the mobile phase can lead to denaturation of the ADC.[8] |
| Mixed-Mode Cation Exchange Chromatography | This technique, operated in a bind-and-elute mode, can be used to separate ADC species with different DARs by optimizing the elution conditions, such as pH and conductivity. |
| Membrane Chromatography | Connecting SEC and HIC membranes in series can enhance the separation of DAR impurities, as the desalting effect of the SEC membrane promotes separation by the HIC membrane.[] |
Issue 4: Presence of Fragments in the Purified ADC
Q: My purified ADC contains a significant amount of fragments. What is causing this and how can I remove them?
A: ADC fragmentation can occur during manufacturing and storage, and it is important to monitor and control the levels of these impurities.[2]
Potential Causes:
-
Instability of the Antibody: The monoclonal antibody itself may be prone to fragmentation, particularly at the hinge region.[2]
-
Harsh Purification Conditions: Extreme pH or the use of certain organic solvents can lead to the degradation of the ADC.[13]
-
Linker Instability: The chemical linker used to attach the drug may be labile under certain conditions, leading to fragmentation of the ADC.[13]
Troubleshooting Strategies:
| Strategy | Detailed Methodology |
| Size Exclusion Chromatography (SEC) | SEC is the primary method for separating fragments from the intact ADC based on their smaller size.[2] SEC is performed under non-denaturing conditions.[2] |
| Optimize Mobile Phase pH | For ADCs with acid-labile linkers, increasing the pH of the mobile phase during chromatography can prevent cleavage and fragmentation.[13] |
| Mild Purification Conditions | Employing milder purification conditions, such as physiological pH and avoiding harsh organic solvents, can help maintain the integrity of the ADC.[8] |
Issue 5: Difficulty in Purifying ADC Charge Variants
Q: I am observing multiple charge variants in my ADC preparation and finding it difficult to achieve a homogeneous product. What are the best approaches for this?
A: Charge heterogeneity in ADCs can arise from various post-translational modifications and the conjugation process itself, making purification challenging.[12][14]
Potential Causes:
-
Post-Translational Modifications (PTMs): Deamidation, oxidation, and glycosylation can all introduce charge variants.[14]
-
Conjugation Process: The attachment of the linker-drug can alter the charge of the antibody.[12]
-
Degradation: Both chemical and enzymatic degradation can lead to the formation of charge variants.[12]
Troubleshooting Strategies:
| Strategy | Detailed Methodology |
| Ion Exchange Chromatography (IEC) | IEC is the most suitable method for separating charge variants.[][12] Both cation and anion exchange chromatography can be employed depending on the isoelectric point (pI) of the ADC and its variants. Cation exchange chromatography has been successfully used to separate charge variants of antibody fragments.[15] |
| pH and Salt Gradient Optimization | In IEC, optimizing the pH and salt gradient is critical for achieving good resolution of charge variants.[16] |
| Multimodal Chromatography (MMC) | MMC, which combines different modes of interaction (e.g., ion exchange and hydrophobic interaction), can provide unique selectivity for separating complex mixtures of charge variants.[17] |
Experimental Protocols
General Protocol for ADC Purification by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general guideline for purifying ADCs using HIC. Optimization will be required for specific ADCs.[18]
-
Resin Selection: Choose an appropriate HIC resin (e.g., Phenyl, Butyl, or Ether-based) based on the hydrophobicity of your ADC.
-
Buffer Preparation:
-
Sample Preparation: Dilute the ADC sample in the binding buffer to a final salt concentration that ensures binding to the column (e.g., 0.5 M ammonium sulfate).[19]
-
Chromatography:
-
Equilibrate the HIC column with the binding buffer.
-
Load the prepared ADC sample onto the column.
-
Wash the column with the binding buffer to remove unbound impurities.
-
Elute the bound ADC species using a linear gradient of decreasing salt concentration (from 100% Mobile Phase A to 100% Mobile Phase B).
-
Collect fractions and analyze for purity, DAR, and aggregation.
-
-
Column Cleaning and Storage:
Visualizations
Caption: Key components of an ADC and their contribution to common purification challenges.
Caption: A logical workflow for troubleshooting ADC purification by chromatography.
References
- 1. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UPLC-based assay to assess the hydrophobicity of Antibody-Drug Conjugate (ADC) payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. m.youtube.com [m.youtube.com]
- 11. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Charge Variants Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. Purification of antibody fragments for the reduction of charge variants using cation exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 19. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Strategies to Minimize ADC Heterogeneity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Antibody-Drug Conjugate (ADC) heterogeneity.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during ADC development and production.
Issue 1: High Levels of Unconjugated Antibody Post-Conjugation
-
Question: My final ADC product contains a significant percentage of unconjugated antibody. What are the potential causes and how can I reduce it?
-
Answer: High levels of unconjugated antibody can significantly reduce the efficacy of your ADC.[1][2] The presence of unconjugated antibody competes with the ADC for binding to the target antigen.[1] This issue can arise from several factors during the conjugation process.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Conjugation Reaction | Optimize reaction conditions such as stoichiometry of linker-payload, temperature, and incubation time. Ensure the pH of the conjugation buffer is optimal for the specific chemistry being used (typically pH 7.2-8.0 for many common linkers).[3] |
| Suboptimal Reducing Agent Concentration (for Cysteine Conjugation) | For ADCs produced via cysteine conjugation, ensure the selective reduction of interchain disulfide bonds is sufficient to generate the desired number of reactive thiol groups.[4] Titrate the concentration of the reducing agent (e.g., TCEP) to find the optimal level that provides sufficient reactive sites without overly denaturing the antibody. |
| Oxidation of Reactive Groups | During site-specific conjugation involving engineered cysteines, alternative disulfide bond arrangements can occur during the oxidation step, leading to the formation of unconjugated antibody.[4][5] Time-course studies of the oxidation step can help to understand and minimize the generation of these species.[4][5] |
| Hydrolysis of Linker-Payload | Some linker-payloads can be susceptible to hydrolysis, rendering them inactive for conjugation. Ensure the linker-payload is of high quality and stored under appropriate conditions to prevent degradation. |
Troubleshooting Workflow for High Unconjugated Antibody
References
- 1. veranova.com [veranova.com]
- 2. Unconjugated Antibody Determination - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Validation & Comparative
A Head-to-Head Comparison of Val-Cit-PABC-DOX and Non-Cleavable Linker ADCs in Doxorubicin Delivery
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Linker Technology Efficacy
The strategic selection of a linker is a cornerstone in the design of effective Antibody-Drug Conjugates (ADCs). The linker dictates the stability of the ADC in circulation and the mechanism of payload release, profoundly influencing the therapeutic index. This guide provides a comprehensive comparison of two prevalent linker technologies for the cytotoxic agent doxorubicin (B1662922) (DOX): the enzymatically cleavable valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) linker and a non-cleavable thioether-based linker. This analysis is supported by experimental data from a comparative study of peptide-drug conjugates, offering insights into the differential efficacy of these linkers.
Executive Summary
The choice between a cleavable and a non-cleavable linker for a doxorubicin-based ADC involves a trade-off between potent, targeted cell killing with the potential for a bystander effect, and enhanced plasma stability with a more localized cytotoxic effect.
-
Val-Cit-PABC-DOX (Cleavable): This linker is designed for intracellular release of doxorubicin. The Val-Cit dipeptide is cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells. This targeted release of the unmodified, membrane-permeable doxorubicin can lead to the killing of adjacent, antigen-negative tumor cells, a phenomenon known as the bystander effect. This can be particularly advantageous in treating heterogeneous tumors.
-
Non-Cleavable Linker-DOX: This technology relies on the complete degradation of the antibody component within the lysosome to release the doxorubicin payload, which remains attached to the linker and an amino acid residue. This approach generally leads to greater stability in systemic circulation, potentially reducing off-target toxicity. However, the resulting charged payload-linker complex is typically not membrane-permeable, largely abrogating the bystander effect.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize quantitative data from a comparative study of peptide-doxorubicin conjugates designed to evaluate the efficacy of different linkers. While these are not full antibody-drug conjugates, they provide a direct comparison of the linker's impact on doxorubicin's potency. The study compared a cathepsin B-cleavable valine-citrulline linked doxorubicin (RVCDOX) and a non-cleavable single thioether linked doxorubicin (RSDOX), both targeted with a cRGDfC peptide to integrin αvβ3-overexpressing B16 cells.
Table 1: In Vitro Cytotoxicity of Doxorubicin Conjugates
| Conjugate | Linker Type | Target Cell Line | IC50 (µM of DOX equivalent) |
| Free DOX | - | B16 | 0.85 |
| RVCDOX | Cleavable (Val-Cit) | B16 | 1.23 |
| RSDOX | Non-cleavable (Thioether) | B16 | 1.57 |
Lower IC50 values indicate higher potency.
Table 2: In Vivo Antitumor Efficacy in B16 Tumor-Bearing Mice [1]
| Treatment Group | Linker Type | Tumor Growth Inhibition Rate (%) |
| Free DOX | - | 48.2 |
| RVCDOX | Cleavable (Val-Cit) | 68.7 |
| RSDOX | Non-cleavable (Thioether) | 65.4 |
Mechanism of Action and Payload Release
The distinct mechanisms of payload release for cleavable and non-cleavable linkers are central to their differing efficacy profiles.
This compound: Targeted Intracellular Release
The Val-Cit-PABC linker facilitates a multi-step, enzyme-dependent release of doxorubicin within the target cancer cell.
Non-Cleavable Linker-DOX: Release via Antibody Degradation
ADCs with non-cleavable linkers rely on the complete proteolytic degradation of the antibody backbone for payload release.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADC performance.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the ADC that inhibits the growth of a cancer cell line by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., B16) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the doxorubicin conjugates and free doxorubicin. Replace the cell culture medium with medium containing the different concentrations of the test articles. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value using a suitable curve-fitting model.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the ADCs in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or C57BL/6).
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ B16 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the tumor growth by measuring the tumor volume with calipers at regular intervals.
-
Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the doxorubicin conjugates, free doxorubicin, and a vehicle control intravenously.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Data Analysis: Calculate the tumor growth inhibition rate for each treatment group compared to the vehicle control group.
Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Protocol:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cell line.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADCs.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 72-96 hours).
-
Imaging and Analysis: Use a high-content imaging system to count the number of viable fluorescently labeled antigen-negative cells in each well.
-
Data Analysis: Determine the viability of the antigen-negative cells in the presence of the ADCs and antigen-positive cells, compared to controls. A significant reduction in the viability of antigen-negative cells indicates a bystander effect.
Conclusion
The selection between a Val-Cit-PABC cleavable linker and a non-cleavable linker for doxorubicin-based ADCs is a critical decision that must be guided by the specific therapeutic application. The Val-Cit linker, with its capacity for targeted intracellular payload release and the potential for a potent bystander effect, is a compelling choice for treating solid tumors with heterogeneous antigen expression.[2] Conversely, the enhanced stability of non-cleavable linkers may offer a wider therapeutic window in certain contexts, particularly for hematological malignancies or highly homogeneous tumors.[3] The experimental data, although derived from peptide-drug conjugates, suggests that both cleavable and non-cleavable linkers can enhance the in vivo efficacy of doxorubicin compared to the free drug.[1] Ultimately, the optimal linker strategy will depend on a careful consideration of the target antigen, the tumor microenvironment, and the desired balance between maximizing on-target potency and minimizing off-target toxicity.
References
- 1. A comparative study of the antitumor efficacy of peptide-doxorubicin conjugates with different linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
A Head-to-Head Comparison of Val-Cit and Val-Ala Linkers for Doxorubicin Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of an Antibody-Drug Conjugate (ADC), profoundly influencing its therapeutic index. This guide provides an objective, data-driven comparison of two widely used protease-cleavable dipeptide linkers, valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), specifically in the context of doxorubicin-based ADCs.
The linker is a pivotal component of an ADC, connecting the monoclonal antibody to the cytotoxic payload. An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, while efficiently releasing the payload within the target tumor cells. Both Val-Cit and Val-Ala linkers are designed to be cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.
Mechanism of Action: Protease-Mediated Drug Release
The fundamental mechanism of action for both Val-Cit and Val-Ala linkers in doxorubicin (B1662922) ADCs is initiated by the binding of the ADC to its target antigen on the cancer cell surface. This is followed by internalization of the ADC-antigen complex and its trafficking to the lysosome. Inside the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the dipeptide linker, triggering a self-immolation cascade of a p-aminobenzyl carbamate (B1207046) (PABC) spacer, which ultimately liberates the active doxorubicin payload to exert its cytotoxic effect on the cancer cell.
Figure 1. General mechanism of action for Val-Cit and Val-Ala linker-based doxorubicin ADCs.
Performance Comparison: Val-Cit vs. Val-Ala
While both linkers operate on a similar principle, subtle differences in their chemical structure can lead to significant variations in the performance of the resulting ADC. The following tables summarize the key comparative data.
Table 1: Physicochemical and Stability Properties
| Property | Val-Cit Linker | Val-Ala Linker | Key Findings |
| Hydrophobicity | More hydrophobic | Less hydrophobic | The lower hydrophobicity of Val-Ala can reduce the tendency for ADC aggregation, especially at higher drug-to-antibody ratios (DAR).[1][] |
| Aggregation | Higher propensity for aggregation, particularly at high DARs.[1] | Lower propensity for aggregation, allowing for the potential of higher DARs with acceptable biophysical properties.[1][] | Val-Ala's reduced hydrophobicity is a significant advantage in developing ADCs with higher payload densities. |
| Plasma Stability | Generally stable in human plasma but can be susceptible to premature cleavage by mouse carboxylesterase 1c (Ces1c).[1] | Exhibits improved stability in mouse plasma compared to Val-Cit, making it a more suitable choice for preclinical studies in murine models.[1] | For preclinical evaluation in mice, Val-Ala offers a more reliable prediction of in vivo performance due to its enhanced stability. |
Table 2: In Vitro Performance
| Parameter | Val-Cit Linker | Val-Ala Linker | Key Findings |
| Cathepsin B Cleavage Rate | Considered the benchmark for efficient cleavage.[3] | Cleavage rate is approximately 50% of the Val-Cit rate.[3] | While the cleavage rate is slower for Val-Ala, it is still effectively cleaved by Cathepsin B to release the payload. |
| In Vitro Cytotoxicity (IC50) | Potent cytotoxicity against target cells. | Comparable in vitro cytotoxicity to Val-Cit.[] | Both linkers facilitate potent and specific killing of antigen-positive cancer cells in vitro. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs. Below are methodologies for key assays.
Synthesis of Drug-Linker Conjugates
The synthesis of Val-Cit-PABC-Doxorubicin and Val-Ala-PABC-Doxorubicin involves a multi-step process, typically starting with the synthesis of the dipeptide linker, followed by the attachment of the PABC self-immolative spacer and finally conjugation to doxorubicin.
References
A Comparative Guide to Val-Cit-PABC-Doxorubicin Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Val-Cit-PABC-Doxorubicin (Val-Cit-PABC-DOX) antibody-drug conjugates (ADCs) with other doxorubicin-based ADC alternatives. The information presented is based on available experimental data to assist researchers in making informed decisions for their drug development programs.
Introduction to this compound ADCs
The this compound system represents a targeted approach to cancer therapy, combining the specificity of a monoclonal antibody with the potent cytotoxic effects of doxorubicin (B1662922). The key to this system is the linker, Val-Cit-PABC, which is designed to be stable in circulation and release the doxorubicin payload specifically within the tumor microenvironment.
The Valine-Citrulline (Val-Cit) dipeptide is cleavable by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[1][2][] Following cleavage of the Val-Cit linker, the self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer releases the active doxorubicin payload inside the target cancer cell.[1][] This targeted delivery mechanism aims to enhance the therapeutic window of doxorubicin by maximizing its efficacy against tumor cells while minimizing systemic toxicity.[]
Comparative Efficacy Data
This section presents a summary of in vitro and in vivo studies comparing the efficacy of doxorubicin ADCs with different linkers.
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various doxorubicin conjugates against different cancer cell lines. Lower IC50 values indicate higher potency.
| Conjugate/Drug | Linker | Cell Line | IC50 (µM) | Reference |
| Peptide-DOX Conjugate 1 | Cleavable | MDA-MB-231 (Triple-Negative Breast Cancer) | 1.3 | [4] |
| Peptide-DOX Conjugate 2 | Cleavable | MDA-MB-231 (Triple-Negative Breast Cancer) | 2.2 | [4] |
| Free Doxorubicin | - | MDA-MB-231 (Triple-Negative Breast Cancer) | 1.5 | [4] |
| Peptide-DOX Conjugate 1 | Cleavable | MDA-MB-468 (Triple-Negative Breast Cancer) | 4.7 | [4] |
| Peptide-DOX Conjugate 2 | Cleavable | MDA-MB-468 (Triple-Negative Breast Cancer) | 1.2 | [4] |
| Free Doxorubicin | - | MDA-MB-468 (Triple-Negative Breast Cancer) | 0.35 | [4] |
| Peptide-DOX Conjugate 1 | Cleavable | MCF 10A (Non-cancerous Breast) | 38.6 | [4] |
| Peptide-DOX Conjugate 2 | Cleavable | MCF 10A (Non-cancerous Breast) | 15.1 | [4] |
| Free Doxorubicin | - | MCF 10A (Non-cancerous Breast) | 0.24 | [4] |
Note: The data presented is for peptide-doxorubicin conjugates, which may not fully represent the behavior of a full antibody-drug conjugate.
In Vivo Antitumor Activity
A comparative study of amphiphilic peptide-drug conjugates (APDCs) with different linkers was conducted in tumor-bearing C57BL/6 mice. The study included a cRGDfC peptide for targeting, doxorubicin as the payload, and three different linkers: a reduction-cleavable disulfide (SS), a non-cleavable single thioether (S), and a cathepsin B-cleavable Valine-Citrulline (VC) linker.[5]
| Conjugate | Linker Type | Relative In Vivo Efficacy (vs Free DOX) | Relative In Vivo Efficacy (vs RSSDOX) | Reference |
| cRGD-VC-DOX (RVCDOX) | Cathepsin B-cleavable | 1.4 - 1.7 fold stronger | 1.7 - 2.0 fold stronger | [5] |
| cRGD-S-DOX (RSDOX) | Non-cleavable | 1.4 - 1.7 fold stronger | 1.7 - 2.0 fold stronger | [5] |
| cRGD-SS-DOX (RSSDOX) | Reduction-cleavable | - | - | [5] |
The results indicated that the conjugates with the non-cleavable thioether linker (RSDOX) and the cathepsin B-cleavable Val-Cit linker (RVCDOX) demonstrated stronger antitumor efficacy compared to both free doxorubicin and the conjugate with the reduction-cleavable disulfide linker (RSSDOX).[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of doxorubicin ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures for evaluating the cytotoxicity of ADCs.
Objective: To determine the IC50 value of a doxorubicin ADC.
Materials:
-
Target cancer cell lines (e.g., HER2-positive and HER2-negative)
-
Complete cell culture medium
-
96-well plates
-
Doxorubicin ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the doxorubicin ADC and control antibody in complete medium. Remove the existing medium from the wells and add 100 µL of the ADC dilutions.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software.
Bystander Effect Assay (Co-culture Method)
This protocol is designed to evaluate the ability of a doxorubicin ADC to kill neighboring antigen-negative cells.
Objective: To assess the bystander killing effect of a doxorubicin ADC.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for identification)
-
Complete cell culture medium
-
96-well plates
-
Doxorubicin ADC with a cleavable linker
-
Control ADC with a non-cleavable linker or control antibody
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Co-culture Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5, 1:10) in 100 µL of complete medium and incubate overnight.
-
ADC Treatment: Add serial dilutions of the doxorubicin ADC and control ADC to the co-culture wells.
-
Incubation: Incubate the plates for 72-120 hours.
-
Imaging: At the end of the incubation period, wash the cells with PBS and acquire images using a fluorescence microscope or a high-content imaging system to quantify the number of viable GFP-expressing Ag- cells.
-
Data Analysis: Compare the viability of Ag- cells in the presence of Ag+ cells and the ADC to the viability of Ag- cells treated with the ADC alone or in co-culture with the control ADC. A significant reduction in the viability of Ag- cells in the presence of Ag+ cells and the test ADC indicates a bystander effect.
Signaling Pathways and Experimental Workflows
Doxorubicin-Induced Apoptosis Signaling Pathway
Doxorubicin is known to induce apoptosis through multiple pathways, primarily involving DNA damage and the generation of reactive oxygen species (ROS). The targeted delivery of doxorubicin via an ADC is expected to trigger these same pathways within the cancer cell.
Caption: Doxorubicin-induced apoptosis pathway following ADC internalization.
Experimental Workflow for ADC Efficacy Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of different doxorubicin ADCs.
Caption: Workflow for comparing the efficacy of doxorubicin ADCs.
Conclusion
The Val-Cit-PABC linker provides a robust platform for the targeted delivery of doxorubicin to tumor cells. The available data suggests that ADCs utilizing this cleavable linker can exhibit potent in vitro cytotoxicity and significant in vivo antitumor efficacy, comparable to or exceeding that of other doxorubicin conjugates. The ability of the released doxorubicin to induce a bystander effect is a key advantage in treating heterogeneous tumors. Further head-to-head comparative studies with other doxorubicin ADCs, particularly those with non-cleavable linkers, are warranted to fully elucidate the optimal ADC design for various cancer types. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. Trastuzumab-Doxorubicin Conjugate Provides Enhanced Anti-Cancer Potency and Reduced Cardiotoxicity [scirp.org]
- 4. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative study of the antitumor efficacy of peptide-doxorubicin conjugates with different linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Showdown: A Comparative Guide to Cleavable ADC Linkers
For researchers, scientists, and drug development professionals navigating the complex landscape of antibody-drug conjugates (ADCs), the choice of a cleavable linker is a critical determinant of therapeutic success. This guide provides an objective in vivo comparison of different cleavable ADC linkers, supported by experimental data, to inform the selection of the optimal linker for a given antibody, payload, and cancer indication.
The ideal ADC linker remains stable in systemic circulation, preventing premature payload release and off-target toxicity, while efficiently cleaving within the target tumor cell to unleash the cytotoxic agent.[1][2] This delicate balance dictates the therapeutic index of an ADC. This guide delves into the in vivo performance of prominent cleavable linker classes, including protease-sensitive dipeptide linkers, β-glucuronide linkers, and innovative tandem-cleavage systems.
Comparative In Vivo Performance of Cleavable ADC Linkers
The following tables summarize key quantitative data from head-to-head in vivo studies, offering a comparative snapshot of linker performance in terms of efficacy and tolerability.
| Linker Type | ADC Target & Payload | Xenograft Model | Dosing | Efficacy Outcome | Reference |
| Tandem-Cleavage (P1' tandem) | CD79b-MMAE | Granta 519 | 10 mg/kg (HIPS conjugate) | 6 of 6 mice showed complete tumor responses. Superior to vedotin conjugate.[3] | [3] |
| Monocleavage (Control) | CD79b-MMAE | Granta 519 | 10 mg/kg (HIPS conjugate) | Less efficacious than the tandem-cleavage linker ADC.[3] | [3] |
| Vedotin (Val-Cit) | CD79b-MMAE | Granta 519 | 5 mg/kg (maleimide conjugate) | 3 of 6 mice showed complete responses.[3] | [3] |
| Exolinker (Exo-EVC-Exatecan) | Trastuzumab-Exatecan | NCI-N87 Gastric Cancer | Not Specified | Similar tumor inhibition to T-DXd (no statistical difference).[4] | [4] |
| T-DXd (GGFG-DXd) | Trastuzumab-DXd | NCI-N87 Gastric Cancer | Not Specified | Comparable tumor inhibition to the Exolinker ADC.[4] | [4] |
| β-Glucuronide | Not Specified | Not Specified | Not Specified | Demonstrated greater in vivo efficacy compared to Val-Cit-PAB.[] | [] |
| Val-Cit-PAB | Not Specified | Not Specified | Not Specified | Showed lower in vivo efficacy compared to the β-glucuronide linker.[] | [] |
Table 1: Comparative In Vivo Efficacy of Cleavable ADC Linkers. This table highlights the anti-tumor activity of ADCs with different cleavable linkers in various xenograft models.
| Linker Type | Animal Model | Key Toxicity Findings | Reference |
| Tandem-Cleavage | Rat | Dramatically improved tolerability in the hematopoietic compartment. No myelosuppression observed at equivalent payload doses.[3][6] | [3][6] |
| Monocleavage (Control) | Rat | Myelosuppression observed.[6] | [6] |
| β-Glucuronide | Not Specified | Lower tolerability compared to Val-Cit-PAB.[] | [] |
| Val-Cit-PAB | Not Specified | Better tolerated than the β-glucuronide linker.[] | [] |
Table 2: Comparative In Vivo Tolerability of Cleavable ADC Linkers. This table summarizes the key toxicity findings from in vivo studies, providing insights into the safety profiles of different linkers.
Mechanisms of Action and Experimental Workflows
The differential in vivo performance of these linkers is rooted in their distinct cleavage mechanisms and resulting stability profiles.
Protease-Sensitive Dipeptide Linkers (e.g., Val-Cit)
Valine-citrulline (Val-Cit) is a widely used dipeptide linker designed to be cleaved by cathepsin B, a lysosomal protease often upregulated in tumor cells.[7][8] However, concerns exist regarding its stability in circulation, with potential for premature cleavage by extracellular proteases like elastase, leading to off-target toxicities such as myelosuppression.[3][9]
References
- 1. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 6. | BioWorld [bioworld.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 9. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Bystander Effect of Val-Cit-PABC-DOX In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), enabling the killing of antigen-negative tumor cells adjacent to antigen-positive cells, thereby overcoming tumor heterogeneity. This guide provides a comparative analysis of the in vitro bystander effect of an antibody-drug conjugate utilizing a valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) linker with a doxorubicin (B1662922) (DOX) payload. We will compare its performance with alternative ADCs, supported by experimental data and detailed methodologies.
Mechanism of the Val-Cit-PABC Linker and Bystander Effect
The Val-Cit-PABC linker is a cathepsin B-cleavable linker system. Upon internalization of the ADC into an antigen-positive (Ag+) tumor cell, the linker is cleaved within the lysosome by the protease cathepsin B, which is often upregulated in tumor cells. This cleavage releases the cytotoxic payload. For a bystander effect to occur, the released payload must be able to traverse the cell membrane and diffuse into neighboring antigen-negative (Ag-) cells. The physicochemical properties of the payload, such as its hydrophobicity and charge, are critical determinants of its membrane permeability and, consequently, its bystander potential.
dot
Caption: Mechanism of this compound bystander effect.
Comparative Analysis of Payloads for Bystander Effect
The choice of payload is paramount for a potent bystander effect. Here, we compare doxorubicin with monomethyl auristatin E (MMAE), another commonly used payload with the Val-Cit linker.
| Feature | This compound | Val-Cit-PABC-MMAE | T-DM1 (Non-cleavable linker) |
| Payload | Doxorubicin | Monomethyl Auristatin E (MMAE) | Emtansine (DM1) |
| Linker Type | Cleavable (Val-Cit) | Cleavable (Val-Cit) | Non-cleavable |
| Cell Permeability of Payload | Moderately permeable | Highly permeable | Low permeability (charged metabolite) |
| Predicted Bystander Effect | Moderate | Strong | Minimal to none |
Note: The data presented is a synthesis from multiple sources. Direct head-to-head comparative studies under identical conditions are limited.
Quantitative Assessment of In Vitro Bystander Effect
Table 1: Representative Bystander Effect of T-vc-MMAE in a Co-culture of HER2-Positive and HER2-Negative Cells
| Co-culture Ratio (HER2+ : HER2-) | % Viability of HER2-Negative Cells (MCF-7) |
| 0:1 (Monoculture) | ~95% |
| 1:3 | ~60% |
| 1:1 | ~40% |
| 3:1 | ~25% |
Data is illustrative and based on trends reported in the literature for T-vc-MMAE.
Experimental Protocols
Detailed methodologies for assessing the in vitro bystander effect are provided below.
In Vitro Co-culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of the ADC.
Workflow:
Caption: Workflow for the conditioned medium transfer assay.
Detailed Protocol:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture plate and treat them with the this compound ADC at a cytotoxic concentration for a defined period (e.g., 48-72 hours).
-
As a control, incubate Ag+ cells with vehicle only.
-
-
Medium Transfer:
-
Collect the supernatant (conditioned medium) from the ADC-treated and control Ag+ cell cultures.
-
Filter the conditioned medium to remove any detached cells.
-
-
Treatment of Antigen-Negative Cells:
-
Seed Ag- cells in a new 96-well plate.
-
After allowing the Ag- cells to attach, replace their culture medium with the collected conditioned medium.
-
-
Incubation and Analysis:
-
Incubate the Ag- cells for 48-72 hours.
-
Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.
-
A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to control conditioned medium, confirms the bystander effect.
-
Conclusion
The Val-Cit-PABC linker is designed to facilitate the intracellular release of cytotoxic payloads. When combined with a membrane-permeable drug like doxorubicin, the resulting ADC has the potential to induce a bystander effect. The in vitro assays described in this guide, namely the co-culture and conditioned medium transfer assays, provide robust methods for quantifying and comparing the bystander killing efficacy of this compound against other ADC formats. Such comparative data is essential for the rational design and selection of ADC candidates with an optimal therapeutic window for treating heterogeneous tumors.
Val-Cit vs. Glu-Val-Cit Linker Stability: A Preclinical Comparison Guide for ADC Development
For researchers, scientists, and drug development professionals navigating the complexities of antibody-drug conjugate (ADC) design, the choice of linker is paramount to achieving optimal therapeutic outcomes. This guide provides an objective comparison of the preclinical stability and performance of two commonly employed cathepsin B-cleavable linkers: Valine-Citrulline (Val-Cit) and Glutamic Acid-Valine-Citrulline (Glu-Val-Cit).
The stability of the linker connecting the cytotoxic payload to the monoclonal antibody is a critical determinant of an ADC's efficacy and safety profile. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. This guide delves into the preclinical data comparing the stability of the dipeptide Val-Cit linker with the tripeptide Glu-Val-Cit linker, highlighting key differences in their performance, particularly in rodent models commonly used for preclinical evaluation.
Executive Summary
The addition of a glutamic acid residue to the N-terminus of the Val-Cit linker to form the Glu-Val-Cit tripeptide sequence significantly enhances its stability in mouse plasma.[1][2][3][4] This increased stability is primarily attributed to the resistance of the Glu-Val-Cit linker to premature cleavage by the mouse carboxylesterase Ces1c, an enzyme that readily hydrolyzes the Val-Cit dipeptide.[2][5] While both linkers are designed for efficient cleavage by cathepsin B within the lysosomal compartment of target tumor cells, the improved plasma stability of the Glu-Val-Cit linker in preclinical mouse models often translates to better in vivo efficacy and a more favorable safety profile.[1][3]
Comparative Stability Data
The following tables summarize the quantitative data from preclinical studies, illustrating the stability advantages of the Glu-Val-Cit linker over the Val-Cit linker, particularly in mouse models.
| Parameter | Val-Cit Linker | Glu-Val-Cit Linker | Species | Reference |
| Plasma Stability | Unstable, susceptible to premature cleavage.[1][2][4] | Stable, with almost no premature cleavage.[1][3] | Mouse | [1][2][3][4] |
| Plasma Half-life of ADC | ~2 days | ~12 days | Mouse | [2] |
| Cleavage by Carboxylesterase Ces1c | Susceptible | Resistant | Mouse | [2][5] |
| Cleavage by Cathepsin B | Efficiently cleaved | Efficiently cleaved, with some studies suggesting increased hydrolysis.[6] | In vitro | [1][6] |
| Human Plasma Stability | Stable | Stable | Human | [1] |
Mechanism of Action and Cleavage
Both Val-Cit and Glu-Val-Cit linkers are designed to be stable in the systemic circulation and to be cleaved specifically by the lysosomal protease, cathepsin B, which is often upregulated in tumor cells.[] Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome. The acidic environment and the presence of cathepsin B lead to the enzymatic cleavage of the peptide linker, releasing the cytotoxic payload to exert its therapeutic effect.
The key difference in their preclinical performance lies in their susceptibility to off-target enzymatic cleavage in mouse plasma. The Val-Cit linker is a known substrate for the mouse carboxylesterase Ces1c, leading to premature drug release.[2] The addition of the hydrophilic glutamic acid residue in the Glu-Val-Cit linker sterically hinders the interaction with Ces1c, thereby preventing this premature cleavage and enhancing the ADC's stability in mouse models.[1][5]
Linker Cleavage Pathway
Figure 1. Comparative cleavage pathways of Val-Cit and Glu-Val-Cit linkers.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of linker stability. Below are generalized protocols for key experiments used to compare Val-Cit and Glu-Val-Cit linker stability.
In Vitro Plasma Stability Assay
Objective: To determine the rate of premature payload release from an ADC in plasma from different species.
Methodology:
-
The ADC is incubated in plasma (e.g., mouse, rat, human) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
The reaction is quenched, and the amount of intact ADC and released payload is quantified, typically by methods such as ELISA, HPLC, or LC-MS.
-
The percentage of intact ADC remaining over time is plotted to determine the linker's stability.
In Vivo Pharmacokinetic Study
Objective: To evaluate the in vivo stability and clearance of the ADC.
Methodology:
-
The ADC is administered to preclinical models (e.g., mice).
-
Blood samples are collected at predetermined time points.
-
The concentration of the total antibody and the intact ADC in the plasma is measured using techniques like ELISA.
-
Pharmacokinetic parameters, including the half-life of the ADC, are calculated to assess its in vivo stability.
Lysosomal Stability Assay
Objective: To confirm the susceptibility of the linker to cleavage by lysosomal proteases.
Methodology:
-
The ADC is incubated with isolated lysosomal fractions or purified cathepsin B at 37°C in an acidic buffer (pH ~5.0) to mimic the lysosomal environment.
-
Samples are taken at different time intervals.
-
The cleavage of the linker and the release of the payload are monitored by HPLC or LC-MS.
Experimental Workflow for Preclinical Linker Stability Assessment
Figure 2. Workflow for preclinical comparison of linker stability.
Conclusion
The choice between a Val-Cit and a Glu-Val-Cit linker for ADC development has significant implications for preclinical evaluation. While both linkers demonstrate effective payload release in the target tumor cell environment, the Glu-Val-Cit linker offers a crucial advantage in terms of stability in mouse plasma. This enhanced stability mitigates the issue of premature payload release observed with Val-Cit linkers in rodent models, leading to more reliable and translatable preclinical data.[1] For researchers conducting preclinical studies in mice, the use of a Glu-Val-Cit linker can help avoid the potential misinterpretation of efficacy and toxicity data that may arise from the inherent instability of the Val-Cit linker in this species.[2] This can ultimately lead to more informed decisions in the selection of ADC candidates for further clinical development.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
A Head-to-Head Comparison of Val-Cit-PABC-DOX and Val-Cit-PABC-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Antibody-Drug Conjugates (ADCs) utilizing the Val-Cit-PABC linker with two distinct cytotoxic payloads: Doxorubicin (B1662922) (DOX) and Monomethyl Auristatin E (MMAE). The aim is to equip researchers with the necessary information to make informed decisions in the selection and design of ADCs for cancer therapy. This comparison is based on available preclinical data, focusing on the mechanism of action, in vitro cytotoxicity, in vivo efficacy, bystander effect, and plasma stability.
Mechanism of Action: DNA Damage vs. Microtubule Inhibition
The fundamental difference between DOX and MMAE lies in their distinct mechanisms of inducing cell death.
Doxorubicin (DOX): A well-established anthracycline chemotherapeutic, DOX primarily acts as a DNA topoisomerase II inhibitor .[1] Its mechanism involves intercalating into the DNA, thereby preventing the resealing of double-strand breaks induced by topoisomerase II during DNA replication and transcription. This leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.[2]
Monomethyl Auristatin E (MMAE): A potent synthetic antineoplastic agent, MMAE is a tubulin polymerization inhibitor .[] It disrupts the microtubule dynamics within the cell, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] MMAE is significantly more potent than traditional chemotherapeutics like doxorubicin.[5]
Figure 1: Mechanism of action for this compound and Val-Cit-PABC-MMAE ADCs.
In Vitro Cytotoxicity
The in vitro potency of an ADC is a critical determinant of its potential therapeutic efficacy. Available data indicates a significant difference in the cytotoxic potential between DOX and MMAE when delivered via an ADC construct.
| Payload | Cell Line | ADC Construct | IC50 | Citation |
| DOX | MDA-MB-231 (Triple-Negative Breast Cancer) | Peptide-DOX Conjugate | 1.3 µM | [6] |
| MDA-MB-468 (Triple-Negative Breast Cancer) | Peptide-DOX Conjugate | 4.7 µM | [6] | |
| RKO (Colorectal Carcinoma, EGFR-overexpressing) | Cetuximab-vc-DOX-BSA-NPs | Stronger cytotoxicity vs. control | [7] | |
| MMAE | HT-1080 (Fibrosarcoma) | Free MMAE | 0.09358 nM | [6] |
| MCF-7 (Breast Cancer) | Free MMAE | 0.4250 nM | [6] | |
| HEK-293 (Human Embryonic Kidney) | Free MMAE | 0.8354 nM | [6] | |
| High TF-expressing Pancreatic Cancer Cell Lines | Anti-human TF-vc-MMAE | 1.15 nM | [8] | |
| Low TF-expressing Pancreatic Cancer Cell Lines | Anti-human TF-vc-MMAE | >100 nM | [8] | |
| SKBR-3 (HER2+ Breast Cancer) | Trastuzumab-vc-MMAE | Sub-nanomolar | [9] |
Note: Direct head-to-head studies using the same antibody and cancer cell lines for both this compound and Val-Cit-PABC-MMAE ADCs are limited in the public domain. The data for DOX is from peptide-drug conjugates or nanoparticle formulations, which may not be directly comparable to a standard ADC. The data consistently shows that MMAE-based ADCs exhibit significantly higher potency (in the nanomolar to sub-nanomolar range) compared to the micromolar cytotoxicity observed with DOX conjugates.
In Vivo Efficacy
Preclinical in vivo studies in xenograft models are crucial for evaluating the anti-tumor activity of ADCs.
| Payload | Xenograft Model | ADC Construct | Key Findings | Citation |
| DOX | Colorectal Tumor Xenograft | Cetuximab-vc-DOX-BSA-NPs | Higher tumor inhibition and lower systemic toxicity compared to control. | [7] |
| MMAE | NCI-N87 (HER2+ Gastric Cancer) Xenograft | Trastuzumab-vc-MMAE | Eradicated xenograft tumors at the end of treatment. | [10] |
| Pancreatic Tumor Xenograft | Anti-human TF-vc-MMAE | Significant suppression of tumor growth. | [8] | |
| NSCLC Xenograft | Erbitux-vc-PAB-MMAE | Effectively inhibited tumor growth. | [11] |
Summary of In Vivo Performance: While quantitative, directly comparable in vivo data is scarce, the available evidence suggests that MMAE-based ADCs consistently demonstrate potent and often complete tumor regression in various xenograft models.[11] The study on a DOX-nanoparticle conjugate also showed significant tumor inhibition, indicating the potential of targeted DOX delivery.[7] However, the superior in vitro potency of MMAE is expected to translate to higher in vivo efficacy at lower doses compared to a DOX-based ADC.
Bystander Effect
The bystander effect, the ability of a released payload to kill neighboring antigen-negative tumor cells, is a critical feature of ADCs, especially in treating heterogeneous tumors.[2]
Val-Cit-PABC-MMAE: The released MMAE is cell-permeable, allowing it to diffuse out of the target cell and induce apoptosis in adjacent cells.[5] This bystander killing is a well-documented advantage of MMAE-based ADCs with cleavable linkers.[2]
This compound: The ability of doxorubicin to induce a bystander effect when released from an ADC is less characterized in the literature. While doxorubicin can cross cell membranes, its efficiency in mediating a bystander effect in the context of an ADC has not been as extensively studied as that of MMAE.
Figure 2: Bystander effect of a Val-Cit-PABC-MMAE ADC.
Plasma Stability
The stability of the linker is crucial for minimizing off-target toxicity and ensuring that the payload is delivered to the tumor. The Val-Cit linker is known to be stable in human plasma but susceptible to cleavage by mouse carboxylesterase, leading to premature payload release in preclinical mouse models.[4][12] This instability can complicate the interpretation of efficacy and toxicity studies in mice.
Val-Cit-PABC-MMAE: Numerous studies have documented the instability of Val-Cit-MMAE ADCs in mouse plasma, leading to off-target toxicities.[12]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the in vitro cytotoxicity of ADCs.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., HER2-positive SK-BR-3, triple-negative MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
ADC constructs (this compound and Val-Cit-PABC-MMAE)
-
Control antibody
-
Free payloads (DOX and MMAE)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs, control antibody, and free payloads. Replace the culture medium with medium containing the test articles and incubate for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values by fitting the data to a dose-response curve.
In Vivo Efficacy Study (Xenograft Model)
This protocol provides a general framework for evaluating the anti-tumor efficacy of ADCs in a mouse xenograft model.
Objective: To assess the tumor growth inhibition (TGI) and overall survival benefit of the ADC in vivo.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cell line for tumor implantation
-
ADC constructs
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, control antibody, this compound ADC, Val-Cit-PABC-MMAE ADC). Administer the treatments intravenously at specified doses and schedules.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Monitoring: Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or it can be continued to assess survival.
-
Data Analysis: Calculate tumor growth inhibition and analyze survival data using Kaplan-Meier curves.
Figure 3: General experimental workflows for ADC evaluation.
Conclusion and Future Directions
This comparative guide highlights the key differences between this compound and Val-Cit-PABC-MMAE ADCs. The choice of payload has a profound impact on the ADC's potency, mechanism of action, and potential for bystander killing.
-
Val-Cit-PABC-MMAE ADCs are characterized by their exceptional potency, acting as microtubule inhibitors and demonstrating a significant bystander effect. They are a well-established and clinically validated platform.
-
This compound ADCs leverage the well-understood mechanism of a DNA-damaging agent. While likely less potent than their MMAE counterparts, they may offer a different toxicity profile and could be effective against tumors resistant to microtubule inhibitors.
The lack of direct head-to-head preclinical studies necessitates further research to fully elucidate the comparative efficacy and safety of these two ADC formats. Future studies should focus on comparing these ADCs with the same antibody against a panel of relevant cancer models to provide a definitive assessment of their therapeutic potential. Researchers should also consider the known instability of the Val-Cit linker in murine models and may explore alternative linker technologies to improve the translatability of their preclinical findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR Targeted Cetuximab-Valine-Citrulline (vc)-Doxorubicin Immunoconjugates- Loaded Bovine Serum Albumin (BSA) Nanoparticles for Colorectal Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cathepsin B as the Primary Cleavage Enzyme: A Comparative Guide
For researchers, scientists, and drug development professionals, definitively identifying Cathepsin B as the primary enzyme responsible for a specific proteolytic event is a critical step. This guide provides a comparative framework for validating Cathepsin B's activity, contrasting it with other relevant proteases and offering detailed experimental protocols and data to support your findings.
Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation.[1][2] However, its activity is not confined to the lysosome; it is also found in the cytosol, nucleus, and extracellular spaces under various physiological and pathological conditions.[3][4] Its involvement in numerous diseases, including cancer and neurodegenerative disorders, makes it a significant target for therapeutic intervention.[1][2][5][6] This guide outlines the methodologies to confirm Cathepsin B as the primary cleavage enzyme for a substrate of interest.
Comparing Cathepsin B to Other Cysteine Cathepsins
A key challenge in validating Cathepsin B activity is distinguishing it from other closely related cysteine cathepsins, such as L, K, S, and V. These enzymes can exhibit overlapping substrate specificities.[7][8] The following table summarizes the key distinguishing features and substrate preferences that can be exploited for specific validation.
| Feature | Cathepsin B | Cathepsin L | Cathepsin K | Cathepsin S | Cathepsin V |
| Optimal pH | Acidic (4.6) and Neutral (7.2)[7][8] | Acidic (4.6)[7][8] | Acidic and Neutral[7][8] | Acidic and Neutral[7][8] | Acidic (4.6)[7][8] |
| Primary Activity | Endopeptidase and Carboxydipeptidase[9][10][11] | Endopeptidase | Endopeptidase | Endopeptidase | Endopeptidase |
| Substrate Specificity (P2-P1) | Prefers Arg or Lys at P2 and Arg at P1[7][8] | Prefers hydrophobic residues at P2 | Prefers hydrophobic residues at P2 | Prefers hydrophobic residues at P2 | Prefers Lys over Arg at P1 (pH 4.6)[7][8] |
| Specific Substrate | Z-Nle-Lys-Arg-AMC[7][8] | - | - | - | - |
| Commonly Used Substrate (less specific) | Z-Phe-Arg-AMC, Z-Arg-Arg-AMC[7][8] | Z-Phe-Arg-AMC | Z-Phe-Arg-AMC | - | Z-Phe-Arg-AMC |
Experimental Protocols for Validation
To robustly validate Cathepsin B as the primary cleavage enzyme, a multi-pronged approach involving in vitro assays, cell-based assays, and inhibitor studies is recommended.
In Vitro Cleavage Assays
These assays utilize purified enzymes and synthetic fluorogenic substrates to determine the specific activity of Cathepsin B.
Protocol: Fluorometric Cathepsin B Activity Assay
-
Reagents and Materials:
-
Purified recombinant human Cathepsin B
-
Fluorogenic Substrate (e.g., Z-Nle-Lys-Arg-AMC, Z-Arg-Arg-AMC-AFC, or Ac-RR-AFC)[12]
-
Assay Buffer (e.g., 25 mM MES, pH 5.0 or as required for specific pH studies)[13]
-
Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[13]
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Activate the purified Cathepsin B by diluting it in Activation Buffer and incubating at room temperature.[13]
-
Prepare serial dilutions of the test compound or control inhibitor in Assay Buffer.
-
In the microplate, add the activated Cathepsin B to each well, followed by the test compound or inhibitor.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC substrates).
-
Calculate the rate of substrate cleavage to determine Cathepsin B activity.
-
Cell-Based Assays
These assays measure Cathepsin B activity within a cellular context, providing a more physiologically relevant assessment.
Protocol: Cathepsin B Activity in Cell Lysates
-
Reagents and Materials:
-
Procedure:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells using the chilled Cell Lysis Buffer and incubate on ice.[15]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[15]
-
Determine the protein concentration of the cell lysate.
-
Perform the fluorometric activity assay as described above, using the cell lysate as the source of the enzyme.
-
Normalize the Cathepsin B activity to the total protein concentration.
-
Inhibitor Studies
The use of specific inhibitors is crucial for attributing the observed cleavage to Cathepsin B.
| Inhibitor | Target(s) | Type | Notes |
| CA-074 | Cathepsin B | Irreversible | Highly specific for Cathepsin B. A methyl ester form (CA-074-Me) is cell-permeable. |
| E-64 | Cysteine Proteases | Irreversible | Broad-spectrum cysteine protease inhibitor, useful as a general control.[16][17] |
| Leupeptin | Serine and Cysteine Proteases | Reversible | Broad-spectrum inhibitor. |
| Z-Arg-Lys-AOMK | Cathepsin B (at neutral pH) | Irreversible | A novel inhibitor that specifically targets Cathepsin B activity in the cytosol.[18] |
Visualizing the Validation Workflow and a Key Signaling Pathway
To aid in the conceptualization of the validation process and understand the biological context of Cathepsin B activity, the following diagrams are provided.
Caption: Experimental workflow for validating Cathepsin B activity.
Caption: Cathepsin B's role in NLRP3 inflammasome activation.[5]
By employing a combination of these comparative and experimental approaches, researchers can confidently validate whether Cathepsin B is the primary enzyme responsible for a specific cleavage event, paving the way for further investigation into its biological role and as a potential therapeutic target.
References
- 1. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin B - Wikipedia [en.wikipedia.org]
- 3. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. [escholarship.org]
- 5. Cathepsin B in cardiovascular disease: Underlying mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel Cathepsin B Inhibitors with Implications in Alzheimer’s Disease: Computational Refining and Biochemical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cathepsin B carboxydipeptidase specificity analysis using internally quenched fluorescent peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A two-trick pony: lysosomal protease cathepsin B possesses surprising ligase activity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00224K [pubs.rsc.org]
- 11. A two-trick pony: lysosomal protease cathepsin B possesses surprising ligase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. novusbio.com [novusbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Cathepsin B activity assay [bio-protocol.org]
- 15. abcam.co.jp [abcam.co.jp]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. researchgate.net [researchgate.net]
comparative pharmacokinetics of different ADC linker technologies
A Comparative Guide to the Pharmacokinetics of ADC Linker Technologies
For researchers, scientists, and drug development professionals, the choice of linker technology is a critical determinant of the pharmacokinetic profile, and ultimately the therapeutic success, of an antibody-drug conjugate (ADC). The linker, which connects the monoclonal antibody to the cytotoxic payload, governs the stability of the ADC in circulation, the mechanism of drug release, and the overall exposure of both the intact conjugate and the released payload to target and non-target tissues. This guide provides an objective comparison of the pharmacokinetic properties of different ADC linker technologies, supported by experimental data and detailed methodologies.
The Critical Role of the Linker in ADC Pharmacokinetics
The ideal ADC linker must be highly stable in the systemic circulation to prevent premature release of the potent cytotoxic payload, which could lead to off-target toxicity.[1][2] Upon reaching the target tumor cell, the linker should facilitate the efficient release of the active drug.[3][4] The two primary categories of linkers, cleavable and non-cleavable, achieve this through distinct mechanisms, which profoundly impact the ADC's pharmacokinetic behavior.[5][6]
The stability of an ADC in plasma is influenced by several factors, including the linker chemistry, the site of conjugation on the antibody, and the drug-to-antibody ratio (DAR).[7] An unstable linker can lead to a rapid decline in the concentration of the intact ADC and an increase in the level of free payload in circulation, potentially causing systemic toxicity.[8][9] Conversely, a highly stable linker ensures that the payload is primarily delivered to the target site.[10]
Comparative Analysis of Linker Technologies
The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, with each offering distinct advantages and disadvantages that affect the pharmacokinetic profile.
Cleavable Linkers
Cleavable linkers are designed to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[6] This targeted release mechanism aims to minimize off-target toxicity.[3] There are three main types of cleavable linkers:
-
Protease-sensitive linkers: These linkers, such as those containing a valine-citrulline (val-cit) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[4][11]
-
Acid-labile linkers: These linkers, which often contain a hydrazone bond, are designed to be stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[3][4]
-
Disulfide linkers: These linkers are cleaved in the reducing environment of the cell, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[3][4]
The pharmacokinetic profile of ADCs with cleavable linkers is characterized by the clearance of the intact ADC and the appearance of the free payload in circulation. The rate of payload release is a critical parameter that influences both efficacy and toxicity.
Non-Cleavable Linkers
Non-cleavable linkers, such as thioether linkers (e.g., SMCC), do not have a specific cleavage site and release the payload only after the complete lysosomal degradation of the antibody.[1][11] This results in the release of the payload with an attached amino acid residue from the antibody.
ADCs with non-cleavable linkers generally exhibit greater stability in circulation, leading to a longer half-life and lower levels of free payload in the plasma.[1][3] This enhanced stability can contribute to a wider therapeutic window.[1] However, their efficacy is strictly dependent on the internalization and lysosomal degradation of the entire ADC.[11]
Data Presentation: Comparative Pharmacokinetics
The following table summarizes key pharmacokinetic parameters for ADCs with different linker technologies. The data is compiled from various preclinical and clinical studies and is intended to provide a comparative overview. It is important to note that direct comparison across different studies can be challenging due to variations in the antibody, payload, target antigen, and experimental models.
| Linker Type | Linker Example | ADC Example | Species | Total Antibody Half-life (h) | Conjugated ADC Half-life (h) | Payload Half-life (h) | Reference |
| Cleavable | |||||||
| Protease-sensitive | Val-Cit-PABC | Brentuximab vedotin | Human | ~72-96 | ~72-96 | ~24 | [12] |
| Acid-labile | Hydrazone | Inotuzumab ozogamicin | Human | ~134 | ~120 | Not reported | [12] |
| Disulfide | SPP | Anti-CD22-SPP-DM1 | Rat | Similar to non-cleavable | Faster than non-cleavable | Not reported | [8] |
| Non-Cleavable | |||||||
| Thioether | SMCC | Ado-trastuzumab emtansine (T-DM1) | Human | ~96-120 | ~96-120 | Not applicable (released as metabolite) | [12] |
| Thioether | MCC | Anti-CD22-MCC-DM1 | Rat | Similar to cleavable | Slower than cleavable | Not applicable | [8] |
Experimental Protocols
Accurate assessment of ADC pharmacokinetics requires robust and well-defined experimental protocols. The following are key methodologies employed in the characterization of ADC PK profiles.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload release in plasma from different species.
Methodology:
-
The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C for a defined period (e.g., up to 7 days).[7]
-
Aliquots are taken at various time points.[7]
-
The concentrations of total antibody, conjugated antibody (ADC), and free payload are quantified.[7][13]
-
Total antibody quantification: Typically performed using an enzyme-linked immunosorbent assay (ELISA) where the antibody is captured by the target antigen or an anti-human antibody.[13]
-
Conjugated antibody quantification: Can be measured by ELISA using an anti-drug antibody for capture and an anti-human antibody for detection.[13] Alternatively, hydrophobic interaction chromatography (HIC) or mass spectrometry can be used to separate and quantify species with different drug-to-antibody ratios.
-
Free payload quantification: Measured using liquid chromatography-mass spectrometry (LC-MS) after protein precipitation and extraction from the plasma samples.[7][13]
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of the ADC and its catabolites in a relevant animal model.
Methodology:
-
A cohort of rodents (e.g., mice or rats) is administered the ADC via intravenous injection.[14][15]
-
Blood samples are collected at predetermined time points (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, etc.) via tail vein or retro-orbital bleeding.[16]
-
Plasma is isolated from the blood samples by centrifugation.
-
The concentrations of total antibody, conjugated ADC, and free payload in the plasma samples are determined using validated analytical methods as described in the in vitro assay (ELISA and LC-MS/MS).[13][17]
-
Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC) are calculated using non-compartmental analysis.[12]
Mandatory Visualizations
Caption: Mechanisms of payload release for cleavable and non-cleavable ADC linkers.
Caption: Workflow of a typical preclinical in vivo pharmacokinetic study for an ADC.
Caption: Relationship between ADC linker stability and key pharmacokinetic outcomes.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. biotechinformers.com [biotechinformers.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 11. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 12. tandfonline.com [tandfonline.com]
- 13. ADC Pharmacokinetics Characterization Services - Creative Biolabs [creative-biolabs.com]
- 14. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Window of Val-Cit-PABC-DOX
The therapeutic window of a drug defines the dosage range between the minimum effective dose and the maximum tolerated dose (MTD), where it can effectively treat a disease without causing unacceptable toxicity. For cytotoxic agents like doxorubicin (B1662922) (DOX), a narrow therapeutic window often limits their clinical utility due to severe side effects. The development of antibody-drug conjugates (ADCs) utilizing linkers such as the valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) system aims to widen this window by enabling targeted delivery of the payload to cancer cells, thereby enhancing efficacy and reducing systemic toxicity.[][2]
This guide provides a comparative evaluation of the therapeutic window of Val-Cit-PABC-DOX, contrasting its performance with free doxorubicin and other relevant alternatives based on available preclinical data.
Mechanism of Action: The Val-Cit-PABC Linker
The Val-Cit-PABC linker is a sophisticated system designed for controlled drug release. The dipeptide Val-Cit is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[] Following internalization of the ADC into the target cancer cell and trafficking to the lysosome, cathepsin B cleaves the linker. This initiates a self-immolative cascade of the PABC spacer, leading to the release of the active doxorubicin payload inside the cell.[3] This targeted release mechanism is intended to increase the concentration of the cytotoxic agent at the tumor site while minimizing exposure to healthy tissues.[]
References
A Comparative Guide to the Cross-Species Stability of Val-Cit-PABC-DOX Linker
For researchers, scientists, and drug development professionals, understanding the stability of the linker in an antibody-drug conjugate (ADC) is paramount for the successful translation of preclinical findings to clinical applications. The Val-Cit-PABC (valine-citrulline-p-aminobenzyl carbamate) linker is a cornerstone of ADC technology, designed for conditional cleavage within the tumor microenvironment. This guide provides an objective comparison of the stability of the Val-Cit-PABC linker, specifically when conjugated to the cytotoxic payload doxorubicin (B1662922) (DOX), across different species, supported by experimental data and detailed protocols.
Executive Summary
The Val-Cit-PABC linker exhibits significant variability in plasma stability across different species. While it demonstrates high stability in human and non-human primate (cynomolgus monkey) plasma, it is notably unstable in rodent plasma (mouse and rat). This discrepancy is primarily attributed to the enzymatic activity of carboxylesterase 1c (Ces1c) present in rodent plasma, which prematurely cleaves the linker, leading to off-target toxicity and a potential misinterpretation of the ADC's therapeutic index in preclinical rodent models. This guide will delve into the quantitative stability data, outline the experimental methodologies to assess linker stability, and provide a comparative analysis with more stable linker alternatives.
Cross-Species Plasma Stability Comparison
The stability of an ADC in plasma is a critical determinant of its efficacy and safety profile. Premature release of the cytotoxic payload can lead to systemic toxicity and a reduced therapeutic window. The Val-Cit-PABC linker's stability is highly species-dependent.
Key Findings:
-
Human and Cynomolgus Monkey Plasma: The Val-Cit-PABC linker is generally stable in human and cynomolgus monkey plasma, making these species suitable for preclinical safety and pharmacokinetic studies that are more predictive of clinical outcomes.[1][2]
-
Mouse and Rat Plasma: In stark contrast, the Val-Cit-PABC linker is rapidly cleaved in mouse and rat plasma. This instability is due to the hydrolytic activity of the serine hydrolase carboxylesterase 1c (Ces1c).[2][3] This phenomenon can lead to a rapid decrease in the drug-to-antibody ratio (DAR) and an underestimation of the ADC's potential efficacy in murine models.[3]
| Species | Linker | Payload | Stability Assessment | Key Findings |
| Human | Val-Cit-PABC | MMAE | >95% intact ADC after 28 days | Highly stable with minimal payload deconjugation.[1][2] |
| Cynomolgus Monkey | Val-Cit-PABC | MMAE | Stable | Generally stable, similar to human plasma.[2] |
| Mouse | Val-Cit-PABC | MMAE | <5% intact ADC after 14 days | Significant and rapid payload deconjugation.[1][2] |
| Rat | Val-Cit-PABC | MMAE | ~2.5% payload release after 6 days | More stable than in mouse plasma but still shows payload release.[4] |
Note: The data presented is for Val-Cit-PABC-MMAE as a surrogate for Val-Cit-PABC-DOX due to the extensive characterization of MMAE-based ADCs in the literature. The fundamental instability of the Val-Cit linker in rodent plasma is expected to be independent of the payload.
Alternative Linker Technologies for Improved Rodent Stability
The instability of the Val-Cit linker in rodent models has spurred the development of alternative linker technologies with improved stability profiles for preclinical evaluation. One such example is the glutamic acid-valine-citrulline (EVCit) linker. The addition of a glutamic acid residue at the N-terminus of the valine protects the linker from cleavage by mouse Ces1c without compromising its susceptibility to cleavage by cathepsin B within the lysosome.[2]
| Species | Linker | Payload | Stability Assessment | Key Findings |
| Mouse | EVCit-PABC | MMAF | Almost no linker cleavage after 14 days | Demonstrates exceptional stability in mouse plasma.[2] |
Experimental Protocols
Accurate assessment of ADC stability requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload release in plasma from different species.
Materials:
-
Test ADC (this compound)
-
Control ADC (with a stable linker, if available)
-
Frozen plasma from human, cynomolgus monkey, mouse, and rat
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein A or G magnetic beads for immunoprecipitation
-
LC-MS grade solvents (acetonitrile, water, formic acid)
-
LC-MS system for analysis
Procedure:
-
Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
Dilute the test ADC to a final concentration of 100 µg/mL in the pre-warmed plasma from each species and in PBS (as a control).
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 96, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to stop any further reaction.
-
For analysis, thaw the samples and isolate the ADC from the plasma using Protein A/G magnetic beads.
-
Wash the beads to remove unbound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point.
-
To quantify the released payload, precipitate the plasma proteins from the supernatant (after bead separation) with a cold organic solvent like acetonitrile.
-
Centrifuge to pellet the proteins and analyze the supernatant containing the free drug by LC-MS.
Determination of Drug-to-Antibody Ratio (DAR) by LC-MS
Objective: To quantify the average number of drug molecules conjugated to an antibody over time in a plasma stability assay.
Procedure:
-
Sample Preparation: The ADC sample is purified from the plasma as described above. For analysis of the light and heavy chains, the ADC can be reduced using a reducing agent like dithiothreitol (B142953) (DTT).
-
LC-MS Analysis:
-
Inject the prepared sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
For intact ADC analysis, use a column and mobile phase suitable for large protein separation (e.g., size-exclusion or reversed-phase chromatography).
-
For reduced ADC analysis, use a reversed-phase column to separate the light and heavy chains.
-
-
Data Analysis:
-
Deconvolute the mass spectra to obtain the mass of the different ADC species (e.g., antibody with 0, 1, 2, etc., drugs attached).
-
Calculate the weighted average DAR using the relative abundance of each species, which is determined from the peak areas in the chromatogram or the intensity in the mass spectrum.
The formula for calculating the average DAR is: DAR = Σ (Percentage of each ADC species × Number of drugs on that species) / 100
-
Visualizing the Mechanism of Action and Experimental Workflow
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of a this compound ADC.
Caption: Experimental workflow for in vitro plasma stability assay.
Conclusion
The cross-species stability of the this compound linker is a critical consideration in the preclinical development of ADCs. Its inherent instability in rodent plasma necessitates careful interpretation of data from these models and highlights the importance of using species with plasma environments more representative of humans, such as non-human primates, for late-stage preclinical assessment. For early-stage evaluation in rodents, the use of alternative, more stable linkers like EVCit is recommended. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation of ADC linker stability, enabling more informed decision-making in the advancement of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of In Vitro and In Vivo Models for Antibody-Drug Conjugate (ADC) Validation
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the appropriate models for assessing ADC efficacy and mechanism of action. This guide provides an objective comparison of in vitro and in vivo methodologies, supported by experimental data and detailed protocols.
The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapies requires a multi-faceted validation process to ensure both efficacy and safety.[1] Researchers rely on a combination of in vitro (in a controlled laboratory setting) and in vivo (in a living organism) models to characterize the behavior of these complex biotherapeutics.[2][3] Each model system offers unique advantages and limitations, and understanding these differences is crucial for making informed decisions throughout the drug development pipeline. This guide provides a detailed comparison of in vitro and in vivo models for ADC validation, complete with experimental protocols, quantitative data, and visual workflows to aid in experimental design and data interpretation.
Key Differences Between In Vitro and In Vivo Models
In vitro assays are indispensable for the initial screening and characterization of ADCs, offering a rapid and cost-effective way to assess key parameters such as cytotoxicity, binding affinity, and internalization.[2] These assays are performed using cancer cell lines in a controlled environment, which allows for high-throughput screening of multiple ADC candidates. However, the simplicity of in vitro systems does not fully recapitulate the complex tumor microenvironment and systemic effects that occur in a living organism.[4]
In vivo models, typically utilizing mice, are essential for evaluating the overall therapeutic efficacy, pharmacokinetics, and potential toxicity of an ADC in a more physiologically relevant setting.[2] These models, which include cell line-derived xenografts (CDXs) and patient-derived xenografts (PDXs), provide critical data on how an ADC behaves systemically and its effect on tumor growth over time.[5] While more complex and time-consuming, in vivo studies are a critical step before advancing an ADC to clinical trials.[2]
Quantitative Comparison of In Vitro and In Vivo Efficacy
A critical aspect of ADC development is establishing a correlation between in vitro potency and in vivo anti-tumor activity. While a direct one-to-one correlation is not always observed, in vitro data can be predictive of in vivo outcomes. The following tables provide a summary of publicly available data for two clinically approved ADCs, Trastuzumab emtansine (T-DM1) and Sacituzumab govitecan, illustrating the relationship between in vitro cytotoxicity (IC50) and in vivo tumor growth inhibition.
| Trastuzumab emtansine (T-DM1) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Cell Line/Xenograft Model | HER2 Expression | Reference |
| 0.031 µg/mL | 108% | KMCH-1 | High | [6] | |
| 1.3 µg/mL | 75% | Mz-ChA-1 | High | [6] | |
| 4.3 µg/mL | No significant efficacy | KKU-100 | Low | [6] |
| Sacituzumab govitecan | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Cell Line/Xenograft Model | Trop-2 Expression | Reference |
| Significantly more sensitive to SG vs control | Significant growth inhibition and increased survival | USC xenografts | High | [7][8] | |
| Not specified | Not applicable | Trop-2 negative cells | Low/Negative | [7][8] |
Experimental Workflows and Signaling Pathways
Visualizing experimental workflows and the underlying biological mechanisms is essential for understanding and replicating complex scientific processes. The following diagrams, created using Graphviz (DOT language), illustrate a general workflow for ADC validation and the signaling pathways affected by common ADC payloads.
ADCs exert their cytotoxic effects through the targeted delivery of potent payloads. The mechanisms of action for two common classes of payloads, microtubule inhibitors and topoisomerase inhibitors, are depicted below.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed, step-by-step protocols for key in vitro and in vivo assays used in ADC validation.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of ADCs on cancer cell lines.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
ADC of interest
-
Control antibody (without payload)
-
Free payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[2][8]
-
ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in culture medium. Remove the existing medium from the wells and add 100 µL of the various treatment solutions. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours) at 37°C and 5% CO2.[8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2][8]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression analysis.
In Vitro Internalization Assay (Flow Cytometry)
This protocol describes a method to quantify the internalization of an ADC by target cells.
Materials:
-
Target cancer cell line
-
ADC labeled with a pH-sensitive fluorescent dye (e.g., pHrodo)
-
Unlabeled ADC (as a control)
-
Flow cytometer
-
FACS tubes or 96-well U-bottom plates
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in cold FACS buffer (e.g., PBS with 2% FBS) at a concentration of 1x10^6 cells/mL.
-
Antibody Incubation: Add the fluorescently labeled ADC to the cells at a predetermined optimal concentration. Include a control with unlabeled ADC. Incubate on ice for 30-60 minutes to allow for binding to the cell surface.
-
Internalization Induction: To initiate internalization, transfer the cells to a 37°C incubator for various time points (e.g., 0, 15, 30, 60, 120 minutes). Keep a control sample on ice (0 minutes time point).
-
Signal Quenching (Optional but Recommended): To differentiate between surface-bound and internalized ADC, add a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to a parallel set of samples. The quencher will reduce the fluorescence of the surface-bound ADC.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Data Analysis: The increase in fluorescence intensity over time at 37°C compared to the 4°C control indicates internalization. Calculate the percentage of internalization by comparing the mean fluorescence intensity (MFI) of the 37°C samples to the MFI of the 4°C sample.
In Vivo Efficacy Study in a Patient-Derived Xenograft (PDX) Model
This protocol provides a general framework for assessing the anti-tumor efficacy of an ADC in a PDX mouse model.[5][9]
Materials:
-
Immunodeficient mice (e.g., NOD-scid gamma)
-
Patient-derived tumor tissue fragments
-
Matrigel (optional)
-
ADC of interest
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
PDX Model Establishment:
-
Surgically implant a small fragment of patient tumor tissue (typically 2-3 mm³) subcutaneously into the flank of each immunodeficient mouse.[10] The use of Matrigel can sometimes improve tumor take rates.
-
Monitor the mice for tumor growth. Once the tumors reach a certain volume (e.g., 100-200 mm³), passage the tumors into a new cohort of mice for the efficacy study. This ensures a sufficient number of mice with similarly sized tumors.
-
-
Randomization and Grouping:
-
Once the tumors in the experimental cohort reach the desired size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).
-
-
ADC Administration:
-
Administer the ADC via the appropriate route (commonly intravenous) at the predetermined dose and schedule. The control group should receive the vehicle.
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions with calipers two to three times per week. Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Study Endpoint:
-
The study can be terminated when the tumors in the control group reach a predetermined maximum size, or after a specific treatment duration.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Analyze survival data if the study is designed to continue until a humane endpoint is reached.
-
Conclusion
The validation of ADCs is a comprehensive process that necessitates the use of both in vitro and in vivo models. In vitro assays provide a foundational understanding of an ADC's potency and mechanism of action in a controlled setting, while in vivo studies are crucial for evaluating its therapeutic efficacy and safety in a complex biological system. By carefully selecting the appropriate models and methodologies, and by understanding the correlation between in vitro and in vivo data, researchers can effectively advance promising ADC candidates through the preclinical development pipeline and into clinical investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Superior in vitro and in vivo activity of trastuzumab-emtansine (T-DM1) in comparison to trastuzumab, pertuzumab and their combination in epithelial ovarian carcinoma with high HER2/neu expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. ascopubs.org [ascopubs.org]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. In vitro and in vivo activity of sacituzumab govitecan, an antibody-drug conjugate targeting trophoblast cell-surface antigen 2 (Trop-2) in uterine serous carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Validation of Analytical Methods for ADC Characterization
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for Antibody-Drug Conjugate (ADC) Characterization with Supporting Experimental Data.
The multifaceted structure of Antibody-Drug Conjugates (ADCs), which combine a monoclonal antibody (mAb) with a potent small-molecule drug via a chemical linker, presents unique analytical challenges.[1] Ensuring the safety, efficacy, and consistency of these complex biotherapeutics necessitates robust analytical methods to characterize critical quality attributes (CQAs).[1][2] This guide provides a comparative overview of the principal analytical techniques used for ADC characterization, with a focus on method validation, data presentation, and detailed experimental protocols.
The primary CQAs for ADCs include the drug-to-antibody ratio (DAR), the presence of size variants like aggregates and fragments, charge heterogeneity, and the amount of free drug.[3][4] A variety of analytical methods are employed to assess these attributes, with High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE) being the most prominent.[5][6] The selection of the most suitable method is often dependent on the specific ADC's architecture, including the properties of the linker, the drug, and the conjugation site.[3]
Comparative Analysis of Key Analytical Methods
The validation of analytical methods is crucial for ensuring the reliability and reproducibility of data. This section compares the performance of common analytical techniques for the characterization of key ADC quality attributes.
| Critical Quality Attribute | Analytical Method | Principle | Advantages | Limitations |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC)-HPLC | Separates ADC species based on the hydrophobicity imparted by the drug-linker.[7][8] | Non-denaturing analysis preserves the native structure; good for routine QC.[8][9] | Incompatible with MS due to non-volatile salts; lower resolution for complex mixtures.[10] |
| Reversed-Phase (RP)-HPLC | Separates based on hydrophobicity under denaturing conditions.[11] | Can provide information on drug conjugation on heavy and light chains.[7] | Denaturing conditions may alter the ADC structure. | |
| Mass Spectrometry (MS) | Determines the precise molecular weight of different ADC species to calculate DAR.[3][5] | High sensitivity and resolution; provides detailed structural information.[5][12] | Can be complex to validate; differences in ionization efficiency for different DAR species can be a challenge.[13] | |
| UV/Vis Spectroscopy | Measures absorbance at two different wavelengths to determine protein and drug concentration.[3] | Simple and fast method for average DAR determination.[14] | Provides only the average DAR, not the distribution; requires distinct absorbance maxima for the antibody and the drug.[3][14] | |
| Size Variants (Aggregates & Fragments) | Size Exclusion Chromatography (SEC)-HPLC | Separates molecules based on their hydrodynamic radius.[11][15] | Gold standard for aggregate and fragment analysis; non-denaturing.[16][17] | Potential for non-specific interactions between the ADC and the column matrix, leading to peak tailing.[15][17] |
| Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) | Separates molecules based on their molecular weight in a gel matrix under denaturing conditions.[18] | High resolution and reproducibility for size variants.[18] | Denaturing method; may not be suitable for all ADCs. | |
| Charge Variants | Ion-Exchange Chromatography (IEX)-HPLC | Separates molecules based on their net surface charge.[3] | Can estimate drug distribution for certain ADCs.[3] | Low reproducibility for some ADCs due to interactions between the drug and the column.[6][19] |
| Capillary Zone Electrophoresis (CZE) | Separates molecules based on their charge-to-size ratio in an electric field.[6] | High resolution and reproducible separation of charge variants, minimizing undesirable interactions.[6][19] | Method development can be challenging.[19] | |
| Free Drug Species | Reversed-Phase (RP)-HPLC | Separates the small molecule drug from the larger ADC and antibody.[3] | Well-established method for small molecule quantification. | Requires sensitive detection methods (e.g., MS) for low levels of free drug. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses antibodies to specifically detect and quantify the free drug.[3] | High sensitivity and specificity. | Development of specific antibodies can be time-consuming and costly.[20] |
Experimental Workflows and Methodologies
Detailed and validated experimental protocols are fundamental to achieving reliable and comparable results. The following diagrams and protocols outline the workflows for key analytical methods in ADC characterization.
Detailed Experimental Protocols
Protocol 1: Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity Bio-inert Quaternary LC or equivalent.
-
Column: Tosoh TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm or equivalent.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Gradient: 0-100% Mobile Phase B over 20 minutes.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the average DAR using the weighted average of the peak areas.[7]
-
Protocol 2: Aggregation Analysis by SEC-HPLC
-
System Preparation:
-
HPLC System: Waters ACQUITY UPLC H-Class Bio or equivalent.
-
Column: Agilent AdvanceBio SEC 300Å, 2.7 µm, 7.8 x 300 mm or equivalent.[15]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Run Time: 20 minutes (isocratic).
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
-
Protocol 3: Intact Mass Analysis for DAR Confirmation by LC-MS
-
System Preparation:
-
LC-MS System: Waters BioAccord System with an ACQUITY UPLC I-Class PLUS and RDa Detector or equivalent.[21]
-
Column: Waters BioResolve RP mAb Polyphenyl, 2.1 x 50 mm, 2.7 µm or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Deglycosylate the ADC sample using PNGase F to reduce heterogeneity.
-
Dilute the deglycosylated sample to 0.5 mg/mL in Mobile Phase A.
-
-
LC-MS Conditions:
-
Flow Rate: 0.3 mL/min.
-
Gradient: 20-60% Mobile Phase B over 10 minutes.
-
MS Detection: Acquire data in positive ion mode over a mass range of 1000-4000 m/z.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species.
-
Calculate the average DAR based on the relative intensities of the deconvoluted mass peaks.
-
Conclusion
The comprehensive analytical characterization of ADCs is paramount for ensuring product quality, safety, and efficacy.[1] A multi-faceted approach employing orthogonal methods is essential for a thorough understanding of the complex nature of these biotherapeutics.[3] While HPLC-based methods like HIC and SEC are workhorses for routine quality control, high-resolution techniques such as mass spectrometry and capillary electrophoresis provide deeper structural insights.[5][6] The validation of these analytical methods according to regulatory guidelines is a critical step in the development and manufacturing of ADCs.[13] This guide provides a framework for comparing and selecting appropriate analytical strategies, ultimately supporting the successful development of novel ADC therapies.
References
- 1. adcreview.com [adcreview.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Validation of Capillary Zone Electrophoretic Method for Evaluating Monoclonal Antibodies and Antibody-Drug Conjugates [jstage.jst.go.jp]
- 7. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. eag.com [eag.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. lcms.cz [lcms.cz]
Safety Operating Guide
Proper Disposal of Val-Cit-PABC-DOX: A Step-by-Step Guide for Laboratory Professionals
For Immediate Implementation: Essential Safety and Disposal Protocols for the Antibody-Drug Conjugate Linker Val-Cit-PABC-DOX
This document provides comprehensive, step-by-step guidance for the safe handling and proper disposal of the antibody-drug conjugate (ADC) linker construct, this compound. Adherence to these procedures is critical to mitigate risks associated with the highly potent cytotoxic agent, doxorubicin (B1662922), and to ensure a safe laboratory environment. This information is intended for researchers, scientists, and drug development professionals actively working with this and similar ADC components.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Handling of this compound, as with any ADC or its components, necessitates stringent safety measures due to the cytotoxic nature of doxorubicin.[1][2] All operations involving this compound, including weighing, reconstitution, and disposal, must be conducted within a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of aerosols.[3][4]
A comprehensive approach to personal protection is mandatory. The following PPE must be worn at all times when handling this compound:
-
Gloves: Double gloving with chemically resistant gloves (e.g., nitrile) is required. Latex gloves are not recommended.[3][4] Gloves should be changed frequently, especially if contamination is suspected.
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect from splashes.[3][4]
-
Lab Coat: A dedicated lab coat, preferably disposable or made of a non-absorbent material, must be worn and buttoned completely.[3]
-
Respiratory Protection: If there is a risk of aerosol generation outside of a containment unit, an N100 respirator should be used.[4]
-
Footwear: Closed-toe shoes are mandatory.[3]
Deactivation and Disposal Procedure for this compound Waste
The primary goal of the disposal procedure is the chemical inactivation of the cytotoxic doxorubicin payload. The Val-Cit-PABC linker is designed for enzymatic cleavage by proteases like Cathepsin B within lysosomes.[][6][7] While enzymatic pre-treatment is a theoretical possibility, a direct chemical degradation of the entire construct or the released payload is a more practical and verifiable approach for waste disposal.
Research by the International Agency for Research on Cancer (IARC) has demonstrated that sodium hypochlorite (B82951) (bleach) is an effective agent for the complete degradation of doxorubicin into non-mutagenic residues.[8]
Quantitative Data for Doxorubicin Deactivation
| Deactivating Agent | Concentration | Treatment Time | Efficacy | Source |
| Sodium Hypochlorite (NaOCl) | 5.25% | At least 1 hour | Complete degradation to non-mutagenic residues | [8] |
| Sodium Hypochlorite (Bleach) | 10% | 24 hours | Decontamination of reusable glassware | [3] |
Step-by-Step Disposal Protocol
This protocol outlines the chemical degradation of liquid and solid waste contaminated with this compound.
Protocol: Chemical Inactivation and Disposal of this compound Waste
-
Segregation of Waste:
-
All disposable materials that have come into contact with this compound (e.g., pipette tips, tubes, gloves, absorbent pads) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[3][9][10][11] This container should be marked as "Cytotoxic Waste" and stored in a secondary container.[9]
-
-
Preparation of Deactivating Solution:
-
Treatment of Liquid Waste:
-
For aqueous solutions containing this compound, add an equal volume of 5.25% sodium hypochlorite solution.
-
Allow the mixture to react for at least 1 hour in a chemical fume hood.[8] This will facilitate the degradation of the doxorubicin moiety.
-
After the inactivation period, the resulting solution should be disposed of as hazardous chemical waste according to your institution's guidelines.
-
-
Treatment of Solid Waste:
-
Solid waste, such as contaminated labware, should be fully immersed in a 5.25% sodium hypochlorite solution for at least 1 hour.
-
After decontamination, the liquid should be disposed of as hazardous chemical waste, and the solid waste should be placed in the designated cytotoxic waste container.
-
-
Decontamination of Reusable Glassware:
-
Reusable glassware should be soaked in a 10% bleach solution for 24 hours.[3]
-
Following soaking, the glassware should be thoroughly rinsed with water and washed with a laboratory detergent.
-
-
Final Disposal:
Spill Management
In the event of a spill, immediate action is required to contain the contamination and protect personnel.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE as described in Section 1.
-
Contain the Spill: For liquid spills, cover with an absorbent material. For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Decontaminate the Area:
-
Carefully collect all contaminated materials and place them in the cytotoxic waste container.
-
Clean the spill area with a 5.25% sodium hypochlorite solution, allowing a contact time of at least 1 hour.
-
Follow with a thorough cleaning using a laboratory detergent and water.
-
-
Dispose of all cleanup materials as cytotoxic waste.
Visual Workflow for this compound Disposal
The following diagram illustrates the logical flow of the disposal process, from initial handling to final disposal.
Caption: Disposal workflow for this compound waste.
By implementing these procedures, laboratories can effectively manage the risks associated with this compound and ensure the safety of their personnel while maintaining regulatory compliance. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most current information.
References
- 1. researchgate.net [researchgate.net]
- 2. Safe handling of cytotoxic compounds in a biopharmaceutical environment [pubmed.ncbi.nlm.nih.gov]
- 3. unthsc.edu [unthsc.edu]
- 4. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 6. iphasebiosci.com [iphasebiosci.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 10. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 11. sharpsmart.co.uk [sharpsmart.co.uk]
Safeguarding Researchers: A Comprehensive Guide to Handling Val-Cit-PABC-DOX
For Immediate Use by Laboratory Personnel
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling the potent cytotoxic agent Val-Cit-PABC-DOX. Adherence to these guidelines is essential to ensure personal safety and minimize environmental contamination. This compound is an antibody-drug conjugate (ADC) linker payload that combines the cytotoxic drug Doxorubicin with a cleavable linker system. Due to the inherent hazards of Doxorubicin, a known carcinogen and irritant, stringent handling protocols are mandatory.
Hazard Identification and Protection Summary
The primary hazards associated with this compound are derived from its Doxorubicin component. All personnel must be fully aware of the risks and equipped with the appropriate personal protective equipment (PPE).
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2][3] | Do not eat, drink, or smoke in the laboratory. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] High concentrations may lead to local ulceration and necrosis.[4] | Two pairs of chemotherapy-grade nitrile gloves, disposable gown with tight cuffs, and closed-toe footwear. |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potentially severe eye damage.[1][2][3] | ANSI-rated safety glasses with side shields or chemical splash goggles. A full-face shield is required when there is a risk of splashing. |
| Carcinogenicity | May cause cancer.[1][2][4] Doxorubicin is identified as a carcinogen by NTP and IARC.[4] | Work within a certified Class II Biological Safety Cabinet (BSC) or a containment isolator. Use a NIOSH-approved respirator if there is a risk of aerosolization outside of a containment system. |
| Reproductive Toxicity | May damage fertility or the unborn child.[2] | Personnel who are pregnant, planning to become pregnant, or breastfeeding should avoid handling this compound. |
Operational Plan: Step-by-Step Handling Procedures
To ensure a safe working environment, all handling of this compound must be conducted within a designated controlled area.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, initiate spill procedures immediately.
-
Storage: Store the compound in a clearly labeled, sealed container in a designated, secure, and ventilated area at -20°C. The storage location should be restricted to authorized personnel.
Preparation and Handling
-
Controlled Access: Conduct all work in a restricted area with clear signage indicating "Cytotoxic Agent in Use."
-
Engineering Controls: All manipulations of this compound, including weighing, reconstitution, and aliquoting, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a glovebox isolator to prevent aerosol generation and exposure.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemotherapy-grade nitrile gloves. Change the outer pair immediately if contaminated.
-
Gown: Wear a disposable, solid-front gown with tight-fitting cuffs.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles. A full-face shield is recommended when handling liquid solutions.
-
Respiratory Protection: A NIOSH-approved respirator may be required for certain procedures or in the event of a spill outside of a containment device.
-
-
Work Surface: Prepare a disposable, plastic-backed absorbent pad to cover the work surface within the BSC.
-
Solution Preparation: When dissolving the solid compound, add the solvent slowly to the vial to avoid splashing. Use Luer-Lok syringes and needleless systems to transfer solutions.
Spill Management
A clear and concise spill management plan is critical. All spills, regardless of size, must be treated as a major hazard.
-
Evacuate and Secure: Immediately alert others in the area and evacuate. Secure the area to prevent entry.
-
Don PPE: Before cleanup, don the appropriate PPE, including a respirator.
-
Containment:
-
Liquids: Cover the spill with absorbent pads, starting from the outside and working inward.
-
Solids: Gently cover the spill with damp absorbent pads to avoid raising dust.
-
-
Decontamination: Clean the spill area with an appropriate deactivating solution (e.g., 10% sodium hypochlorite), followed by a rinse with water. All materials used for cleanup are to be disposed of as cytotoxic waste.
Caption: Workflow for responding to a this compound spill.
Disposal Plan: Managing Cytotoxic Waste
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation
-
Sharps: All needles, syringes, and contaminated glass vials must be placed directly into a designated, puncture-proof, and clearly labeled cytotoxic sharps container.[5]
-
Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and other lab consumables must be placed in a dedicated, leak-proof, and clearly labeled cytotoxic waste container (often a purple or yellow bag within a rigid container).[6][7]
-
Liquid Waste: Unused solutions or contaminated liquids should be collected in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Liquid Waste." Do not pour this waste down the drain.
Container Management
-
Labeling: All waste containers must be clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste."[5]
-
Sealing: Once a waste container is three-quarters full, it should be securely sealed to prevent any leakage.
-
Storage: Sealed waste containers should be stored in a secure, designated area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal service.
Final Disposal
-
Method: The final disposal method for cytotoxic waste is typically high-temperature incineration.[8][9]
-
Compliance: Ensure that all disposal practices are in strict compliance with local, state, and federal regulations for hazardous and cytotoxic waste.
By implementing these comprehensive safety and handling protocols, laboratories can effectively mitigate the risks associated with this compound, ensuring a safe environment for all personnel.
References
- 1. carlroth.com [carlroth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. getwelloncology.com [getwelloncology.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. danielshealth.ca [danielshealth.ca]
- 9. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
